N-Acetylcysteamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-sulfanylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c1-4(6)5-2-3-7/h7H,2-3H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFZADXWLMXITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152289 | |
| Record name | 2-Acetamidoethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-73-4 | |
| Record name | Acetylcysteamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetamidoethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylcysteamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetamidoethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-sulfanylethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLCYSTEAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSH3F3JX85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cysteamine in Lysosomal Storage Diseases: A Technical Guide to its Biological Function and Therapeutic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cystinosis, a rare autosomal recessive lysosomal storage disease, serves as the archetypal model for understanding the therapeutic utility of cysteamine (B1669678). The disease arises from mutations in the CTNS gene, leading to a dysfunctional lysosomal cystine transporter, cystinosin. This defect causes the accumulation and crystallization of cystine within lysosomes, precipitating a cascade of cellular and organ damage, most notably renal failure. Cysteamine is the cornerstone of treatment, functioning as a cystine-depleting agent that significantly mitigates disease progression. This technical guide provides an in-depth exploration of the multifaceted biological functions of cysteamine, detailing its primary mechanism of action, its impact on cellular homeostasis, and the experimental methodologies used to evaluate its efficacy.
Pathophysiology of Cystinosis
The cellular pathology of cystinosis originates from a singular molecular defect: the failure to transport cystine out of the lysosome.
-
Genetic Basis: Mutations in the CTNS gene disrupt the synthesis of cystinosin, a seven-transmembrane protein embedded in the lysosomal membrane.[1][2]
-
Molecular Defect: Cystinosin is the specific transporter responsible for exporting cystine—the disulfide dimer of cysteine—from the lysosome into the cytoplasm following the degradation of proteins.[2][3][4]
-
Substrate Accumulation: In the absence of functional cystinosin, cystine accumulates to levels up to 1000 times the normal concentration, eventually exceeding its solubility limit and forming intralysosomal crystals.[2][5]
-
Cellular Consequences: This lysosomal overload triggers a series of detrimental downstream effects, including increased oxidative stress, impaired autophagy, apoptosis, and ultimately, widespread tissue damage.[2][6] The kidneys are the first and most severely affected organs, leading to renal Fanconi syndrome in infancy and end-stage renal disease (ESRD) by the first decade of life if left untreated.[2][7]
Core Biological Function: Cystine Depletion
The primary therapeutic action of cysteamine is to bypass the defective cystinosin transporter, providing an alternative route for cystine clearance from the lysosome.
3.1 Mechanism of Action: Thiol-Disulfide Exchange
Cysteamine, an aminothiol, enters the lysosome via a yet-unidentified transporter.[2][8] Inside the acidic environment of the lysosome, it initiates a chemical reaction with the accumulated cystine.
-
Reaction: Cysteamine's thiol group (-SH) attacks the disulfide bond (-S-S-) of cystine.
-
Products: This thiol-disulfide exchange reaction breaks down one molecule of cystine into one molecule of cysteine and one molecule of a mixed disulfide, cysteine-cysteamine.[2][3][4][5]
-
Alternative Egress: Both reaction products are structurally distinct from cystine and can exit the lysosome via other, unaffected transporters. Cysteine is removed by the cysteine transporter, while the cysteine-cysteamine mixed disulfide, which mimics the cationic amino acid lysine, is exported by the PQLC2 transporter.[2][3][9]
This mechanism effectively reduces the intralysosomal cystine concentration, preventing crystallization and mitigating downstream cellular damage.[5][8]
Secondary Biological Functions
Beyond its primary role in cystine depletion, cysteamine modulates other critical cellular pathways implicated in the pathophysiology of lysosomal storage diseases.
4.1 Mitigation of Oxidative Stress
Lysosomal cystine accumulation disrupts cellular redox balance, primarily by depleting glutathione (B108866) (GSH), a major intracellular antioxidant.[6] This leads to an increase in reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.[6] Cysteamine combats oxidative stress through two main avenues:
-
Indirectly: By reducing the intralysosomal cystine load, it alleviates the primary trigger for GSH depletion.[6]
-
Directly: As an aminothiol, cysteamine can act as a direct scavenger of free radicals, such as superoxide (B77818) and hydrogen peroxide.[5][10] Studies have shown that cysteamine treatment can normalize intracellular GSH levels, reduce ROS production, and protect cells from oxidative damage.[6]
4.2 Modulation of Autophagy
Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins, relying heavily on functional lysosomes. In cystinosis, this process is impaired.
-
Impaired Chaperone-Mediated Autophagy (CMA): Studies have shown that cystinosis leads to a specific defect in CMA, a selective form of autophagy. This is characterized by the mislocalization of the CMA receptor LAMP2A.[11]
-
Cystine-Independent Effect: Importantly, the CMA defect is not corrected by cysteamine treatment, even when lysosomal cystine levels are reduced.[11] This suggests that the cystinosin protein itself, independent of its transporter function, plays a role in regulating CMA.
-
mTOR Pathway: In cystinosis, the mTORC1 signaling pathway, a master regulator of cell growth and autophagy, is downregulated. Cysteamine treatment alone does not rescue this signaling defect.[4] However, dual treatment with cysteamine and an mTOR inhibitor like everolimus (B549166) has been shown to restore basal autophagy, suggesting a synergistic relationship.[12]
Quantitative Efficacy of Cysteamine Therapy
The clinical efficacy of cysteamine is well-documented, with quantitative data demonstrating its ability to reduce cystine levels and improve patient outcomes.
Table 1: Cysteamine Dosage and Cystine Depletion
| Parameter | Value | Reference |
| Typical Oral Dosage (Immediate-Release) | 60 - 90 mg/kg/day (divided q6h) | [13] |
| Target Leukocyte Cystine Level | < 1.0 nmol half-cystine/mg protein | [14] |
| Mean Leukocyte Cystine Depletion | 82% - 95% | [1][15][16] |
| Delayed-Release Formulation (Peak Level) | 0.62 ± 0.05 nmol 1/2 cystine/mg protein | [17] |
| Immediate-Release Formulation (Peak Level) | 0.54 ± 0.05 nmol 1/2 cystine/mg protein | [17] |
| Topical Ophthalmic Solution | 0.55% (Cystaran®) | [18][19] |
Table 2: Key Clinical Outcomes of Cysteamine Treatment
| Clinical Endpoint | Outcome with Cysteamine Therapy | Reference |
| Renal Function | Delays progression to End-Stage Renal Disease (ESRD) | [1][2][20] |
| Growth | Significantly improves growth velocity in children | [1][15] |
| Extra-renal Complications | Prevents or delays hypothyroidism, myopathy, and other systemic issues | [1][13] |
| Corneal Crystals | Topical application can dissolve corneal crystals and ameliorate photophobia | [18] |
| Life Expectancy | Extends life expectancy significantly | [2] |
Key Experimental Protocols
Evaluating the efficacy of cysteamine and understanding its biological impact requires a suite of specialized cellular and biochemical assays.
6.1 Protocol 1: Quantification of Intracellular Leukocyte Cystine by LC-MS/MS
This is the gold-standard method for diagnosing cystinosis and monitoring therapeutic efficacy.
-
1. Leukocyte Isolation:
-
Collect whole blood in a heparinized or EDTA tube.
-
Isolate leukocytes (or specifically granulocytes) using a standard method such as dextran (B179266) sedimentation followed by hypotonic lysis of remaining red blood cells.
-
Wash the leukocyte pellet with phosphate-buffered saline (PBS).
-
-
2. Lysis and Deproteinization:
-
Resuspend the cell pellet in a known volume of water.
-
To an aliquot of the cell suspension, add an equal volume of ice-cold 12% Trichloroacetic Acid (TCA) or Sulfosalicylic Acid (SSA) to lyse the cells and precipitate proteins. This step also stabilizes cystine.
-
Vortex vigorously and incubate on ice for at least 10 minutes.
-
-
3. Sample Preparation for LC-MS/MS:
-
Centrifuge the lysate at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant, which contains the acid-soluble amino acids including cystine, to a new tube.
-
Add a known concentration of a stable isotope-labeled internal standard (e.g., d4-cystine).
-
-
4. LC-MS/MS Analysis:
-
Inject the prepared sample onto a suitable liquid chromatography column (e.g., HILIC or reversed-phase).
-
Perform analysis using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both cystine and the internal standard.
-
-
5. Quantification:
-
Determine the protein concentration of the initial cell lysate using a standard method (e.g., Lowry or BCA assay).
-
Calculate the concentration of cystine in the sample by comparing the peak area ratio of cystine to the internal standard against a standard curve.
-
Express the final result as nmol of half-cystine per mg of protein.
-
6.2 Protocol 2: Assessment of Cellular Oxidative Stress (DCFH-DA Assay)
This assay measures the intracellular generation of Reactive Oxygen Species (ROS).
-
1. Cell Culture:
-
Seed cells (e.g., human kidney proximal tubular cells) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
2. Treatment:
-
Treat cells with cysteamine or control vehicle for the desired duration. Include a positive control for ROS induction (e.g., H₂O₂).
-
-
3. Probe Loading:
-
Remove the treatment medium and wash cells once with pre-warmed, serum-free medium or PBS.
-
Add medium containing 5-10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to each well.
-
Incubate at 37°C for 30-60 minutes, protected from light. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
-
4. Measurement:
-
Remove the DCFH-DA solution and wash the cells gently with PBS.
-
Add PBS back to the wells.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
-
5. Normalization:
-
After reading, lyse the cells and perform a protein quantification assay (e.g., BCA) to normalize the fluorescence signal to the total protein content in each well.
-
6.3 Protocol 3: Monitoring Autophagic Flux by Western Blot for LC3-II
An increase in the autophagosome marker LC3-II can mean either autophagy induction or a block in lysosomal degradation. An autophagic flux assay is required to distinguish between these possibilities.
-
1. Cell Culture and Treatment:
-
Plate cells and treat with four conditions: (1) Untreated control, (2) Cysteamine, (3) Lysosomal inhibitor only (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine for the last 2-4 hours), and (4) Cysteamine + Lysosomal inhibitor.
-
-
2. Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse cells directly in 1x Laemmli sample buffer or an appropriate lysis buffer (e.g., RIPA) supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
3. SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane on a 12-15% polyacrylamide gel to ensure separation of LC3-I (cytosolic form, ~18 kDa) and LC3-II (lipidated, membrane-bound form, ~16 kDa).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Re-probe the membrane for a loading control (e.g., β-actin or GAPDH).
-
-
4. Interpretation of Autophagic Flux:
-
Quantify the LC3-II band intensity using densitometry and normalize to the loading control.
-
Autophagic flux is represented by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. If cysteamine induces autophagy, the accumulation of LC3-II will be significantly greater in the "Cysteamine + Inhibitor" lane compared to the "Inhibitor only" lane.
-
Conclusion and Future Directions
Cysteamine remains the definitive therapy for cystinosis, a devastating lysosomal storage disease. Its primary biological function—the chemical bypass of the defective cystinosin transporter—is a clear and effective example of substrate reduction therapy.[4] Furthermore, its secondary roles in mitigating oxidative stress contribute to its overall therapeutic benefit.[5][6] However, the discovery that cysteamine does not correct underlying defects in cellular processes like chaperone-mediated autophagy and mTORC1 signaling highlights the complexity of cystinosis pathophysiology.[4][11] This indicates that cystinosin possesses functions beyond simple cystine transport.
Future research and drug development should focus on complementary therapeutic strategies. These may include gene therapy to restore functional cystinosin, the development of next-generation cystine-depleting agents with improved tolerability and dosing schedules, and combination therapies that target the cystine-independent cellular defects, such as mTOR modulators, to provide a more comprehensive treatment for this complex disease.
References
- 1. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 4. Direct Measurement of Cathepsin B Activity in the Cytosol of Apoptotic Cells by an Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WST-1 Assay Protocol for Cell Viability [merckmillipore.com]
- 6. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
- 8. Methods for the quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. agilent.com [agilent.com]
- 17. Quantification of Lysosomal Membrane Permeabilization by Cytosolic Cathepsin and β-N-Acetyl-Glucosaminidase Activity Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. erndim.org [erndim.org]
- 20. benchchem.com [benchchem.com]
N-Acetylcysteamine Thioesters: A Technical Guide to Synthesis, Properties, and Applications
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the synthesis and chemical properties of N-Acetylcysteamine (NAC) thioesters, also known as S-N-acetylcysteamine (SNAC) thioesters. It includes detailed experimental protocols, quantitative data, and visualizations of key processes for professionals engaged in chemical biology, enzymology, and pharmaceutical development.
Introduction: The Significance of this compound Thioesters
This compound (NAC) thioesters are a pivotal class of compounds in biochemical research and drug development. Thioesters are critical functional groups in numerous biosynthetic pathways, serving as activated acyl intermediates linked to carrier thiols like coenzyme A (CoA) or acyl carrier proteins (ACPs).[1] NAC thioesters effectively mimic the terminal 4'-phosphopantetheine (B1211885) arm of these natural carriers, making them invaluable tools for studying megasynthase enzymes such as polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), and fatty acid synthases (FAS).[1][2]
Their utility extends beyond biosynthetic studies. As membrane-permeable mimics of coenzyme A, they can be used to supplement bacterial fermentation systems to generate novel polyketides.[2][3] Furthermore, the thioester linkage can be employed as a prodrug strategy to enhance the bioavailability and mask the undesirable odor of N-acetylcysteine (NAC), a widely used mucolytic and antioxidant agent.[4] Their reactivity also allows them to serve as chemical probes to investigate non-enzymatic post-translational modifications and their effects on metabolic pathways.[5] This guide details the synthesis, chemical characteristics, and key applications of these versatile molecules.
Chemical and Physical Properties
Acylated NAC thioesters possess two primary functional groups: the thioester and the acetamide (B32628). This combination, while useful, also presents challenges. The thioester is susceptible to reactions with nucleophiles, and the polar acetamide group can complicate purification and may act as a chelating ligand for metals.[1]
Reactivity and Stability
The thioester bond is more reactive than an ester bond but less reactive than an acid anhydride (B1165640).[6] This intermediate reactivity is crucial for its biological role as an acyl group carrier.[6] Under physiological pH, the thioester bond is relatively stable against simple hydrolysis.[7][8] However, it is susceptible to transthioesterification in the presence of biological thiols like glutathione, a reaction often catalyzed by enzymes in a biological context.[8] The stability and reactivity of the thioester bond can also be significantly influenced by the three-dimensional structure of proteins to which it is conjugated.[7]
Physical Data
Key physical and chemical properties of the parent compound, this compound, are summarized below.
| Property | Value | Source |
| Molecular Formula | C4H9NOS | [9] |
| Molecular Weight | 119.19 g/mol | [9] |
| Boiling Point | 138-140 °C at 7 mmHg | |
| Melting Point | 6-7 °C | |
| Density | 1.121 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.511 | |
| pKa (Thiol Group) | ~8.0 | [10][11] |
Synthesis of this compound Thioesters
The synthesis of NAC thioesters involves the formation of a thioester bond between a carboxylic acid and this compound. Several methods have been established, ranging from standard coupling reactions to more complex transition-metal-catalyzed cross-couplings.
Synthesis of this compound (Starting Material)
The precursor, this compound, can be readily synthesized from cysteamine (B1669678) hydrochloride.
Experimental Protocol: Acetylation of Cysteamine [3]
-
Dissolve cysteamine hydrochloride (100 mmol), sodium bicarbonate (300 mmol), and potassium hydroxide (B78521) (100 mmol) in 500 mL of deionized water.
-
Once all solids are dissolved, add acetic anhydride (100 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Adjust the pH of the solution to 4 using concentrated HCl.
-
Extract the aqueous solution three times with 100 mL portions of ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate (B86663) (Na2SO4), and filter.
-
Purify the crude product by column chromatography (DCM/MeOH 99:1) to yield this compound as a colorless oil (Typical Yield: ~61%).[3]
General Thioesterification Methods
The most common approaches involve the activation of a carboxylic acid followed by nucleophilic attack from the thiol of this compound.
Method A: Steglich Esterification This method uses a carbodiimide (B86325) coupling agent, such as EDC, and a catalyst, like DMAP, to facilitate the reaction.
Experimental Protocol: General Procedure for Steglich Esterification [1]
-
Dissolve the carboxylic acid (1.0 eq.) and this compound (1.5 eq.) in dichloromethane (B109758) (CH2Cl2) to a concentration of 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) (1.5 eq.).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by diluting with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Separate the phases and extract the aqueous layer three times with CH2Cl2.
-
Combine the organic phases, wash with brine, dry over magnesium sulfate (MgSO4), and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue via column chromatography to obtain the desired NAC thioester.
Caption: Workflow for Steglich esterification to form NAC thioesters.
Method B: Carbonyldiimidazole (CDI) Activation CDI is another effective activating agent for forming NAC thioesters, particularly for malonic acid derivatives.[3]
Experimental Protocol: General Procedure for CDI Activation [3]
-
Dissolve the carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add N,N'-carbonyldiimidazole (CDI) (1.3 eq.) and DMAP (0.3 eq.).
-
After a suitable activation period, add this compound (1.5 eq.).
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Perform an appropriate aqueous workup and purify by column chromatography. (Yields can be high, e.g., 82% for a methylmalonate derivative).[3]
Advanced Synthesis of Complex Thioesters
For creating more complex or highly functionalized NAC thioesters, cross-coupling reactions are employed. This is the first report of a transition-metal-catalyzed cross-coupling reaction in the presence of an SNAC thioester.[1]
Method C: Hydroboration / Suzuki-Miyaura Reaction This one-pot sequence allows for the coupling of a terminal alkene with a vinyl-halide-functionalized NAC thioester.[1]
Experimental Protocol: Hydroboration-Suzuki-Miyaura Reaction [1]
-
Hydroboration: Dissolve the terminal alkene (1.5 eq.) in freshly degassed tetrahydrofuran (THF) (1 M). Cool to 0 °C and add 9-borabicyclo[3.3.1]nonane (9-BBN) (1.5 eq., 0.5 M in THF) dropwise. Stir the mixture overnight, allowing it to slowly warm to room temperature.
-
Suzuki-Miyaura Coupling: To the hydroboration mixture, add freshly degassed dimethylformamide (DMF) (to achieve a total concentration of 0.2 M), the thioester vinyl-halide (1.0 eq.), PdCl2(dppf) (5 mol%), triphenylarsine (B46628) (AsPh3) (5 mol%), and cesium carbonate (Cs2CO3) (2.0 eq.).
-
Heat the resulting suspension to 50 °C and monitor the reaction progress.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.
Caption: One-pot hydroboration/Suzuki-Miyaura reaction sequence.
Summary of Synthesis Yields
The choice of synthetic method depends on the complexity of the target molecule and the functional groups present. The following table summarizes reported yields for various reactions.
| Synthesis Method | Substrates | Reported Yield | Reference |
| Acetylation | Cysteamine HCl + Acetic Anhydride | 61% | [3] |
| CDI Activation | D3-Methylmalonic Acid + NAC | 82% | [3] |
| Reaction w/ Aldehyde | N-acetylcysteine + Pyruvaldehyde | 59-86% | [12] |
| Suzuki-Miyaura | Varied (Optimization Study) | Up to 71% | [1] |
| Heck Reaction | Vinyl Iodide + Alkene Fragments | Not Quantified | [13] |
Applications in Research and Drug Development
Probing Biosynthetic Pathways
NAC thioesters are indispensable for the functional study of PKS and NRPS systems.[1] They act as substrate surrogates, mimicking the natural acyl-ACP or acyl-CoA, which allows researchers to study individual enzymatic domains, probe substrate specificity, and generate intermediates for chemoenzymatic synthesis.[1][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of this compound activated methylmalonate incorporation into polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of this compound activated methylmalonate incorporation into polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Acetylcysteamine | C4H9NOS | CID 14484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biochemical Pathways Involving N-Acetylcysteine and Glutathione Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical pathways involving N-Acetylcysteine (NAC) and the synthesis of glutathione (B108866) (GSH). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on the molecular mechanisms, quantitative data, experimental protocols, and regulatory signaling pathways.
Core Biochemical Pathway of Glutathione Synthesis
Glutathione (γ-L-glutamyl-L-cysteinylglycine) is a critical tripeptide antioxidant synthesized in the cytosol of all mammalian cells.[1] Its synthesis is a two-step, ATP-dependent process involving two key enzymes: Glutamate-Cysteine Ligase (GCL) and Glutathione Synthetase (GS).
Step 1: Formation of γ-Glutamylcysteine
The initial and rate-limiting step in GSH synthesis is the formation of the dipeptide γ-glutamylcysteine from the amino acids L-glutamate and L-cysteine. This reaction is catalyzed by Glutamate-Cysteine Ligase (GCL), also known as γ-glutamylcysteine synthetase.[1][2] GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[3] While GCLC possesses the enzymatic activity, GCLM regulates its catalytic function by lowering the Km for glutamate (B1630785) and increasing the Ki for GSH, thus modulating the enzyme's sensitivity to feedback inhibition.[3]
Step 2: Formation of Glutathione
The second step involves the addition of glycine (B1666218) to the C-terminal of γ-glutamylcysteine to form glutathione. This reaction is catalyzed by the enzyme Glutathione Synthetase (GS).[4][5]
The Role of N-Acetylcysteine (NAC) in Glutathione Synthesis
N-Acetylcysteine (NAC) is a prodrug for the amino acid L-cysteine.[6] The availability of cysteine is the primary rate-limiting factor for GSH synthesis.[7] NAC is readily absorbed and deacetylated in the body to yield cysteine, thereby increasing the intracellular cysteine pool available for GCL to initiate GSH synthesis.[6] This makes NAC an effective agent for replenishing intracellular GSH levels, particularly under conditions of oxidative stress or GSH depletion.[6]
Quantitative Data
The following tables summarize key quantitative data related to the glutathione synthesis pathway and the pharmacokinetics of N-Acetylcysteine.
Table 1: Kinetic Parameters of Glutathione Synthesis Enzymes
| Enzyme | Substrate | Km (mM) | Vmax | Organism/Tissue | Reference(s) |
| Glutamate-Cysteine Ligase (GCL) | L-Glutamate | 1.4 - 4 | 1.48 ± 0.10 mmol/L erythrocytes/hr (for TFG synthesis) | Rat, Human Erythrocytes | [3][4] |
| L-Cysteine | ~0.1 | Rat | [3] | ||
| Glutathione Synthetase (GS) | γ-Glutamylcysteine | - | 35.9 µmoles/mg protein/hr | Human Erythrocytes | [5] |
| Glycine | - |
Table 2: Cellular and Plasma Concentrations of Glutathione
| Analyte | Compartment | Concentration | Reference(s) |
| Total Glutathione (GSH + GSSG) | Intracellular (general) | 1-10 mM | [1] |
| Plasma | 2-20 µM | ||
| Reduced Glutathione (GSH) | Cytosol | >98% of total | |
| N-Acetylcysteine (NAC) - Oral Administration | Peak Plasma Concentration (200-400 mg dose) | 0.35 - 4 mg/L | |
| Time to Peak Plasma Concentration | 1 - 2 hours | ||
| Oral Bioavailability | < 10% |
Table 3: Effects of NAC Administration on Plasma Amino Acids and Intracellular GSH
| Study Population | NAC Dosage | Effect on Plasma Cysteine | Effect on Intracellular GSH | Reference(s) |
| Healthy Volunteers | 30 mg/kg oral | Marked increase in free cysteine | No change in plasma GSH at baseline; increased during paracetamol-induced demand | [8] |
| Asthenoteratozoospermic Men | 600 mg, three times daily for 12 weeks | - | Significant increase in sperm GSH levels | [9][10] |
Signaling Pathways and Logical Relationships
The synthesis of glutathione is tightly regulated, primarily through the Keap1-Nrf2 signaling pathway, which responds to oxidative stress. N-Acetylcysteine has been shown to activate this pathway, leading to the increased expression of antioxidant genes, including those for GCL and GS.
Glutathione Biosynthesis Pathway
This diagram illustrates the core two-step enzymatic process of glutathione synthesis from its constituent amino acids.
Role of N-Acetylcysteine (NAC)
This diagram shows how NAC acts as a precursor for cysteine, feeding into the glutathione synthesis pathway.
Keap1-Nrf2 Regulatory Pathway
This diagram illustrates the Keap1-Nrf2 signaling pathway, a key regulator of antioxidant gene expression, including the enzymes for glutathione synthesis. NAC can induce this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of NAC and glutathione synthesis.
Measurement of Glutamate-Cysteine Ligase (GCL) Activity in Tissue Homogenate
Principle: This assay measures the rate of γ-glutamylcysteine (γ-GC) formation from L-glutamate and L-cysteine in the presence of ATP. The product, γ-GC, is then quantified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Tissue of interest (e.g., liver)
-
Homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 1 mM EDTA and 20% glycerol)
-
Reaction buffer (100 mM Tris-HCl, pH 8.2, 150 mM KCl, 20 mM MgCl₂, 2 mM DTT, 2 mM EDTA)
-
Substrate solution (40 mM ATP, 40 mM L-glutamate, 10 mM L-cysteine in reaction buffer)
-
Stopping solution (e.g., 10% sulfosalicylic acid)
-
HPLC system with a C18 column and a suitable detector (e.g., fluorescence or electrochemical)
-
γ-Glutamylcysteine standard
Procedure:
-
Tissue Homogenization:
-
Excise and weigh the tissue on ice.
-
Homogenize the tissue in ice-cold homogenization buffer (e.g., 1:4 w/v).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) for the enzyme assay.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Enzyme Reaction:
-
Pre-warm the reaction buffer and substrate solution to 37°C.
-
In a microcentrifuge tube, add a specific amount of tissue supernatant (e.g., 50-100 µg of protein).
-
Initiate the reaction by adding the substrate solution to a final volume of, for example, 200 µL.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of ice-cold stopping solution.
-
-
Quantification of γ-Glutamylcysteine:
-
Centrifuge the stopped reaction mixture to pellet precipitated proteins.
-
Filter the supernatant and inject a defined volume onto the HPLC system.
-
Separate the components using an appropriate mobile phase gradient.
-
Detect and quantify the γ-GC peak by comparing its area to a standard curve prepared with known concentrations of γ-GC.
-
-
Calculation:
-
Calculate the GCL activity as nmol of γ-GC produced per minute per mg of protein.
-
Quantification of Intracellular Glutathione (GSH) by HPLC
Principle: This method allows for the sensitive and specific quantification of reduced glutathione (GSH) in cell lysates using HPLC with fluorescence detection after derivatization.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1% Triton X-100 in 0.1 M phosphate (B84403) buffer with 5 mM EDTA, pH 7.5)
-
Metaphosphoric acid (MPA) or perchloric acid (PCA) for deproteinization
-
Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) or monobromobimane (B13751) (mBBr))
-
HPLC system with a C18 column and fluorescence detector
-
GSH standard
Procedure:
-
Cell Lysis and Deproteinization:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and lyse by sonication or freeze-thaw cycles on ice.
-
Add an equal volume of cold MPA (e.g., 10%) or PCA to precipitate proteins.
-
Incubate on ice for 10 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
Mix a portion of the supernatant with the derivatizing agent solution according to the specific protocol for the chosen reagent (e.g., incubate with OPA at room temperature for 15 minutes in the dark).
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the GSH-derivative using an isocratic or gradient elution with a suitable mobile phase.
-
Detect the fluorescent derivative at its specific excitation and emission wavelengths.
-
-
Quantification:
-
Generate a standard curve by derivatizing known concentrations of GSH standard in the same manner as the samples.
-
Determine the concentration of GSH in the samples by comparing their peak areas to the standard curve.
-
Normalize the GSH concentration to the protein content of the initial cell lysate or to the cell number.
-
Experimental Workflows
Workflow for Investigating the Effect of NAC on Intracellular GSH Levels
This diagram outlines the typical experimental workflow to assess the impact of N-Acetylcysteine treatment on the intracellular glutathione concentration in a cell culture model.
This comprehensive guide provides a foundational understanding of the biochemical pathways involving N-Acetylcysteine and glutathione synthesis. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for designing and interpreting experiments in this critical area of research.
References
- 1. GCLC glutamate-cysteine ligase catalytic subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Glutathione biosynthesis in human erythrocytes. I. Identification of the enzymes of glutathione synthesis in hemolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential regulation of glutamate–cysteine ligase subunit expression and increased holoenzyme formation in response to cysteine deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione Synthesis and Turnover in the Human Erythrocyte: ALIGNMENT OF A MODEL BASED ON DETAILED ENZYME KINETICS WITH EXPERIMENTAL DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione Synthesis in Human Erythrocytes: II. PURIFICATION AND PROPERTIES OF THE ENZYMES OF GLUTATHIONE BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The biosynthesis of glutathione in human erythrocytes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of N-acetylcysteine on plasma cysteine and glutathione following paracetamol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of N-Acetylcysteine on Cellular Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases.[1][2] In vitro cell culture models are indispensable tools for investigating the molecular mechanisms of oxidative damage and for evaluating the efficacy of potential antioxidant compounds. N-Acetylcysteine (NAC), a precursor of the amino acid L-cysteine and the antioxidant glutathione (B108866) (GSH), is a widely utilized agent in both clinical and laboratory settings to counteract oxidative stress.[3][4] Its therapeutic utility stems from its ability to replenish intracellular GSH levels, directly scavenge free radicals, and modulate redox-sensitive signaling pathways.[5][6]
This technical guide provides an in-depth overview of the in vitro effects of NAC on cellular oxidative stress. It summarizes key quantitative data, details common experimental protocols for assessing NAC's efficacy, and visualizes the core molecular pathways and experimental workflows involved.
Mechanisms of Action of N-Acetylcysteine
The antioxidant effects of NAC in vitro are attributed to several interconnected mechanisms.[5] While often described as a direct ROS scavenger, its primary and most well-established role is that of a cysteine prodrug, thereby supporting the synthesis of the body's principal endogenous antioxidant, glutathione.[3][6]
-
Glutathione (GSH) Precursor: NAC is readily deacetylated within the cell to yield L-cysteine, which is the rate-limiting substrate for the synthesis of GSH.[3][5] By increasing the intracellular cysteine pool, NAC boosts GSH levels, enhancing the cell's capacity to neutralize ROS and detoxify electrophilic compounds.[4][5][7]
-
Direct ROS Scavenging: The thiol (-SH) group in NAC can directly interact with and neutralize certain reactive oxygen species, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and hypochlorous acid (HOCl).[4][5][8] However, it is considered a weak scavenger of other key radicals like superoxide (B77818) (O₂•⁻).[9] The direct scavenging activity is most relevant in conditions of significant cysteine and GSH depletion.[5]
-
Disulfide Bond Reduction: NAC can reduce disulfide bonds in proteins, which may restore the function of proteins that have been oxidized and release free thiols with antioxidant activity.[3][5]
-
Modulation of Inflammatory Pathways: NAC has been shown to inhibit pro-inflammatory signaling pathways, such as NF-κB, which are often activated by oxidative stress.[10]
Quantitative Effects of NAC on Oxidative Stress Markers
The following tables summarize quantitative data from various in vitro studies, demonstrating the effects of NAC on key markers of oxidative stress.
Table 1: Effect of NAC on Intracellular Reactive Oxygen Species (ROS)
| Cell Line | Oxidative Insult | NAC Concentration | Incubation Time | Result | Citation |
| H9c2 Cardiomyocytes | 250 µmol/L H₂O₂ | Not specified | Pretreatment | Significantly attenuated H₂O₂-induced ROS increase | [2][11] |
| T lymphocytes (CRF patients) | Endogenous | Not specified | 24 hours | Significant decrease in Mean Fluorescence Intensity (ROS indicator) | [12][13] |
| SIEC02 (Porcine intestinal) | 20 µg/mL Zearalenone | 81, 162, 324 µg/mL | 6h pretreatment | Significant reduction in ZEN-induced ROS production | [4][14] |
| HK-2 (Human kidney) | 400µM TGHQ | 1 mM | Not specified | Abolished TGHQ-induced ROS production | [15] |
| iPSCs (Hematopoietic diff.) | Culture-induced stress | 1 mM | During differentiation | Reversed progressive accumulation of intracellular ROS | [16] |
Table 2: Effect of NAC on Intracellular Glutathione (GSH) Levels
| Cell Line | NAC Concentration | Incubation Time | Result | Citation |
| LNCaP (Prostate cancer) | 5 mM | 4 hours | Significant increase in total GSH levels | [17][18] |
| PC-3 (Prostate cancer) | 5 mM | 12 hours | Significant increase in total GSH levels | [17][18] |
| CCD-966SK (Human skin) | 1.0 mM | 1 day | GSH level approximately doubled compared to controls | [17] |
| H9c2 Cardiomyocytes | Not specified | Pretreatment | Markedly increased levels of total and reduced GSH | [11] |
| HIV-infected patient T cells | Oral NAC (in vivo data) | 8 weeks | Restored GSH levels in whole blood and T cells | [19] |
Table 3: Effect of NAC on Cell Viability and Apoptosis under Oxidative Stress
| Cell Line | Oxidative Insult | NAC Concentration | Incubation Time | Result | Citation | | :--- | :--- | :--- | :--- | :--- | | IPEC-J2 (Intestinal epithelial) | 100 µM H₂O₂ | 800 µM | 2 days | Increased cell viability and proliferation; decreased apoptosis |[8] | | H9c2 Cardiomyocytes | H₂O₂ | Not specified | Pretreatment | Increased cell viability; inhibited activation of caspase-3, -8, and -9 |[11] | | T lymphocytes (CRF patients) | Endogenous | Not specified | 24 hours | Apoptosis rate decreased significantly |[12][13] | | SIEC02 (Porcine intestinal) | 20 µg/mL Zearalenone | 81, 162, 324 µg/mL | 6h pretreatment | Inhibited apoptosis; reduced expression of pro-apoptotic genes (Bax, Caspase-3/9) |[4] | | H9c2 Cardiomyocytes | None (High dose NAC) | 2 and 4 µM | 24 hours | Induced apoptosis (18.6% and 24.5% respectively vs 5.4% control) |[20][21] |
Note: High concentrations of NAC can paradoxically induce oxidative stress and apoptosis in certain cell lines, highlighting the importance of dose-response studies.[21][22]
Modulation of Cellular Signaling Pathways
NAC exerts its effects not only by direct chemical interactions but also by modulating critical intracellular signaling pathways that govern the cellular antioxidant response.
The Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response.[23] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophiles, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes, upregulating their expression. These genes include enzymes involved in GSH synthesis and regeneration (e.g., GCLC, GSS) and detoxification enzymes (e.g., HO-1, NQO1).[23]
In vitro studies have demonstrated that NAC can promote the nuclear translocation of Nrf2, leading to the transcriptional activation of its target genes, thereby bolstering the cell's intrinsic antioxidant defenses.[23][24]
Experimental Protocols
Detailed and consistent methodologies are critical for studying the in vitro effects of NAC. Below are generalized protocols for key experiments. Researchers should optimize concentrations and incubation times for their specific cell line and experimental context.[10]
General Experimental Workflow
A typical experiment to assess the protective effects of NAC against an oxidative insult follows a logical sequence of cell culture, pretreatment, induction of stress, and subsequent measurement of relevant endpoints.
Protocol: Measurement of Intracellular ROS using DCFH-DA
This assay uses 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[1][14]
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well black plate for fluorescence reading) and allow them to adhere overnight.
-
Pretreatment: Remove the culture medium and add a fresh medium containing the desired concentrations of NAC. Incubate for the optimized pretreatment time (e.g., 1-4 hours).
-
Probe Loading: Remove the NAC-containing medium, wash cells once with warm phosphate-buffered saline (PBS), and add a medium containing 5-10 µM DCFH-DA. Incubate for 30 minutes at 37°C in the dark.
-
Oxidative Insult: Remove the DCFH-DA solution, wash cells once with warm PBS, and add the pro-oxidant agent (e.g., H₂O₂) in a serum-free medium.
-
Measurement: Immediately measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Kinetic readings can be taken over 1-2 hours.[25]
Protocol: Quantification of Intracellular Glutathione (GSH)
This colorimetric assay is based on the reaction of GSH with 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) measurable at 412 nm.[1][18]
-
Cell Seeding and Treatment: Culture and treat cells with NAC in a larger format (e.g., 6-well plate) to obtain sufficient cell numbers.
-
Sample Preparation:
-
Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., containing 0.5% picric acid) and scraping the cells.[17]
-
Centrifuge the cell lysate to pellet the protein precipitate. The supernatant contains the GSH.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell lysate supernatant.
-
Prepare a standard curve using known concentrations of GSH.
-
Add the DTNB reagent and GSH reductase to each well.
-
Add NADPH to initiate the reaction.
-
-
Measurement: Measure the absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the GSH concentration.[1]
-
Normalization: Quantify the protein content in the cell lysate pellet (e.g., using a BCA assay) and normalize the GSH concentration to the total protein amount (e.g., µmol/mg protein).[18]
Protocol: Assessment of Cell Viability using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[10]
-
Cell Seeding and Treatment: Plate cells in a 96-well plate, allow adherence, and treat with NAC and/or an oxidative agent as per the experimental design.[26]
-
MTT Incubation: After the treatment period, add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
-
Data Analysis: Express results as a percentage of the viability of untreated control cells.
Conclusion
N-Acetylcysteine is a potent and versatile antioxidant in vitro, primarily functioning as a precursor to glutathione synthesis, which enhances the cell's endogenous defense mechanisms.[5][7] It also possesses direct ROS scavenging capabilities and can modulate key redox-sensitive signaling pathways like Nrf2-ARE.[4][24] Quantitative analysis consistently demonstrates its ability to reduce ROS levels, replenish GSH stores, and protect cells from oxidative stress-induced apoptosis.[2][12] However, researchers must be cognizant of its dose-dependent effects, as high concentrations can be cytotoxic to some cell lines. The standardized protocols and mechanistic diagrams provided in this guide offer a robust framework for professionals in research and drug development to effectively investigate and harness the antioxidant properties of NAC in vitro.
References
- 1. mdpi.com [mdpi.com]
- 2. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. vinmec.com [vinmec.com]
- 8. N-Acetyl-L-cysteine Protects the Enterocyte against Oxidative Damage by Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Beneficial in vitro effect of N-acetyl-cysteine on oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-acetylcysteine protects induced pluripotent stem cells from in vitro stress: impact on differentiation outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. N-Acetylcysteine improves oocyte quality through modulating the Nrf2 signaling pathway to ameliorate oxidative stress caused by repeated controlled ovarian hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
N-Acetylcysteine as a Precursor for Hydrogen Sulfide (H₂S) Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylcysteine (NAC), a well-established antioxidant and mucolytic agent, is gaining significant attention for its role as a potent precursor for the endogenous production of hydrogen sulfide (B99878) (H₂S). Traditionally, the therapeutic benefits of NAC have been attributed to its ability to replenish glutathione (B108866) (GSH) stores and its direct, albeit weak, reactive oxygen species (ROS) scavenging properties. However, emerging evidence strongly suggests that many of NAC's cytoprotective and antioxidant effects are mediated through its conversion to cysteine and subsequent enzymatic desulfuration to H₂S and sulfane sulfur species. This technical guide provides a comprehensive overview of the biochemical pathways involved, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling and experimental workflows.
Introduction: The Paradigm Shift in Understanding NAC's Mechanism of Action
For decades, N-acetylcysteine has been a staple in clinical practice and biomedical research, primarily recognized as a precursor for the synthesis of the major intracellular antioxidant, glutathione.[1] While the replenishment of GSH is undoubtedly a crucial aspect of its function, particularly in cases of GSH depletion such as acetaminophen (B1664979) toxicity, this mechanism does not fully account for the broad spectrum of NAC's observed therapeutic effects.[2] A growing body of research now points to the pivotal role of hydrogen sulfide (H₂S), a gasotransmitter with diverse signaling functions, as a key downstream mediator of NAC's biological activities.[3][4]
NAC is readily deacetylated in the body to yield L-cysteine, a primary substrate for the three key enzymes responsible for endogenous H₂S production: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and the cysteine aminotransferase (CAT)/3-mercaptopyruvate (B1229277) sulfurtransferase (MST) pathway.[5] The H₂S and related sulfane sulfur species generated from NAC-derived cysteine are potent antioxidants and signaling molecules that regulate a myriad of physiological processes, including inflammation, apoptosis, and vascular tone.[1] This guide delves into the core mechanisms of NAC-driven H₂S production, providing researchers and drug development professionals with a detailed understanding of this emerging therapeutic paradigm.
Biochemical Pathways of H₂S Production from N-Acetylcysteine
The journey from NAC to H₂S involves a two-step process: the deacetylation of NAC to cysteine, followed by the enzymatic conversion of cysteine to H₂S. Three primary enzymatic pathways, with distinct subcellular localizations, are responsible for this conversion.
Deacetylation of NAC
Upon administration, NAC is absorbed and distributed throughout the body, where it undergoes deacetylation by acylases to release L-cysteine. This step is critical as it provides the necessary substrate for the H₂S-producing enzymes.
Enzymatic Production of H₂S from Cysteine
Primarily located in the cytosol, CBS and CSE are key enzymes in the transsulfuration pathway. While their canonical role is in the metabolism of sulfur-containing amino acids, they are also significant contributors to H₂S production.
-
Cystathionine γ-Lyase (CSE): CSE catalyzes the α,β-elimination of L-cysteine to produce H₂S, pyruvate, and ammonia. The Michaelis constant (Km) of CSE for cysteine is approximately 3.5 mM, a concentration significantly higher than the typical intracellular free cysteine levels, suggesting that an increase in cysteine availability from NAC supplementation can proportionally enhance H₂S production by CSE.[5]
-
Cystathionine β-Synthase (CBS): CBS can also generate H₂S from L-cysteine through a β-replacement reaction. The Km of CBS for cysteine is even higher, around 6 mM.[5] In tissues like the brain and kidney, CBS is considered a major source of H₂S.[6]
This pathway is predominantly active within the mitochondria, a key site for NAC-mediated antioxidant effects.[2]
-
Cysteine Aminotransferase (CAT): In the first step, CAT (which is identical to aspartate aminotransferase) catalyzes the transamination of L-cysteine in the presence of α-ketoglutarate to form 3-mercaptopyruvate (3-MP). The Km of CAT for cysteine is high, at 22 mM.[5]
-
3-Mercaptopyruvate Sulfurtransferase (MST): Subsequently, MST transfers the sulfur atom from 3-MP to a thiol-containing acceptor, ultimately leading to the formation of H₂S.[2] The Km of MST for 3-MP is over 7 mM.[5]
The mitochondrial localization of this pathway is particularly significant, as it positions H₂S production in close proximity to the primary sites of cellular ROS generation, allowing for efficient antioxidant activity.[2]
Signaling Pathway of NAC to H₂S Production
Caption: Biochemical pathways of H₂S production from NAC.
Quantitative Data on H₂S Production
While the qualitative pathways are well-established, quantitative data on H₂S production from NAC are still emerging. The following tables summarize available data from key studies.
Table 1: Comparison of H₂S and Sulfane Sulfur Generation from NAC and Related Precursors
| Compound | Concentration | Effect on H₂S Levels | Effect on Sulfane Sulfur Levels | Cell Line | Reference |
| N-Acetylcysteine (NAC) | 1.5 - 2.0 mM | - | Increased by ~51-56% | SH-SY5Y | |
| N-Acetylcysteine (NAC) | 10 mM | Increased endogenous H₂S generation (detected by HSip-1 DA) | Triggers mitochondrial sulfane sulfur generation | Human Cells | |
| L-Cysteine (Cys) | 2 mM | Increased endogenous H₂S generation (detected by HSip-1 DA) | Triggers mitochondrial sulfane sulfur generation | Human Cells | [2] |
| 3-Mercaptopyruvate (3MP) | 2 mM | Increased endogenous H₂S generation (detected by HSip-1 DA) | Triggers mitochondrial sulfane sulfur generation | Human Cells | [2] |
| Sodium Sulfide (Na₂S) | 0.4 mM | - | Triggers mitochondrial sulfane sulfur generation | Human Cells | [2] |
Table 2: Enzyme Kinetics for H₂S Production from Cysteine
| Enzyme | Substrate | Km (mM) | Tissue/Organism | Reference |
| Cystathionine γ-lyase (CSE) | L-Cysteine | ~3.5 | Murine | [5] |
| Cystathionine β-synthase (CBS) | L-Cysteine | ~6 | Murine | [5] |
| Cysteine Aminotransferase (CAT) | L-Cysteine | 22 | Murine | [5] |
| 3-Mercaptopyruvate Sulfurtransferase (MST) | 3-Mercaptopyruvate | >7 | Murine | [5] |
Experimental Protocols for Measuring H₂S Production
Accurate measurement of H₂S is crucial for studying its production from NAC. The following are detailed methodologies for commonly used assays.
Monobromobimane (B13751) (MBB) Assay for H₂S Quantification
The monobromobimane (MBB) method is a highly sensitive and reliable HPLC-based assay for the quantification of sulfide.[7][8][9][10] It involves the derivatization of sulfide with MBB to form the fluorescent and stable sulfide dibimane (SDB), which is then quantified by reverse-phase HPLC with fluorescence detection.
Experimental Workflow for MBB Assay
Caption: Workflow for the Monobromobimane (MBB) assay.
Detailed Methodology:
-
Sample Preparation:
-
Prepare cell lysates or collect plasma samples.
-
In a hypoxic chamber (e.g., 1% O₂), add 30 µL of the sample to a PCR tube containing 70 µL of 100 mM Tris-HCl buffer (pH 9.5) with 0.1 mM DTPA.[7] The alkaline pH helps to trap H₂S as HS⁻.
-
-
Derivatization:
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of 200 mM 5-sulfosalicylic acid.[7]
-
-
HPLC Analysis:
-
Analyze the derivatized samples by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[7]
-
Employ a fluorescence detector with excitation at 390 nm and emission at 475 nm.[7]
-
Use a gradient elution program with a mobile phase consisting of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.[7]
-
Quantify the SDB peak by comparing its area to a standard curve generated with known concentrations of Na₂S.
-
Methylene (B1212753) Blue Assay
The methylene blue assay is a colorimetric method for the determination of sulfide.[11][12][13][14][15] It is based on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric ions (Fe³⁺) under acidic conditions to form the stable blue dye, methylene blue.
Detailed Methodology:
-
Sample Preparation:
-
To the plasma or cell lysate sample, add a zinc acetate (B1210297) solution to precipitate sulfide as zinc sulfide (ZnS). This step also helps to remove interfering proteins.[12]
-
Centrifuge the sample to pellet the ZnS and protein precipitate.
-
-
Color Development:
-
Re-dissolve the pellet in a solution containing N,N-dimethyl-p-phenylenediamine.[12]
-
Add trichloroacetic acid to precipitate the remaining protein.[12]
-
Centrifuge and transfer the supernatant to a new tube.
-
Add a solution of ferric ammonium (B1175870) sulfate (B86663) to initiate the formation of methylene blue.[12]
-
-
Measurement:
Fluorescent Probes for Live-Cell Imaging
Several fluorescent probes are available for the real-time detection of H₂S and sulfane sulfur species in living cells.
-
HSip-1 DA: A probe used for the detection of endogenous H₂S generation.[2]
-
SSip-1 DA: A probe for detecting sulfane sulfur species.[2]
-
SSP4: A highly selective and sensitive probe for sulfane sulfurs.[16][17]
-
Mitochondria-Targeted Probes: Specific probes have been developed to detect nanomolar levels of H₂S within mitochondria, allowing for the investigation of the CAT/MST pathway.[18]
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging of H₂S/sulfane sulfur.
Physiological and Therapeutic Implications
The production of H₂S and sulfane sulfur species from NAC has profound physiological and therapeutic implications.
-
Antioxidant and Cytoprotective Effects: H₂S and sulfane sulfurs are potent antioxidants that can directly scavenge ROS and protect cells from oxidative stress-induced damage.[1][2] This mechanism is particularly relevant in mitochondria, where NAC-derived H₂S can mitigate oxidative damage at its source.[2]
-
Anti-inflammatory Activity: H₂S has well-documented anti-inflammatory properties, which may contribute to NAC's therapeutic effects in inflammatory conditions.[3]
-
Cardiovascular Protection: By promoting vasodilation and protecting against ischemia-reperfusion injury, H₂S plays a crucial role in cardiovascular health.[5] Supplementation with NAC can therefore be a strategy to boost endogenous H₂S for cardiovascular benefits.
-
Neuromodulation: H₂S functions as a neuromodulator in the central nervous system, and its dysregulation has been implicated in various neurological disorders. The ability of NAC to increase H₂S levels in the brain suggests its potential as a neuroprotective agent.
-
Antiviral Activity: Recent studies have highlighted the potential of H₂S to interfere with viral replication, suggesting a role for NAC in the treatment of viral infections such as COVID-19.[3][19]
Conclusion and Future Directions
The recognition of N-Acetylcysteine as a robust precursor for hydrogen sulfide and sulfane sulfur production represents a significant advancement in our understanding of its therapeutic mechanisms. This shift in perspective from a simple antioxidant to a modulator of H₂S signaling opens up new avenues for research and drug development. Future studies should focus on:
-
Quantitative analysis of H₂S and sulfane sulfur production from NAC in various disease models and patient populations.
-
Elucidating the specific roles of the different H₂S-producing enzymes in mediating the effects of NAC.
-
Developing novel NAC analogues with enhanced H₂S-releasing properties for targeted therapeutic applications.
By embracing this new understanding of NAC's pharmacology, the scientific and medical communities can better harness its therapeutic potential for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openheart.bmj.com [openheart.bmj.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Modified methylene blue method for measurement of hydrogen sulfide level in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aquaphoenixsci.com [aquaphoenixsci.com]
- 14. Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method) - Elabscience® [elabscience.com]
- 15. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 16. Detection of sulfane sulfur species in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Shining a light on SSP4: A comprehensive analysis and biological applications for the detection of sulfane sulfurs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. N-Acetylcysteine and Hydrogen Sulfide in Coronavirus Disease 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cysteamine's Role in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteamine (B1669678), a naturally occurring aminothiol, and its oxidized form, cystamine (B1669676), have emerged as promising therapeutic candidates in a range of neurodegenerative disease models. This document provides a comprehensive technical overview of the preclinical evidence supporting the neuroprotective effects of cysteamine, with a focus on Huntington's Disease (HD), Parkinson's Disease (PD), and Alzheimer's Disease (AD). It details the quantitative outcomes of key studies, outlines experimental methodologies, and visualizes the core signaling pathways implicated in cysteamine's mechanism of action. Cysteamine's ability to cross the blood-brain barrier makes it an attractive molecule for targeting central nervous system pathologies.[1][2][3][4][5] Its multifaceted mechanism of action, including antioxidant properties, modulation of protein aggregation, and enhancement of neurotrophic factor expression, positions it as a significant compound of interest in the development of disease-modifying therapies.[4][5]
Core Mechanisms of Action
Cysteamine exerts its neuroprotective effects through several interconnected pathways:
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Cysteamine has been shown to increase the levels of BDNF, a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.[4][6] This is a key mechanism underlying its protective effects in various neurodegenerative models.
-
Antioxidant Activity: By increasing intracellular levels of cysteine, a precursor to the major endogenous antioxidant glutathione (B108866) (GSH), cysteamine helps to mitigate oxidative stress, a common pathological feature of many neurodegenerative diseases.[4]
-
Inhibition of Transglutaminase (TGase): In Huntington's Disease models, cysteamine has been shown to inhibit the activity of transglutaminase 2 (TG2), an enzyme implicated in the crosslinking and aggregation of mutant huntingtin (mHtt) protein.[7] Cystamine, which is reduced to cysteamine in vivo, is believed to inhibit TG2 by promoting the formation of an allosteric disulfide bond.[8][9]
-
Activation of the Nrf2 Pathway: Cysteamine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response that controls the expression of numerous antioxidant and detoxification genes.[4][5]
Data Presentation: Quantitative Outcomes of Cysteamine Treatment
The following tables summarize the key quantitative findings from preclinical studies of cysteamine and cystamine in models of Huntington's Disease, Parkinson's Disease, and Alzheimer's Disease.
Table 1: Effects of Cysteamine/Cystamine in Huntington's Disease (HD) Animal Models
| Parameter | Animal Model | Treatment Details | Key Finding | Reference(s) |
| Survival | R6/2 Mice | Cystamine (112 mg/kg, i.p.) | 19.5% increase in survival | [10] |
| R6/2 Mice | Cystamine (225 mg/kg, i.p.) | 17.0% increase in survival | [10] | |
| R6/2 Mice | Cystamine (225 mg/kg, oral) | 16.8% increase in survival | [10] | |
| Motor Performance | R6/2 Mice | Cystamine (112 mg/kg, i.p.) | Significant improvement in rotarod performance | [10] |
| Neuropathology | R6/2 Mice | Cystamine (112 mg/kg, i.p.) | 68% reduction in striatal mHtt aggregates | [11] |
| R6/2 Mice | Cystamine (112 mg/kg, i.p.) | 47% reduction in cortical mHtt aggregates | [11] | |
| R6/2 Mice | Cystamine (112 mg/kg, i.p.) | Significant delay in striatal neuron atrophy (WT: 134 µm²; R6/2 untreated: 57 µm²; R6/2 treated: 92 µm²) | [11][12] | |
| R6/2 Mice | Untreated | ~12% decline in striatal neurons at 12 weeks | [13][14] | |
| Biochemical Markers | R6/2 Mice | Cystamine | Reduced elevated transglutaminase activity to control levels | [10] |
| R6/2 Mice | Cystamine | Normalized levels of Nε-(γ-L-glutamyl)-L-lysine (GGEL) | [10] | |
| In Vitro Neuroprotection | Primary Neurons (mHtt transfected) | Cysteamine | Strong neuroprotective effect (EC50 = 7.1 nM) | [15] |
Table 2: Effects of Cysteamine in Parkinson's Disease (PD) Animal Models
| Parameter | Animal Model | Treatment Details | Key Finding | Reference(s) |
| Dopaminergic Neuron Survival | MPTP-induced mouse model | Cysteamine (20 mg/kg/day, i.p.) pre-treatment | Ameliorated the loss of dopaminergic neurons | [16] |
| 6-OHDA-induced mouse model | Cystamine | Neurorestorative effects on nigral dopaminergic neurons | [3] | |
| Striatal Dopamine (B1211576) Levels | MPTP-induced mouse model | Cysteamine (20 mg/kg/day, i.p.) pre-treatment | Ameliorated the reduction in striatal dopamine concentrations | [16] |
| Motor Function | Thy1-α-Syn mice (early and late stage) | Cysteamine (20 mg/kg, i.p.) for 6 weeks | Significant improvements in motor performance | [17] |
| Alpha-Synuclein Pathology | Thy1-α-Syn mice | Cysteamine (20 mg/kg, i.p.) for 6 weeks | Reduction in fibrillation, phosphorylation, and total levels of human α-Syn | [17] |
| Biochemical Markers | MPTP-induced mouse model | Cysteamine (low dose) | Significantly suppressed reactive oxygen species (ROS) and malondialdehyde (MDA) | [16] |
| MPTP-induced mouse model | Cysteamine | Attenuated the reduction in GSH levels | [16] | |
| MPTP-induced mouse model | Cysteamine | Restored inhibited secretion of BDNF | [16] | |
| In Vitro Neuroprotection | 6-OHDA-treated iPSC-derived neurons (SNCA triplication) | Cysteamine | Significantly more intact/healthy neurites | [17] |
Table 3: Effects of Cysteamine in Alzheimer's Disease (AD) Animal Models
| Parameter | Animal Model | Treatment Details | Key Finding | Reference(s) |
| Cognitive Function | APP-Psen1 mice | Chronic cysteamine treatment (daily injections for 4 months) | Improvements in habituation and spatial learning deficits | [4] |
| Amyloid-β Pathology | APP/PS1 mice | Data on direct cysteamine effect on Aβ levels is limited, but models show progressive Aβ accumulation (plaques appear at 3-4 months). | By 12 months, Aβ42 levels can reach ~223 ng/mg in APP-PS1 mice. | [18][19][20] |
| CSF Biomarkers | APP/PS1 mice | Not specific to cysteamine treatment | Aβ42 concentrations in CSF decrease with age (50% reduction by 6 months). | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of cysteamine research in neurodegenerative disease models.
Preparation and Administration of Cysteamine Hydrochloride
-
Reagent Preparation:
-
Dosage Calculation:
-
Neuroprotective doses in rodent models typically range from 10 mg/kg to 75 mg/kg. A frequently cited neuroprotective dose is 20 mg/kg/day.[21]
-
For administration in drinking water, calculate the total daily dose based on the average weight and water consumption of the mice in a cage.[22]
-
For administration in diet, calculate the amount of cysteamine needed per kilogram of chow based on average daily food consumption.[22]
-
-
Administration:
-
Intraperitoneal (i.p.) or Subcutaneous (s.c.) Injection: This is a common route for ensuring accurate dosing. Administer the prepared solution typically once daily.[21]
-
Oral Gavage: A viable alternative to injection.[21]
-
In Drinking Water: Dissolve the calculated daily dose in the volume of water consumed daily. Prepare fresh daily.[22]
-
In Diet: Thoroughly mix the powdered cysteamine hydrochloride with powdered rodent diet. Prepare fresh medicated diet weekly.[22]
-
Motor Coordination Assessment: Rotarod Test
-
Apparatus:
-
Use a standard accelerating rotarod apparatus for mice.
-
-
Acclimation and Training:
-
Acclimate mice to the testing room for at least 30 minutes before the first session.
-
For 2-3 consecutive days prior to testing, train the mice with 3-4 trials per day.
-
Place mice on the stationary rod for 1 minute. Then, start the rotation at a low speed (e.g., 4 RPM) and gradually accelerate to a high speed (e.g., 40 RPM) over a 5-minute period.[21]
-
-
Testing:
-
On the test day, perform three trials with a 15-30 minute inter-trial interval.
-
Record the latency to fall from the rotating rod for each mouse.
-
Analyze the data by comparing the average latency to fall between treatment groups.
-
Spatial Learning and Memory Assessment: Morris Water Maze
-
Apparatus:
-
Training (Acquisition Phase):
-
For 5-7 consecutive days, conduct 4 trials per day for each mouse.[21]
-
In each trial, release the mouse from one of four different starting quadrants.[15]
-
Allow the mouse to swim freely to find the hidden platform. If it fails to find the platform within 60-90 seconds, gently guide it to the platform.[21]
-
Allow the mouse to remain on the platform for 15-30 seconds to orient itself using the distal cues.[23]
-
-
Probe Trial (Memory Assessment):
-
24 hours after the last training trial, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Analyze the data by comparing the time spent in the target quadrant between groups.
-
Immunohistochemistry for Neuronal Markers
-
Tissue Processing:
-
Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).[21]
-
Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose (B13894) solution for cryoprotection.[21]
-
Section the brain region of interest (e.g., substantia nigra, striatum, hippocampus) at 30-40 µm using a cryostat or vibratome.[21]
-
-
Staining:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., for Aβ staining, incubate in 70-95% formic acid).[24][25]
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours.[21]
-
Incubate overnight at 4°C with the primary antibody (e.g., anti-Tyrosine Hydroxylase for dopaminergic neurons, anti-Aβ for amyloid plaques).[21]
-
Wash and incubate with an appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature.[21]
-
Mount sections on slides with a DAPI-containing mounting medium.[21]
-
-
Quantification:
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by cysteamine.
BDNF/TrkB Signaling Pathway
Cysteamine upregulates BDNF, which binds to its receptor TrkB, activating downstream signaling cascades that promote neuronal survival and synaptic plasticity.
Nrf2 Antioxidant Response Pathway
Cysteamine activates the Nrf2 pathway, leading to the transcription of antioxidant genes and cellular protection against oxidative stress.
Transglutaminase Inhibition in Huntington's Disease
In the context of HD, cystamine (reduced to cysteamine) inhibits transglutaminase 2, thereby reducing the aggregation of mutant huntingtin protein.
Conclusion
The body of preclinical evidence strongly suggests that cysteamine holds significant therapeutic potential for neurodegenerative diseases. Its ability to modulate multiple key pathological pathways, including oxidative stress, neurotrophin signaling, and protein aggregation, underscores its promise as a disease-modifying agent. The quantitative data from animal models of Huntington's, Parkinson's, and to a lesser extent, Alzheimer's disease, demonstrate its efficacy in improving behavioral outcomes and mitigating neuropathology. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the mechanisms of cysteamine and to evaluate its therapeutic utility in various disease contexts. Continued research, particularly in Alzheimer's disease models and ultimately in well-designed clinical trials, is warranted to fully elucidate the role of cysteamine in combating neurodegeneration.
References
- 1. Mechanism for the inhibition of transglutaminase 2 by cystamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. protocols.io [protocols.io]
- 4. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BDNF-TrkB Signaling and Neuroprotection in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. jneurosci.org [jneurosci.org]
- 12. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Striatal Neuronal Loss and Atrophy in the R6/2 Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Striatal Neuronal Loss and Atrophy in the R6/2 Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of cysteamine on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Two mouse models of Alzheimer’s disease accumulate amyloid at different rates and have distinct Aβ oligomer profiles unaltered by ablation of cellular prion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Whole brain imaging reveals distinct spatial patterns of amyloid beta deposition in three mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. APPPS1 | ALZFORUM [alzforum.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. UC Davis - Morris Water Maze [protocols.io]
- 24. Immunohistochemistry Protocol for Beta Amyloid Products using USA Detection Kit [protocols.io]
- 25. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Single Low Doses of MPTP Decrease Tyrosine Hydroxylase Expression in the Absence of Overt Neuron Loss - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylcysteine's Molecular Targets in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylcysteine (NAC), a precursor to the antioxidant glutathione (B108866) (GSH), has long been recognized for its mucolytic properties.[1] However, its therapeutic potential extends significantly to the modulation of inflammatory pathways.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which NAC exerts its anti-inflammatory effects, focusing on its interactions with key signaling cascades. The dysregulation of these pathways is implicated in a multitude of chronic inflammatory diseases, making NAC a compound of significant interest for therapeutic development.[1][3] This document summarizes the core molecular targets of NAC, presents quantitative data from relevant studies, details common experimental protocols for investigation, and provides visual representations of the implicated signaling pathways.
Core Molecular Targets and Mechanisms of Action
NAC's anti-inflammatory properties are multifaceted, stemming from both its direct antioxidant activity and its more nuanced interactions with specific signaling proteins.[2][4] The primary mechanisms can be categorized by their impact on three major inflammatory signaling pathways: NF-κB, the NLRP3 inflammasome, and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[6] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[1]
NAC has been shown to suppress NF-κB activation at multiple levels.[6][7] A key target is the IKK complex, specifically IKKβ.[6] By inhibiting the activation of IKKα and IKKβ, NAC prevents the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[6][7] This suppression of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[1][5]
Attenuation of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[6][8] Activation of the NLRP3 inflammasome is a two-step process: a priming signal (e.g., LPS) that upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal (e.g., ATP, nigericin) that triggers the assembly of the inflammasome complex.[8]
NAC has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[6][9] One proposed mechanism involves the thioredoxin-interacting protein (TXNIP)/thioredoxin (TRX) system.[6] LPS stimulation can lead to an overproduction of TXNIP, which binds to and activates the NLRP3 inflammasome.[6] NAC pretreatment has been shown to downregulate the expression of TXNIP and upregulate TRX, thereby preventing inflammasome activation.[6] By inhibiting the NLRP3 inflammasome, NAC effectively reduces the secretion of mature IL-1β.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 3. N-acetylcysteine attenuates TNF-α-induced p38 MAP kinase activation and p38 MAP kinase-mediated IL-8 production by human pulmonary vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Radioprotective Effects of Cysteamine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the radioprotective effects of cysteamine (B1669678) and its derivatives. It is designed to be a comprehensive resource, offering quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of the underlying mechanisms of action.
Quantitative Data on Radioprotective Efficacy
The radioprotective efficacy of cysteamine and its derivatives is often quantified using metrics such as the Dose Reduction Factor (DRF) or Dose Modification Factor (DMF). These values indicate the factor by which the radiation dose can be increased in the presence of the protective agent to produce the same level of biological effect observed in its absence. A higher DRF or DMF value signifies greater radioprotective capability.
| Compound | Model System | Endpoint | Radiation Type | DRF/DMF (± SD) | Reference(s) |
| Cysteamine (MEA) | Cultured Human Cells | Cell Viability | Gamma Rays | 2.3 | [1][2] |
| Cysteamine (MEA) | Escherichia coli (wild type) | Cell Survival | Not Specified | ≥ 1.4 | [3] |
| Cysteamine (MEA) | V79 Cells | Cell Survival | 3H2O (β-particles) | 2.5 ± 0.3 | [4] |
| Cysteamine (MEA) | V79 Cells | Cell Survival | 131IdU (β/γ) | 1.8 ± 0.2 | [4] |
| Cysteamine (MEA) | V79 Cells | Cell Survival | 125IdU (Auger electrons) | 1.7 ± 0.1 | [4] |
| Cysteamine (MEA) | V79 Cells | Cell Survival | 210Po (α-particles) | 1.4 ± 0.1 | [4] |
| WR-1065 | Cultured Human Cells | Cell Viability | Gamma Rays | 2.9 - 3.4 | [1] |
| WR-2721 (Amifostine) | Cultured Human Cells | Cell Viability | Gamma Rays | 1.3 - 1.8 | [1] |
| N-glycyl-S-acetylcysteamine trifluoroacetate (B77799) (I 102) | Mice | In vivo survival | Not Specified | > WR-2721 | [5] |
| Thiazolidine prodrugs of Cysteamine (RibCyst, GlcCyst) | Chinese Hamster V79 Cells | Cell Survival (Clonogenic Assay) | Not Specified | Good protection | [6] |
| Thiazolidine prodrugs of Cysteamine (RibCyst, GlcCyst) | Chinese Hamster V79 Cells | DNA Single-Strand Breaks | Not Specified | Higher than Cysteamine or WR-1065 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to evaluate the radioprotective effects of cysteamine and its derivatives.
In Vitro Radioprotection Assessment: Clonogenic Assay
The clonogenic assay is the gold standard for determining the reproductive viability of cells after exposure to ionizing radiation and for assessing the efficacy of radioprotective agents.
Objective: To determine the ability of a single cell to proliferate and form a colony (clone) after treatment with radiation, with and without a radioprotective agent.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA solution.
-
Radioprotective agent (e.g., cysteamine).
-
Crystal violet staining solution (0.5% crystal violet in methanol (B129727)/water).
-
Cell culture plates (e.g., 6-well plates).
-
Radiation source (e.g., X-ray irradiator, gamma-ray source).
Procedure:
-
Cell Culture: Maintain the desired cell line in exponential growth phase in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells and determine their viability (e.g., using trypan blue exclusion).
-
Seed a predetermined number of cells into culture plates. The number of cells seeded will depend on the expected survival fraction for each radiation dose.
-
-
Radioprotector Treatment:
-
Allow cells to attach for a few hours.
-
Add the radioprotective agent at the desired concentration to the treatment groups. Incubate for the specified duration before irradiation. Control groups should receive the vehicle without the radioprotective agent.
-
-
Irradiation:
-
Expose the plates to graded doses of ionizing radiation. A control plate should be sham-irradiated.
-
-
Colony Formation:
-
After irradiation, remove the medium containing the radioprotective agent, wash the cells with PBS, and add fresh culture medium.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control plates.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the plates with PBS.
-
Fix the colonies with a solution like methanol or a 1:3 acetic acid:methanol mixture for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently rinse the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the non-irradiated control group.
-
Surviving Fraction (SF): (Number of colonies formed after irradiation / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate a cell survival curve.
-
Dose Reduction Factor (DRF): The ratio of the radiation dose required to produce a given level of cell killing in the presence of the radioprotector to the dose required for the same level of killing in its absence. This is typically calculated at a specific survival level (e.g., 10% survival).
-
Assessment of DNA Damage: Alkaline Elution Assay
The alkaline elution assay is a sensitive method for measuring DNA single-strand breaks (SSBs) and alkali-labile sites in mammalian cells.
Objective: To quantify the extent of DNA damage and the protective effect of a compound by measuring the rate at which DNA elutes through a filter under denaturing (alkaline) conditions.
Materials:
-
Cell culture reagents.
-
Radiolabeled thymidine (B127349) (e.g., [3H]thymidine or [14C]thymidine) for DNA labeling.
-
Lysis solution (e.g., 2% SDS, 0.025 M EDTA, pH 9.7).
-
Elution buffer (e.g., tetrapropylammonium (B79313) hydroxide (B78521) or tetraethylammonium (B1195904) hydroxide, EDTA, pH 12.1-12.8).
-
Polyvinyl chloride (PVC) or polycarbonate filters (2.0 µm pore size).
-
Syringe pumps and fraction collectors.
-
Scintillation counter and scintillation fluid.
Procedure:
-
DNA Labeling: Culture cells in the presence of a radiolabeled thymidine precursor for one to two cell cycles to uniformly label the DNA.
-
Treatment and Irradiation:
-
Treat the cells with the radioprotective agent for the desired time.
-
Irradiate the cells on ice to prevent immediate repair of DNA damage.
-
-
Cell Lysis on Filter:
-
Carefully layer a known number of cells onto the filter.
-
Lyse the cells directly on the filter by slowly passing the lysis solution through it. This removes cellular membranes and proteins, leaving the DNA on the filter.
-
-
Alkaline Elution:
-
Wash the filter with a rinse solution to remove the lysis solution.
-
Pump the alkaline elution buffer through the filter at a constant flow rate. The alkaline pH denatures the DNA and unwinds it from the sites of SSBs.
-
Collect fractions of the eluate at regular time intervals.
-
-
Quantification of DNA:
-
After elution, the DNA remaining on the filter is also collected.
-
The amount of DNA in each eluted fraction and on the filter is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The rate of elution is proportional to the number of SSBs. The results are typically plotted as the fraction of DNA remaining on the filter versus the elution time or volume.
-
A faster elution rate indicates more DNA damage.
-
The protective effect of the agent is determined by comparing the elution profiles of irradiated cells with and without the radioprotector.
-
Signaling Pathways and Mechanisms of Action
The radioprotective effects of cysteamine and its derivatives are multifaceted, involving several interconnected mechanisms. These can be broadly categorized into physicochemical and biological mechanisms.
General Workflow for Evaluating Radioprotective Agents
The following diagram illustrates a typical workflow for the preclinical evaluation of a potential radioprotective agent.
Mechanisms of Cysteamine-Mediated Radioprotection
Cysteamine's protective effects are primarily attributed to its ability to counteract the damaging effects of ionizing radiation at the molecular level. The key mechanisms are illustrated in the following diagram.
Explanation of Mechanisms:
-
Free Radical Scavenging: Ionizing radiation interacts with water molecules in cells, generating highly reactive free radicals, such as hydroxyl radicals (•OH). Cysteamine, being a thiol-containing compound, readily donates a hydrogen atom to these radicals, neutralizing them before they can damage critical cellular components like DNA, proteins, and lipids.[7]
-
Hydrogen Donation and Chemical Repair: Cysteamine can directly repair DNA damage by donating a hydrogen atom to DNA radicals (DNA•), restoring the integrity of the DNA molecule.[8] This "chemical repair" is a critical and rapid mechanism of protection.
-
Induction of Hypoxia: At higher concentrations, cysteamine can induce a state of transient hypoxia (low oxygen) in tissues. Since oxygen is a potent radiosensitizer (the "oxygen effect"), this reduction in oxygen availability diminishes the formation of damaging oxygen-related free radicals, thereby protecting the cells.[3]
-
Modulation of DNA Repair Pathways: There is evidence to suggest that cysteamine can also influence the cell's own enzymatic DNA repair processes, potentially enhancing their efficiency.[3]
Cysteamine Derivatives and Prodrugs
A significant challenge with cysteamine is its toxicity at effective radioprotective doses. To address this, various derivatives and prodrugs have been developed.
Prodrug Strategies:
-
Thiazolidine Prodrugs: These are formed by the condensation of cysteamine with a sugar molecule (e.g., ribose to form RibCyst).[6] This masks the reactive thiol group, reducing toxicity. In the body, the ring structure opens non-enzymatically to release the active cysteamine.[6]
-
Phosphorothioates: The most well-known example is amifostine (WR-2721). The thiol group is protected by a phosphate (B84403) group. In vivo, the enzyme alkaline phosphatase, which is more abundant in normal tissues than in many tumors, removes the phosphate group to release the active metabolite, WR-1065.[1] This provides a degree of selective protection to normal tissues.
Conclusion
Cysteamine and its derivatives remain a significant area of research in the development of effective radioprotectors. Their mechanisms of action, centered on the mitigation of radiation-induced free radical damage, are well-established. The ongoing development of less toxic prodrugs and derivatives holds promise for their clinical application in protecting healthy tissues during radiotherapy and in scenarios of accidental radiation exposure. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore and advance this critical field of study.
References
- 1. Radiation Protection by Cysteamine against the Lethal Effects of Intracellularly Localized Auger Electron, α- and β-Particle Emitting Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the mechanism of radiation protection by cysteamine: an invstigation by means of electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Bioenergy Effects of Cystamine in Realising Potentiation of Radioprotective Properties of the Radioprotector in its Repeated Administration - Vasin - Radiation biology. Radioecology [edgccjournal.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Acetylcysteine (NAC) Assay Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylcysteine (NAC) is a precursor of L-cysteine and plays a critical role in the biosynthesis of glutathione (B108866) (GSH), a key intracellular antioxidant.[1] Due to its potent antioxidant and mucolytic properties, NAC is utilized in various research and clinical applications, including the treatment of acetaminophen (B1664979) overdose and as a therapeutic agent for conditions associated with oxidative stress.[1][2] Accurate quantification of NAC in biological samples is crucial for pharmacokinetic studies, drug efficacy evaluation, and understanding its mechanism of action. This document provides a detailed protocol for the determination of NAC concentrations in biological samples such as serum, plasma, and tissue homogenates using a fluorometric assay kit.
Principle of the Assay
The assay is based on the enzymatic deacetylation of NAC to produce cysteine. The resulting cysteine then participates in a series of reactions that generate a stable fluorophore. The fluorescence intensity, measured at an excitation/emission wavelength of 368/460 nm, is directly proportional to the amount of NAC in the sample.[3][4] The assay is specific for NAC and is not interfered by other thiol-containing amino acids.[4]
Materials and Reagents
The following tables summarize the necessary materials and reagents for the N-Acetylcysteine Assay Kit.
Table 1: Kit Components and Storage
| Component | Quantity | Storage Condition |
| N-Acetylcysteine Assay Buffer | 50 mL | -20°C |
| N-Acetylcysteine Enzyme Mix I | 2 vials | -20°C |
| N-Acetylcysteine Enzyme Mix II | 3 vials | -20°C |
| Reducing Agent | 3 vials | -20°C |
| N-Acetylcysteine Blocker | 100 µL | -20°C |
| N-Acetylcysteine Probe (in DMSO) | 0.5 mL | -20°C, protected from light |
| N-Acetylcysteine Standard | 1 vial | -20°C |
| 87% TCA Solution | 3 mL | -20°C |
| Neutralization Solution | 4 mL | -20°C |
| Upon receipt, the entire kit should be stored at -20°C and is stable for one year from the date of receipt if components are not reconstituted.[5] |
Table 2: Materials Required but Not Supplied
| Item |
| dH2O |
| 96-well black plate with a flat bottom |
| Multi-well spectrophotometer (Fluorescent plate reader) |
| Centrifuge |
| Pipettes and pipette tips |
| Ice bucket |
Experimental Protocols
Reagent Preparation
-
Before use, briefly centrifuge all vials.[3]
-
N-Acetylcysteine Assay Buffer: Warm to room temperature (RT) before use.[5]
-
N-Acetylcysteine Enzyme Mix I: Reconstitute each vial with 110 µL of N-Acetylcysteine Assay Buffer. Aliquot and store at -20°C. Keep on ice during use.[5]
-
N-Acetylcysteine Enzyme Mix II: Reconstitute each vial with 1 mL of N-Acetylcysteine Assay Buffer. Store at 4°C and use within one week. Keep on ice during use.[5]
-
Reducing Agent: Reconstitute each vial with 220 µL of N-Acetylcysteine Assay Buffer. The remaining solution can be stored at 4°C for one week. Keep on ice during use.[5]
-
N-Acetylcysteine Blocker: Bring to RT before use. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[5]
-
N-Acetylcysteine Probe (in DMSO): Ready to use. Warm to RT before performing the assay. Aliquot and store at -20°C, protected from light.[5]
-
N-Acetylcysteine Standard: Reconstitute in 1.1 mL of dH2O. Aliquot and store at -20°C. Warm to RT before use.
-
87% TCA Solution & Neutralization Solution: Store at RT. Chill on ice before use.[5]
Sample Preparation
1. Serum and Plasma Samples:
-
Centrifuge blood samples to collect serum or plasma.
-
In a microcentrifuge tube, combine 200 µL of the sample with 10 µL of cold 87% TCA Solution to deproteinize.[5]
-
Incubate on ice for 15 minutes.[5]
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a new tube.[5]
-
Add 5 µL of cold Neutralization Solution to the supernatant.[3]
-
Mix well and keep on ice for 5 minutes.[5]
-
The deproteinized and neutralized sample is now ready for the assay. For future use, store samples at -80°C.[5] It is recommended to test several dilutions to ensure readings fall within the standard curve range.[5]
2. Tissue Homogenates:
-
Weigh the tissue sample (approximately 100 mg) in a 2 mL microcentrifuge tube.[4]
-
Add 500 µL of Cell Lysis Buffer per 100 mg of tissue.[4]
-
Homogenize the tissue using a bead mill or other appropriate homogenizer.[4]
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a new microcentrifuge tube.[4]
-
Proceed with the deproteinization step as described for serum and plasma samples (steps 2-8 above).
Assay Procedure
-
Standard Curve Preparation:
-
Sample Preparation:
-
Reaction Mix Preparation and Incubation:
-
Prepare a Reaction Mix for the standards and samples. For each well, prepare:
-
N-Acetylcysteine Assay Buffer: 98 µL
-
Reducing Agent: 1 µL
-
N-Acetylcysteine Blocker: 1 µL
-
-
Add 2 µL of reconstituted N-Acetylcysteine Enzyme Mix I to the Standard and Sample wells. Mix well.[5]
-
Add 100 µL of the Reaction Mix to all wells (Standard, Sample, and SBC). Gently tap the plate to mix.[5]
-
Incubate the plate at 37°C for 30 minutes.[5]
-
-
Enzyme Mix II Addition and Measurement:
-
Add 30 µL of reconstituted N-Acetylcysteine Enzyme Mix II to all wells. Gently mix.
-
Incubate at 37°C for 5 minutes.
-
Measure the fluorescence (Ex/Em = 368/460 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis
-
For the N-Acetylcysteine Standard Curve, subtract the 0 nmol/well reading from all standard readings and plot the fluorescence intensity versus the amount of NAC (nmol).
-
For both the Sample and SBC wells, determine the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Subtract the slope of the SBC from the slope of the Sample to obtain the corrected sample reaction rate.
-
Apply the corrected sample slope to the N-Acetylcysteine Standard Curve to determine the amount of NAC (B) in the sample wells (in nmol).
-
Calculate the concentration of NAC in the sample using the following equation:
NAC Concentration (nmol/µL or mM) = (B / V) x D
Where:
Visualizations
Caption: Experimental workflow for the N-Acetylcysteine assay.
Caption: Role of NAC in glutathione synthesis and antioxidant defense.
References
- 1. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cymbiotika.com [cymbiotika.com]
- 5. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of N-Acetylcysteine in Pharmaceuticals using HPLC
This document provides a detailed application note and protocol for the quantification of N-Acetylcysteine (NAC) in various pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals.
Introduction
N-Acetylcysteine (NAC) is a widely used pharmaceutical agent, primarily known for its mucolytic activity and its use as an antidote for acetaminophen (B1664979) overdose.[1][2] Accurate and reliable quantification of NAC in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of NAC in pharmaceuticals such as parenteral injections, effervescent tablets, and syrups.[1][2][3][4]
Principle of the Method
The described method utilizes reversed-phase chromatography to separate N-Acetylcysteine from other formulation excipients. The separation is typically achieved on a C18 stationary phase with an isocratic or gradient elution using a buffered aqueous-organic mobile phase. Detection is commonly performed using a UV detector at a wavelength where NAC exhibits significant absorbance, typically around 214 nm.[1][2][3] For enhanced sensitivity, particularly in biological samples, pre-column derivatization with a fluorescent agent can be employed, with detection by a fluorescence detector.[5][6]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector is suitable for this analysis. Several validated methods have been reported, and a selection of chromatographic conditions is summarized in the tables below.
Table 1: HPLC Systems and Columns for NAC Analysis
| Parameter | Method 1 (Parenteral)[1] | Method 2 (Effervescent Tablets/Granules)[3] | Method 3 (Cough Syrup)[2] |
| HPLC System | Shimadzu Prominence LC system with LC-20AT pump, SPD-20A UV-Vis Detector | Not Specified | Waters HPLC with 2695 separation module and 2996 PDA detector |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) | Reversed-phase column LC-18 | Waters Symmetry C18 (150 mm x 4.6 mm, 3.5 µm) |
Table 2: Mobile Phase and Chromatographic Conditions for NAC Analysis
| Parameter | Method 1 (Parenteral)[1] | Method 2 (Effervescent Tablets/Granules)[3] | Method 3 (Cough Syrup)[2] |
| Mobile Phase | Potassium dihydrogen phosphate (B84403) (pH 3.0) : Acetonitrile (B52724) (95:5 v/v) | 0.05 M KH2PO4 and Acetonitrile (95:5 v/v) containing 0.095% (v/v) of phosphoric acid | Acetonitrile and 0.05 M phosphate buffer (pH 3.0) |
| Elution Mode | Isocratic | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | Not Specified | 0.8 mL/min |
| Detection Wavelength | 213 nm | 214 nm | 214 nm |
| Injection Volume | 20 µL | Not Specified | 10 µL |
| Column Temperature | Ambient | Not Specified | Ambient |
| Run Time | 10 minutes | Not Specified | 20 minutes |
Preparation of Solutions
Accurately weigh about 25 mg of N-Acetylcysteine reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or a suitable diluent (e.g., water) to obtain a stock solution of approximately 1000 µg/mL.[1]
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10-50 µg/mL or 400-600 µg/mL).[1][2]
The sample preparation will vary depending on the dosage form.
-
Parenteral Injection: Dilute the parenteral formulation with the mobile phase to obtain a final concentration within the calibration range. For instance, a 200 mg/mL injection can be serially diluted to a working concentration of 20 µg/mL.[1]
-
Effervescent Tablets/Granules: Dissolve a known amount of the powdered tablets or granules in the mobile phase. Sonicate if necessary to ensure complete dissolution, then filter through a 0.45 µm syringe filter before injection.
-
Cough Syrup: Accurately measure a volume of the syrup, dilute it with the mobile phase to a suitable concentration, and filter through a 0.45 µm syringe filter.
Method Validation Summary
The described HPLC methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.[4] Key validation parameters are summarized below.
Table 3: Summary of Method Validation Data for NAC Quantification
| Parameter | Method 1 (Parenteral)[1] | Method 2 (Effervescent Tablets/Granules)[3] | Method 3 (Cough Syrup)[2] |
| Retention Time (min) | 4.205 | Not Specified | ~4.6 |
| Linearity Range (µg/mL) | 10-50 | 10-50 | 400-600 |
| Correlation Coefficient (r²) | 0.9999 | 1 | 0.999 |
| Accuracy (% Recovery) | 101.6% | > 97% | Not Specified |
| Precision (% RSD) | < 2% | < 2% | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.70 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 2.11 µg/mL | Not Specified |
Experimental Workflow
The general workflow for the HPLC quantification of N-Acetylcysteine is depicted in the following diagram.
Caption: Workflow for HPLC quantification of N-Acetylcysteine.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the quantification of NAC in a pharmaceutical formulation using a C18 column and UV detection.
-
Mobile Phase Preparation:
-
Prepare a solution of 0.05 M potassium dihydrogen phosphate in HPLC-grade water.
-
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
-
Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a ratio of 95:5 (v/v).
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve N-Acetylcysteine reference standard in the mobile phase to prepare a stock solution of 1000 µg/mL.
-
From the stock solution, prepare at least five calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the sample. A suggested range is 10, 20, 30, 40, and 50 µg/mL.[1]
-
-
Sample Solution Preparation:
-
Based on the labeled amount of NAC in the pharmaceutical product, calculate the necessary dilutions to bring the final concentration within the calibration curve range.
-
For a solid dosage form, accurately weigh the contents of a representative number of units, calculate the average weight, and use a portion of the finely powdered material equivalent to a single dose.
-
Dissolve the sample in a known volume of mobile phase, using sonication to aid dissolution if required.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 214 nm.
-
Inject the standard solutions in ascending order of concentration, followed by the sample solutions. It is recommended to inject a blank (mobile phase) before the first standard and between sample sets to ensure no carryover.
-
-
Data Analysis:
-
Integrate the peak corresponding to N-Acetylcysteine in each chromatogram.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line and the correlation coefficient (r²).
-
Use the calibration curve to determine the concentration of N-Acetylcysteine in the sample solutions.
-
Calculate the amount of N-Acetylcysteine in the original pharmaceutical dosage form, taking into account the dilution factors.
-
System Suitability
To ensure the performance of the chromatographic system, system suitability tests should be performed before and during the analysis.
Table 4: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas (for replicate injections) | ≤ 2.0% |
Conclusion
The HPLC methods described in this application note are specific, accurate, and precise for the quantification of N-Acetylcysteine in various pharmaceutical formulations. The provided protocols and validation data demonstrate the reliability of these methods for routine quality control analysis. Proper sample preparation and system suitability checks are essential for obtaining accurate results.
References
- 1. ajpp.in [ajpp.in]
- 2. researchgate.net [researchgate.net]
- 3. A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Cysteamine in the Treatment of Nephropathic Cystinosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nephropathic cystinosis is a rare, autosomal recessive lysosomal storage disorder caused by mutations in the CTNS gene. This gene encodes for cystinosin, a lysosomal cystine transporter.[1][2] Defective cystinosin leads to the accumulation and crystallization of cystine within lysosomes, resulting in widespread cellular damage.[1][3] The kidneys are particularly vulnerable, leading to renal Fanconi syndrome in infancy, progressive glomerular failure, and end-stage renal disease (ESRD), typically by the end of the first decade of life in untreated patients.[4][5] Other systemic complications include photophobia, hypothyroidism, myopathy, and pancreatic insufficiency.[5][6]
The cornerstone of treatment for nephropathic cystinosis is cysteamine (B1669678), a cystine-depleting agent.[5][7] Early and lifelong therapy with cysteamine can significantly delay the progression of renal disease, improve growth, and mitigate extra-renal complications, transforming a once-fatal childhood disease into a manageable chronic condition.[1][2][3][8] This document provides detailed application notes and protocols for the use of cysteamine in a research and drug development context.
Mechanism of Action
Cysteamine enters the lysosome and participates in a thiol-disulfide exchange reaction with cystine. This reaction breaks down cystine into cysteine and a mixed disulfide of cysteine and cysteamine.[3][7] These smaller molecules can then exit the lysosome via existing transporters, such as the PQLC2 transporter for the cysteine-cysteamine complex, thereby reducing the intralysosomal cystine load.[3][7]
Cysteamine Formulations and Dosing
Several formulations of cysteamine bitartrate (B1229483) are available, primarily differing in their release characteristics.
| Formulation | Brand Name(s) | Dosing Frequency | Key Features |
| Immediate-Release (IR) | Cystagon® | Every 6 hours | Requires strict adherence to a q6h schedule, including nighttime dosing.[4][9] |
| Delayed-Release (DR) | Procysbi® | Every 12 hours | Enteric-coated to bypass the stomach, allowing for less frequent dosing and potentially improved gastrointestinal tolerability.[9][10] |
| Ophthalmic Solution | Cystadrops®, Visu-cysteamine | Multiple times daily | Topical application to dissolve corneal cystine crystals, as oral cysteamine is ineffective for this manifestation.[3][7] |
Oral Dosing:
-
Initial Dose (Cysteamine-naïve patients): Start at a low dose (e.g., 1/6 to 1/4 of the maintenance dose) and gradually increase over 4 to 10 weeks to improve tolerability.[11][12][13]
-
Maintenance Dose: The target maintenance dose is typically 1.3 g/m²/day, with a maximum recommended dose of 1.95 g/m²/day.[12][14] The dose is adjusted based on white blood cell (WBC) cystine levels.
-
Switching Formulations: When switching from IR to DR cysteamine, the total daily dose is generally maintained.[12][13]
Clinical Efficacy and Monitoring
The primary goal of cysteamine therapy is to maintain low intracellular cystine levels, which is directly correlated with improved clinical outcomes.
| Parameter | Effect of Cysteamine Therapy | Monitoring Frequency |
| White Blood Cell (WBC) Cystine Levels | Reduces levels by approximately 90-95%.[1][5] Target trough level is <1 nmol half-cystine/mg protein.[3] | Every 3-6 months once stable.[11] |
| Renal Function (e.g., GFR, serum creatinine) | Delays the decline of glomerular function and the onset of ESRD.[3][5][8] | Regular intervals as per clinical guidelines. |
| Growth | Improves growth velocity in pediatric patients.[1][15] | Regular intervals as per pediatric guidelines. |
| Corneal Cystine Crystals | Oral therapy has no effect; requires topical cysteamine eye drops.[3] | Regular ophthalmologic exams. |
| Extra-renal Complications | Can prevent or delay hypothyroidism and myopathy.[5] | Regular monitoring of thyroid function and clinical assessment for muscle weakness. |
Experimental Protocols
Protocol 1: Quantification of White Blood Cell (WBC) Cystine Levels
This is the gold standard for monitoring the efficacy of cysteamine therapy.[11]
Principle:
Leukocytes are isolated from whole blood, and the intracellular cystine concentration is measured using a protein binding assay or mass spectrometry. The timing of the blood draw is critical; for monitoring therapy, a trough level should be obtained just before the next scheduled dose.[11]
Materials:
-
Ficoll-Paque or other density gradient medium for leukocyte separation
-
Phosphate-buffered saline (PBS)
-
N-ethylmaleimide (NEM) solution
-
Trichloroacetic acid (TCA)
-
Cystine standards
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system or components for a competitive binding assay.
Procedure:
-
Blood Collection: Collect 3-5 mL of venous blood in a heparinized tube.
-
Leukocyte Isolation: a. Dilute the blood with an equal volume of PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube. c. Centrifuge according to the density gradient medium manufacturer's instructions to separate the buffy coat (containing leukocytes). d. Aspirate the leukocyte layer and wash with PBS.
-
Cell Lysis and Protein Precipitation: a. Resuspend the leukocyte pellet in a known volume of PBS. b. Perform a cell count to determine the number of cells. c. Add NEM to alkylate free thiols. d. Lyse the cells and precipitate the protein by adding TCA. e. Centrifuge to pellet the protein.
-
Cystine Measurement: a. The cystine content in the supernatant (representing the free intracellular cystine) is measured. b. For LC-MS/MS: Prepare the sample for injection according to the specific instrument protocol. c. For competitive binding assay: Utilize a cystine-binding protein and a labeled cystine tracer.
-
Data Analysis: a. Generate a standard curve using known concentrations of cystine. b. Determine the cystine concentration in the sample from the standard curve. c. Normalize the cystine concentration to the protein content of the cell lysate (e.g., using a BCA or Bradford assay on a parallel sample) or to the cell count. d. Express the final result as nmol half-cystine/mg protein.
Protocol 2: Assessment of Renal Function
Monitoring renal function is crucial to assess the impact of cysteamine on slowing the progression of nephropathy.
Parameters and Methods:
-
Glomerular Filtration Rate (GFR):
-
Estimated GFR (eGFR): Calculated from serum creatinine (B1669602) using standard equations (e.g., CKD-EPI). This is the most common method for routine monitoring.
-
Measured GFR (mGFR): For more precise measurements in a research setting, GFR can be measured using exogenous filtration markers like iohexol (B1672079) or iothalamate clearance.
-
-
Serum Creatinine: Measured using standard clinical chemistry analyzers.
-
Cystatin C: An alternative or confirmatory marker for GFR, less influenced by muscle mass than creatinine.
-
Urinalysis: To assess for proteinuria, glucosuria, and other markers of tubular dysfunction characteristic of Fanconi syndrome.
Procedure (General):
-
Collect blood and/or urine samples at regular intervals (e.g., every 6-12 months).
-
Process samples according to standard laboratory procedures for the chosen analytes.
-
Calculate eGFR using a validated formula.
-
Trend the results over time to assess the rate of renal function decline.
Adverse Effects and Management
While generally effective, cysteamine is associated with several adverse effects that can impact patient adherence.
-
Gastrointestinal Symptoms: Nausea, vomiting, and abdominal pain are common.[9][11][16] Taking the medication with a small amount of food (though avoiding high-fat meals) can sometimes alleviate these symptoms.[14] The delayed-release formulation may offer better GI tolerability.[10]
-
Halitosis and Body Odor: A distinct sulfurous odor is a frequent and socially challenging side effect.[9]
-
Central Nervous System: Drowsiness, and more rarely, seizures or depression have been reported.[16][17]
-
Dermatological and Musculoskeletal: High doses may be associated with Ehlers-Danlos-like skin and bone changes.[16] Serious skin reactions can also occur.[6][16]
Initial dose escalation should be gradual to minimize acute adverse reactions like hyperthermia, lethargy, and rash.[18][19]
Future Directions in Cysteamine Therapy
Research and development efforts are focused on improving the therapeutic profile of cysteamine and exploring novel treatment strategies.
-
New Formulations: Development of novel sustained-release formulations to reduce dosing frequency further and improve the pharmacokinetic profile.[9]
-
Alternative Delivery Routes: Investigation into alternative delivery methods, such as inhalers or suppositories, to bypass gastrointestinal side effects.[20]
-
Combination Therapies: Exploring the potential of combining cysteamine with other agents that may target different aspects of cystinosis pathophysiology.
-
Gene Therapy: The ultimate goal is to develop curative therapies, such as gene therapy, to correct the underlying genetic defect in the CTNS gene.
By understanding the mechanism of action, clinical application, and methods for monitoring efficacy, researchers and drug development professionals can continue to optimize the use of cysteamine and develop new therapies for individuals with nephropathic cystinosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacological treatment of nephropathic cystinosis with cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized Controlled Crossover Trial with Delayed-Release Cysteamine Bitartrate in Nephropathic Cystinosis: Effectiveness on White Blood Cell Cystine Levels and Comparison of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early oral cysteamine therapy for nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. procysbi.com [procysbi.com]
- 7. Nephropathic Cystinosis: Evaluation and Management | National Kidney Foundation [kidney.org]
- 8. clinicaltrial.be [clinicaltrial.be]
- 9. A novel sustained‐release cysteamine bitartrate formulation for the treatment of cystinosis: Pharmacokinetics and safety in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.rug.nl [pure.rug.nl]
- 11. cystinosis.org [cystinosis.org]
- 12. procysbihcp.com [procysbihcp.com]
- 13. procysbi.com [procysbi.com]
- 14. drugs.com [drugs.com]
- 15. Cysteamine therapy for children with nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cysteamine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. drugs.com [drugs.com]
- 18. Adverse reactions to oral cysteamine use in nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectrophotometric Determination of N-Acetyl-L-cysteine (NAC) in Drug Formulations
Abstract
This document provides detailed application notes and protocols for the quantitative determination of N-Acetyl-L-cysteine (NAC) in pharmaceutical formulations using spectrophotometric methods. Two robust and validated methods are presented: a redox-complexation method involving the reduction of Iron(III) and subsequent complexation with 2,4,6-tripyridyl-s-triazine (TPTZ), and a second redox reaction utilizing the reduction of a Copper(II)-bathocuproine disulfonate (BCS) complex. These methods are simple, cost-effective, and suitable for routine quality control analysis in most laboratory settings.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
N-Acetyl-L-cysteine (NAC) is a derivative of the amino acid cysteine and is a widely used pharmaceutical agent. It functions primarily as a mucolytic agent to manage conditions with excessive or thick mucus, such as chronic bronchitis and cystic fibrosis.[3] Additionally, NAC is a powerful antioxidant and a precursor to glutathione, a critical intracellular antioxidant. This property makes it an effective antidote for acetaminophen (B1664979) (paracetamol) overdose.[1][3] Given its therapeutic importance, accurate and reliable quantification of NAC in drug formulations is crucial for ensuring product quality and efficacy.
Spectrophotometry offers a simple, rapid, and accessible analytical technique for the determination of NAC in pharmaceutical preparations.[1][2] The methods detailed herein are based on redox and complexation reactions that result in the formation of colored products, which can be quantified using a spectrophotometer. These methods are advantageous due to their simplicity, speed, and minimal requirement for expensive instrumentation.[1]
Methods Overview
This document outlines two distinct spectrophotometric methods for the determination of NAC:
-
Method A: Iron(III)-TPTZ Redox-Complexation Method. This method is based on a coupled two-step reaction. In the first step, NAC reduces Iron(III) to Iron(II). Subsequently, the formed Iron(II) reacts with 2,4,6-tripyridyl-s-triazine (TPTZ) to produce a stable, colored complex with a maximum absorbance at 593 nm.[1][4]
-
Method B: Copper(II)-BCS Redox Method. This method involves a redox reaction where NAC reduces a Copper(II)-bathocuproine disulfonate (BCS) complex to an orange-colored Copper(I)-BCS complex, which is measured at a maximum absorbance of 483 nm.[2][3]
Experimental Workflows and Signaling Pathways
Figure 1: General experimental workflow for the spectrophotometric determination of NAC.
Figure 2: Reaction pathway for the Iron(III)-TPTZ method.
Experimental Protocols
Method A: Iron(III)-TPTZ Redox-Complexation Method
1. Reagents and Materials
-
N-Acetyl-L-cysteine (NAC) reference standard
-
Iron(III) chloride (FeCl₃) solution (e.g., 1 mM in 0.01 M HCl)
-
2,4,6-tripyridyl-s-triazine (TPTZ) solution (e.g., 1 mM in 0.01 M HCl)[5]
-
Acetate (B1210297) buffer (0.5 M, pH 3.6)[1]
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
Spectrophotometer
2. Standard Solution Preparation
-
Prepare a stock solution of NAC (e.g., 1 mM) by accurately weighing the reference standard and dissolving it in deionized water.
-
Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution to cover a concentration range of 1.0 µM to 100.0 µM.[1][5]
3. Sample Preparation
-
For tablets or granules, accurately weigh and powder the contents of several units to obtain a homogenous sample.[1]
-
Transfer a portion of the powder equivalent to a known amount of NAC into a volumetric flask.
-
Dissolve the powder in deionized water, sonicate if necessary to ensure complete dissolution, and dilute to the mark with deionized water.[1]
-
Filter the solution if necessary to remove any insoluble excipients.
-
Dilute the sample solution with deionized water to obtain a final concentration of NAC within the calibration range.
4. Assay Procedure
-
Pipette a known volume (e.g., 1.0 mL) of each standard solution and the sample solution into separate test tubes.
-
Add a specific volume of acetate buffer (pH 3.6).
-
Add the Iron(III) solution and the TPTZ solution.
-
Mix the contents thoroughly and allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes for NAC) to ensure complete color development.[5]
-
Measure the absorbance of the resulting colored complex at 593 nm against a reagent blank prepared in the same manner but with deionized water instead of the NAC solution.[4]
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of NAC in the sample solution from the calibration curve.
Method B: Copper(II)-BCS Redox Method
1. Reagents and Materials
-
N-Acetyl-L-cysteine (NAC) reference standard
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Bathocuproine disulfonate (BCS) sodium salt solution
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
Spectrophotometer
2. Standard Solution Preparation
-
Prepare a stock solution of NAC (e.g., 0.01 M) by dissolving the reference standard in Britton-Robinson buffer (pH 2.0).[3][6] This stock solution is stable for at least 30 days when stored at 4°C in a dark bottle.[3][6]
-
Prepare working standard solutions daily by diluting the stock solution with Britton-Robinson buffer (pH 3.0) to achieve concentrations in the range of 3.0 x 10⁻⁷ to 3.0 x 10⁻⁵ mol L⁻¹.[3][6]
3. Sample Preparation
-
Follow the same procedure as in Method A for the preparation of pharmaceutical sample solutions, using Britton-Robinson buffer (pH 3.0) as the diluent to bring the final NAC concentration within the linear range of the assay.
4. Assay Procedure
-
In a reaction vessel, mix the Copper(II) solution and the BCS solution in the Britton-Robinson buffer (pH 3.0).
-
Add a known volume of the standard or sample solution to initiate the reaction.
-
The reaction leads to the formation of a yellow-orange complex.[2][7]
-
Measure the absorbance of the stable complex at a maximum wavelength of 483 nm against a reagent blank.[2][3]
-
Construct a calibration curve by plotting the absorbance values of the standard solutions versus their concentrations.
-
Calculate the concentration of NAC in the sample from the regression equation of the calibration curve.
Quantitative Data Summary
The following table summarizes the key analytical performance parameters for the described spectrophotometric methods for NAC determination.
| Parameter | Method A: Iron(III)-TPTZ | Method B: Copper(II)-BCS (FIA) | Reference |
| λmax | 593 nm | 483 nm | [1][3] |
| Linearity Range | 1.0 - 100.0 µM | 3.0 x 10⁻⁷ - 3.0 x 10⁻⁵ M | [1][3] |
| Correlation Coefficient (R²) | 0.9999 | 0.9999 | [1][3] |
| Limit of Detection (LOD) | 0.14 µM | 9 x 10⁻⁸ M | [1][6] |
| Limit of Quantification (LOQ) | Not explicitly stated | 3 x 10⁻⁷ M (calculated) | [8] |
| Recovery (%) | Not explicitly stated | 98.4 - 101.9 % | [3] |
| Interferences | No interference from common pharmaceutical excipients | No interference from common pharmaceutical excipients | [1][3] |
Conclusion
The spectrophotometric methods detailed in these application notes provide simple, accurate, and precise means for the determination of N-Acetyl-L-cysteine in pharmaceutical formulations. The Iron(III)-TPTZ and Copper(II)-BCS methods are both suitable for routine quality control analysis, offering good sensitivity and selectivity. The choice of method may depend on the specific laboratory equipment and reagent availability. The provided protocols and validation data demonstrate the reliability of these techniques for ensuring the quality and dosage accuracy of NAC-containing drug products.
References
- 1. Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Kinetic spectrophotometric determination of N-acetyl-L-cysteine based on a coupled redox-complexation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the In Vitro Effects of N-Acetylcysteine on Macrophage Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of N-Acetylcysteine (NAC), a potent antioxidant and mucolytic agent, on macrophage function in vitro. The following protocols and data presentation formats are designed to facilitate reproducible and robust experimental outcomes.
Introduction
N-Acetylcysteine (NAC) is a precursor to the antioxidant glutathione (B108866) (GSH) and has been shown to modulate various aspects of the immune response.[1][2] Macrophages, key players in both innate and adaptive immunity, are significantly influenced by the cellular redox state. Understanding how NAC impacts macrophage functions such as phagocytosis, cytokine production, and inflammatory signaling is crucial for developing novel therapeutic strategies for a range of inflammatory and infectious diseases. These protocols outline key in vitro assays to elucidate the immunomodulatory effects of NAC on macrophages.
General Workflow for Studying NAC's Effect on Macrophage Function
The following diagram illustrates a typical experimental workflow for investigating the impact of NAC on macrophage function.
Caption: General experimental workflow for in vitro analysis of NAC's effects on macrophages.
Key Experimental Protocols
Macrophage Isolation and Culture
Objective: To obtain a viable and pure population of macrophages for in vitro studies.
Protocols:
-
Murine Bone Marrow-Derived Macrophages (BMDMs):
-
Euthanize a C57BL/6 mouse and sterilize the femurs and tibias.
-
Flush the bone marrow from the bones using DMEM.
-
Centrifuge the cell suspension and resuspend in BMDM medium (DMEM with 10% FBS and 25 ng/mL M-CSF).[3]
-
Culture the cells for 7 days, with a media change on day 4, to allow for differentiation into macrophages.[4]
-
-
Human Monocyte-Derived Macrophages (MDMs):
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using Ficoll density gradient centrifugation.[5][6]
-
Purify monocytes by adhesion to tissue culture plastic.[5][6]
-
Differentiate monocytes into macrophages by culturing in medium containing autologous human serum or M-CSF.[5][6]
-
-
Macrophage Cell Lines (e.g., RAW 264.7, THP-1):
-
Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For THP-1 monocytes, differentiate into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of NAC on macrophages.
Protocol:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of NAC (e.g., 0.1, 1, 10 mM) for the desired time period (e.g., 24 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
Phagocytosis Assay
Objective: To assess the effect of NAC on the phagocytic capacity of macrophages.
Protocol:
-
Culture macrophages in a 24-well plate.
-
Pre-treat the macrophages with NAC at the desired concentration for a specified time.
-
Add fluorescently labeled particles (e.g., zymosan, E. coli, or latex beads) to the wells and incubate for 1-2 hours to allow for phagocytosis.
-
Wash the cells extensively with cold PBS to remove non-internalized particles.
-
Lyse the cells and measure the fluorescence using a fluorometer or visualize and quantify uptake using fluorescence microscopy.
Cytokine Production Analysis (ELISA)
Objective: To measure the effect of NAC on the production of pro- and anti-inflammatory cytokines by macrophages.
Protocol:
-
Seed macrophages in a 24-well plate and pre-treat with NAC.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IL-12) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[8][9]
Western Blot Analysis for Signaling Pathways
Objective: To investigate the effect of NAC on key inflammatory signaling pathways.
Protocol:
-
Treat macrophages with NAC and/or an inflammatory stimulus for the appropriate duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p65, NLRP3, Caspase-1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) kit.[9]
Quantitative Data Summary
| Parameter | Cell Type | Stimulus | NAC Concentration | Effect | Reference |
| Adherence | Peritoneal Macrophages | LPS | 0.1 mM | Decreased LPS-induced adherence | [10] |
| Ingestion | Peritoneal Macrophages | LPS | 0.1 mM | Decreased LPS-induced ingestion | [10] |
| ROS Production | Peritoneal Macrophages | LPS | 0.1 mM | Decreased LPS-induced ROS production | [10] |
| TNF-α Release | Peritoneal Macrophages | LPS | 0.1 mM | Decreased LPS-induced TNF-α release | [10] |
| IL-1β Secretion | PBMC | anti-CD3 or PHA | 5 mM | Upregulated | [8] |
| IL-5 Secretion | PBMC | anti-CD3 or PHA | 5 mM | Upregulated | [8] |
| IFN-γ Secretion | PBMC | anti-CD3 or PHA | 5 mM | Upregulated | [8] |
| IL-10 Production | PBMC | anti-CD3 or PHA | 5 mM | Downregulated | [8] |
| IL-12 Secretion | PBMC | anti-CD3 | 5 mM | Increased | [8] |
| IL-18 Synthesis | Macrophages | - | - | Inhibited via NLRP3 suppression | [9] |
| MMP-9 Expression | Macrophage Foam Cells | - | 10 mM | Decreased precursor and active forms | [11] |
| Cell Viability | RAW 264.7 | Methamphetamine | 600 mg/ml | Increased | [12] |
Signaling Pathways Modulated by NAC in Macrophages
NAC has been shown to influence key inflammatory signaling pathways in macrophages. The diagrams below illustrate the proposed mechanisms of action.
NAC's Inhibition of the NF-κB Pathway
Caption: NAC inhibits NF-κB signaling by preventing IKK activation.
NAC's Suppression of the NLRP3 Inflammasome
Caption: NAC suppresses NLRP3 inflammasome activation, reducing IL-1β and IL-18 maturation.[9]
Conclusion
The provided protocols and application notes offer a robust framework for investigating the multifaceted effects of N-Acetylcysteine on macrophage function. By employing these standardized methods, researchers can gain valuable insights into the therapeutic potential of NAC in modulating macrophage-mediated inflammation and immune responses. Careful attention to experimental detail and appropriate controls will ensure the generation of high-quality, reproducible data.
References
- 1. Role of macrophage bioenergetics in N-acetylcysteine-mediated mitigation of lung injury and oxidative stress induced by nitrogen mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant | MDPI [mdpi.com]
- 3. High-Dose Acetaminophen with N-acetylcysteine Rescue Inhibits M2 Polarization of Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and culture of human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and Culture of Human Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 7. Nucleotide Receptor Signaling in Murine Macrophages Is Linked to Reactive Oxygen Species Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of N-acetyl-L-cysteine on Cytokine Production by Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetylcysteine (NAC) Inhibits Synthesis of IL-18 in Macrophage by Suppressing NLRP3 Expression to Reduce the Production of IFN-γ from NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine improves in vitro the function of macrophages from mice with endotoxin-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. N-acetylcysteine (NAC) Attenuating Apoptosis and Autophagy in RAW264.7 Cells in Response to Incubation with Mycolic Acid from Bovine Mycobacterium tuberculosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cysteamine Delivery in Preclinical Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteamine (B1669678), a naturally occurring aminothiol (B82208) compound, is the decarboxylated form of the amino acid cysteine.[1] It is an FDA-approved treatment for nephropathic cystinosis, a rare lysosomal storage disorder.[2] Beyond this indication, a growing body of preclinical evidence has highlighted cysteamine's potential as a neuroprotective agent in various models of neurodegenerative diseases, including Huntington's, Parkinson's, and Alzheimer's disease.[3][4] A key advantage for its application in neurological disorders is its ability to cross the blood-brain barrier.[1][2][3][5]
Cysteamine's neuroprotective effects are multifaceted, primarily attributed to its ability to mitigate oxidative stress, enhance neurotrophic factor expression, and modulate protein aggregation pathways.[2][5][6] These application notes provide a comprehensive overview of the delivery methods used in preclinical neuroprotection studies, summarize key quantitative findings, and offer detailed protocols for its administration and evaluation.
Mechanisms of Neuroprotection
Cysteamine exerts its neuroprotective effects through several interconnected signaling pathways. It acts as a potent antioxidant, increases the levels of brain-derived neurotrophic factor (BDNF), and can inhibit enzymes like transglutaminase that are involved in protein aggregation.[1][7][8]
-
Antioxidant and Redox Modulation : Cysteamine combats oxidative stress both directly by scavenging free radicals and indirectly by increasing intracellular levels of cysteine, which is a precursor to the major endogenous antioxidant, glutathione (B108866) (GSH).[2] This process is also supported by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[2][5][8]
-
Neurotrophic Factor Upregulation : Studies have consistently shown that cysteamine and its oxidized form, cystamine, increase the levels of Brain-Derived Neurotrophic Factor (BDNF).[1][5][9][10] BDNF is a critical protein for neuronal survival, growth, and synaptic plasticity.
-
Inhibition of Transglutaminase (TGase) : In certain disease contexts, such as Huntington's disease, elevated TGase activity contributes to the formation of toxic protein aggregates.[7] Cysteamine can inhibit this enzyme, thereby reducing the pathological cross-linking of proteins like mutant huntingtin.[7][11]
References
- 1. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Research - Synucure Therapeutics [synucure.com]
- 5. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
- 7. jneurosci.org [jneurosci.org]
- 8. benchchem.com [benchchem.com]
- 9. Effects of cysteamine on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hdsa.org [hdsa.org]
- 11. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Acetylcysteine in Mitigating Acetaminophen-Induced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaminophen (B1664979) (APAP) is a widely used analgesic and antipyretic that is safe at therapeutic doses. However, overdose can lead to severe, and sometimes fatal, hepatotoxicity. The primary mechanism of APAP-induced liver injury involves the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes hepatic glutathione (B108866) (GSH) stores and subsequently causes oxidative stress, mitochondrial dysfunction, and necrotic cell death. N-acetylcysteine (NAC) is the standard antidote for APAP overdose and is highly effective when administered promptly.[1] This document provides detailed application notes, experimental protocols, and data on the use of NAC in mitigating APAP-induced hepatotoxicity.
Mechanism of Action of N-Acetylcysteine
NAC exerts its protective effects through several mechanisms:
-
Glutathione Precursor: NAC is a precursor for L-cysteine, a key amino acid in the synthesis of glutathione.[2] By replenishing hepatic GSH stores, NAC enhances the detoxification of NAPQI.[1][2]
-
Direct NAPQI Scavenger: NAC can directly conjugate with and detoxify NAPQI, although its primary role is considered to be the repletion of GSH.
-
Antioxidant Effects: NAC has intrinsic antioxidant properties, helping to scavenge reactive oxygen species (ROS) and reduce oxidative stress.
-
Improved Microcirculation: Some studies suggest that NAC may improve microcirculatory blood flow in the liver, thereby enhancing oxygen delivery to hepatocytes.
Data Presentation
Table 1: Clinical Efficacy of N-Acetylcysteine (NAC) in Acetaminophen Overdose
| Administration Route | Time to Treatment | Incidence of Hepatotoxicity (ALT/AST > 1000 IU/L) | Mortality Rate | Reference |
| Intravenous (IV) | < 8 hours | 3.1% - 5.3% | Low (0.1% attributed to APAP) | [3][4] |
| Intravenous (IV) | > 8 hours | 23.3% - 25% | Increased | [3][4] |
| Oral | < 8-10 hours | 5.9% - 6.9% | Low | [3][5] |
| Oral | > 10 hours | 26.3% | Increased | [3] |
| Intravenous (IV) vs. Oral (Overall) | Varied | 13.2% vs. 12.6% (no significant difference) | Not significantly different | [6] |
Note: The definition of "early" and "late" treatment can vary slightly between studies (e.g., <8 hours or <10 hours).
Table 2: Effect of NAC on Acetaminophen-Induced Hepatotoxicity Markers in a Mouse Model
| Treatment Group | Serum AST (IU/L) | Serum ALT (IU/L) | Hepatic Glutathione (GSH) Levels | Reference |
| Control | Normal Baseline | Normal Baseline | Normal Baseline | [7] |
| Acetaminophen (APAP) only | Significantly Increased | Significantly Increased | Significantly Depleted | [7] |
| APAP + NAC (co-administered) | Near Baseline | Near Baseline | Maintained near Baseline | [7] |
Experimental Protocols
Protocol 1: Induction of Acetaminophen-Induced Hepatotoxicity in Mice
This protocol describes a common method for inducing acute liver injury in mice using acetaminophen.[8][9][10][11][12]
Materials:
-
Acetaminophen (APAP) powder
-
Sterile 0.9% saline
-
Warming plate or water bath
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Male C57BL/6 mice (8-12 weeks old)
Procedure:
-
Animal Preparation: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) before APAP administration. This enhances the susceptibility to APAP-induced liver injury.
-
APAP Solution Preparation:
-
Prepare a fresh solution of APAP in warm (50-60°C) sterile 0.9% saline. A common concentration is 15-30 mg/mL.
-
Ensure the APAP is fully dissolved. The solution may need to be kept warm to prevent precipitation.
-
-
APAP Administration:
-
Weigh each mouse to determine the correct dosage.
-
Administer a single intraperitoneal (i.p.) injection of APAP at a dose of 300-400 mg/kg body weight.
-
The volume of injection should be approximately 10 µL/g of body weight.
-
-
Post-Injection Monitoring:
-
Return mice to their cages with free access to water. Food can be returned 2 hours post-injection.
-
Monitor the animals for signs of distress.
-
-
Sample Collection:
-
At desired time points (e.g., 4, 8, 12, 24 hours) post-APAP injection, euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis (e.g., ALT, AST levels).
-
Perfuse the liver with ice-cold saline and excise portions for histology, glutathione measurement, and Western blot analysis.
-
Protocol 2: Measurement of Hepatic Glutathione (GSH) Levels
This protocol outlines a common enzymatic recycling method for quantifying total glutathione in liver tissue.[2][13][14][15][16]
Materials:
-
Liver tissue homogenate
-
5% 5-Sulfosalicylic acid (SSA)
-
DTNB [5,5'-dithiobis(2-nitrobenzoic acid)]
-
NADPH (nicotinamide adenine (B156593) dinucleotide phosphate)
-
Glutathione reductase
-
Phosphate (B84403) buffer with EDTA
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of liver tissue in ice-cold 5% SSA.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the glutathione.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Sample supernatant (diluted as necessary in phosphate buffer).
-
DTNB solution.
-
NADPH solution.
-
-
Initiate the reaction by adding glutathione reductase.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 5 minutes.
-
The rate of change in absorbance is proportional to the glutathione concentration.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of GSH.
-
Calculate the GSH concentration in the samples based on the standard curve and normalize to the initial tissue weight or protein concentration.
-
Protocol 3: Western Blot Analysis of JNK Phosphorylation
This protocol details the steps for detecting the phosphorylation of c-Jun N-terminal kinase (JNK), a key signaling molecule in APAP-induced hepatotoxicity.[1][17][18]
Materials:
-
Liver tissue lysate
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-JNK and anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse liver tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-JNK primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.
Visualizations
Signaling Pathway of Acetaminophen-Induced Hepatotoxicity and NAC Intervention
Caption: Acetaminophen metabolism, toxicity pathway, and NAC's mechanism of action.
Experimental Workflow for Assessing NAC Efficacy in a Mouse Model
Caption: Workflow for evaluating NAC's protective effects against APAP toxicity.
Clinical Decision Workflow for Acetaminophen Overdose
Caption: Clinical management workflow for suspected acetaminophen overdose.
References
- 1. benchchem.com [benchchem.com]
- 2. medinprot.chem.elte.hu [medinprot.chem.elte.hu]
- 3. Oral and Intravenous Acetylcysteine for Treatment of Acetaminophen Toxicity: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of intravenous N-acetylcysteine for acetaminophen overdose: analysis of the Hunter Area Toxicology Service (HATS) database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of oral versus intravenous N-acetylcysteine in acetaminophen overdose: results of an open-label, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. herzenberglab.stanford.edu [herzenberglab.stanford.edu]
- 8. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. deepdyve.com [deepdyve.com]
- 11. JCI - The mechanism underlying acetaminophen-induced hepatotoxicity in humans and mice involves mitochondrial damage and nuclear DNA fragmentation [jci.org]
- 12. Acetaminophen hepatotoxicity in mice: Effect of age, frailty and exposure type - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nwlifescience.com [nwlifescience.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-Acetylcysteine (NAC) for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetylcysteine (NAC) is the N-acetylated derivative of the amino acid L-cysteine.[1] It serves as a crucial precursor to the antioxidant glutathione (B108866) (GSH), playing a vital role in replenishing intracellular GSH levels.[2][3] Due to its antioxidant and mucolytic properties, NAC is widely used as a medication for conditions like acetaminophen (B1664979) overdose, cystic fibrosis, and chronic obstructive pulmonary disease (COPD).[3][4] In a research context, NAC is an invaluable tool for studying phenomena related to oxidative stress, inflammation, and various signaling pathways.[5][6][7] Its ability to modulate redox-sensitive cellular processes makes it a key compound in neurodegenerative disease, cancer, and cardiovascular research.[6][7][8]
These application notes provide detailed protocols for the synthesis, purification, and characterization of N-acetylcysteine for laboratory and research purposes, ensuring a high-purity final product suitable for scientific investigation.
Overview of Synthesis Methods
The synthesis of N-acetylcysteine typically involves the acetylation of the amino group of L-cysteine. The most common method utilizes acetic anhydride (B1165640) as the acetylating agent.[9] Variations in this procedure exist, primarily differing in the solvent and the catalyst or base used, which can influence reaction time, yield, and purity. A novel, high-yield method using N-acetyl-1H-benzotriazole as an intermediate has also been reported, offering an efficient alternative to direct acetylation.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from a novel, high-yield synthesis method and the elemental analysis of the final product.
Table 1: Comparison of Synthesis Parameters
| Method | Key Reagents | Reaction Time | Reported Yield | Reported Purity |
|---|---|---|---|---|
| Novel Peptide-Making Route [2] | L-cysteine, N-acetyl-1H-benzotriazole, Methanol (B129727) | 3 hours | 94% | 99.2% (by HPLC) |
| Direct Acetylation [10][11] | L-cysteine, Acetic Anhydride, H₂SO₄ (conc.) | 20 minutes | Not specified | Not specified |
| Direct Acetylation (Alkaline) [12] | L-cysteine, Acetic Anhydride, NaOH | 20-60 minutes | Not specified | Not specified |
Table 2: Elemental Analysis of Synthesized N-Acetylcysteine [2]
| Element | Theoretical Value (%) | Measured Value (%) |
|---|---|---|
| Carbon (C) | 36.80 | 36.75 |
| Hydrogen (H) | 5.56 | 5.58 |
| Nitrogen (N) | 8.58 | 8.61 |
| Sulfur (S) | 19.65 | 19.61 |
Experimental Workflow
The general workflow for synthesizing and purifying NAC for research purposes involves synthesis, purification, and characterization.
Caption: General workflow for the synthesis and purification of N-Acetylcysteine.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis via N-acetyl-1H-benzotriazole [2]
This method achieves a high yield by using a pre-formed acetylating agent, N-acetyl-1H-benzotriazole.[2]
A. Materials:
-
L-cysteine (99%)
-
Acetic acid (>99%)
-
1H-Benzotriazole (99%)
-
Thionyl chloride (SOCl₂) (>99%)
-
Methanol (99.8%)
-
Acetone (B3395972) (99.5%)
-
Diethyl ether (99%)
-
Milli-Q water
B. Procedure:
-
Preparation of N-acetyl-1H-benzotriazole:
-
In a fume hood, combine 1 equivalent of 1H-benzotriazole and 1 equivalent of thionyl chloride (SOCl₂).
-
Slowly add acetic acid to the mixture.
-
Stir the reaction at room temperature (21°C) for 2 hours.
-
Recrystallize the resulting product using a 1:1 (v/v) mixture of acetone and diethyl ether.
-
-
Synthesis of N-Acetylcysteine:
-
Dissolve 0.02 mol of the prepared N-acetyl-1H-benzotriazole in 30 mL of methanol by stirring at room temperature.
-
Add 0.02 mol of L-cysteine to the solution.
-
Continue stirring for 3 hours. The pH should be approximately 5.[2]
-
Allow the solvent to evaporate overnight, leaving the crude product.
-
-
Purification of N-Acetylcysteine:
-
Step 1 (Water Wash): Wash the dried crude product with 50 mL of Milli-Q water for 5 minutes to remove any unreacted, water-insoluble N-acetyl-1H-benzotriazole. Filter the mixture and dry the residual solid.[4]
-
Step 2 (Ethanol Wash): Add 25 mL of dry ethanol (B145695) to the solid and stir for 5 minutes. This step removes unreacted L-cysteine, which is insoluble in dry ethanol. Filter the solution to remove the precipitated L-cysteine.[2]
-
Step 3 (Diethyl Ether Wash): The remaining solution contains the NAC product and benzotriazole (B28993) as a by-product. Add 25 mL of diethyl ether. Benzotriazole will dissolve, while NAC will precipitate.[2]
-
Filter the precipitated solid (pure NAC) and dry it under vacuum.
-
Protocol 2: Direct Acetylation with Acetic Anhydride [10][11]
This is a more traditional and rapid method.
A. Materials:
-
L-cysteine
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄)
-
Cold deionized water
-
Rectified spirit (ethanol)
B. Procedure:
-
Reaction:
-
In a conical flask, place 1 g of L-cysteine.
-
Carefully add 6 mL of acetic anhydride and 6 drops of concentrated sulfuric acid. Caution: This should be done in a fume hood as the reaction is exothermic.
-
Mix the contents and warm the mixture on a water bath at 60°C for 20 minutes with intermittent stirring.[10]
-
-
Isolation:
-
Allow the flask to cool to room temperature.
-
Pour the contents in a thin stream into a beaker containing 10 mL of cold water while stirring continuously.[11]
-
Filter the crude product using a Büchner funnel and wash it thoroughly with cold water.
-
-
Recrystallization:
-
Recrystallize the crude product from a 1:1 mixture of rectified spirit and water to obtain a pure white, crystalline powder.[10]
-
Protocol 3: Characterization by HPLC [2]
High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final product.
A. Materials and Equipment:
-
Synthesized N-acetylcysteine
-
MilliQ water with 0.1% (v/v) formic acid (Eluent A)
-
Acetonitrile with 0.1% (v/v) formic acid (Eluent B)
-
HPLC system with a C18 column (e.g., Waters X-Bridge BEH C18, 5 µm, 4.6 × 150 mm)
-
UV or fluorescence detector
B. Procedure:
-
Prepare a standard solution of NAC in Eluent A.
-
Prepare a sample of the synthesized product in Eluent A.
-
Set the column temperature and flow rate (e.g., 1.0 mL/min).
-
Inject the sample and run a gradient program to separate NAC from any impurities.
-
The purity can be calculated based on the area of the main peak relative to the total area of all peaks. A reported retention time for NAC under specific conditions is 6.1 minutes.[2]
Application in Research: Key Signaling Pathways Modulated by NAC
NAC is frequently used to investigate cellular signaling pathways, particularly those sensitive to the cellular redox state.
A. Glutathione Synthesis Pathway
NAC's primary antioxidant role is indirect, acting as a precursor for glutathione (GSH) synthesis. It provides cysteine, which is often the rate-limiting substrate for GSH production.[3]
Caption: NAC replenishes intracellular glutathione (GSH) by providing L-cysteine.[3][6]
B. Modulation of MAP Kinase Pathways
NAC can influence the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as ERK, p38, and JNK. Interestingly, its effect can be pro-oxidant or antioxidant depending on the cellular environment, such as the presence or absence of serum.[5]
Caption: NAC has context-dependent effects on MAPK signaling pathways.[5]
C. Downregulation of Notch3 Signaling
Recent studies have shown that NAC can down-regulate the Notch3 receptor, a pathway often implicated in cancer, through a mechanism that is independent of its antioxidant (ROS-scavenging) activity.[8] This occurs via a lysosome-mediated degradation pathway.
Caption: NAC suppresses Notch3 signaling via a lysosome-mediated pathway.[8]
References
- 1. Procedure for Extracting Pure N - Acetyl - L - Cysteine from N - Acetyl - L - Cysteine (NAC). [greenskybio.com]
- 2. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method [mdpi.com]
- 3. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. atsjournals.org [atsjournals.org]
- 6. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence | MDPI [mdpi.com]
- 7. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine negatively regulates Notch3 and its malignant signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. CN109096161B - Preparation method of N-acetylcysteine - Google Patents [patents.google.com]
Application Notes and Protocols: Cysteamine Bitartrate in Zebrafish Models of Mitochondrial Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial diseases are a group of debilitating genetic disorders affecting individuals of all ages. Characterized by dysfunctional mitochondria, these conditions lead to impaired energy production and a wide array of clinical manifestations. Zebrafish (Danio rerio) have emerged as a powerful in vivo model for studying mitochondrial dysfunction and for the preclinical evaluation of potential therapeutics, owing to their genetic tractability, rapid development, and optical transparency.[1][2][3][4] Cysteamine (B1669678) bitartrate (B1229483), an FDA-approved drug for nephropathic cystinosis, has shown promise as a therapeutic agent for mitochondrial respiratory chain (RC) diseases.[5][6][7] Pre-clinical studies in zebrafish models have demonstrated its potential to mitigate the severe neurological and neuromuscular defects associated with mitochondrial dysfunction.[5][6][8]
These application notes provide a comprehensive overview of the use of cysteamine bitartrate in zebrafish models of mitochondrial disease, summarizing key quantitative data and providing detailed experimental protocols.
Data Presentation
The following tables summarize the key quantitative findings from pre-clinical evaluations of cysteamine bitartrate in zebrafish models of mitochondrial respiratory chain disease.
Table 1: Efficacy of Cysteamine Bitartrate in a Rotenone-Induced Zebrafish Model of Complex I Deficiency
| Treatment Group | Concentration of Cysteamine Bitartrate | Outcome | Reference |
| Rotenone-exposed | 100 µM | Prevention of brain death and neuromuscular defects | [5][8] |
Table 2: Efficacy of Cysteamine Bitartrate in a Sodium Azide-Induced Zebrafish Model of Complex IV Deficiency
| Treatment Group | Concentration of Cysteamine Bitartrate | Outcome | Reference |
| Sodium Azide-exposed | 100 µM | Significant protection from brain death | [5] |
Table 3: Toxicity Profile of Cysteamine Bitartrate in Wild-Type Zebrafish Larvae
| Concentration | Observation | Duration of Exposure | Reference |
| Up to 200 µM | Well-tolerated | Through 7 days post-fertilization (dpf) | [5] |
| ≥ 1 mM | Impaired egg hatching, delayed or aborted development | Not specified | [5] |
| 0.35, 0.70, and 1.05 mM | Spinal curvature, disappearance of somite, shortened body length, decreased hatching rate, increased deformation rate | 6 hours post-fertilization (hpf) to 72 hpf | [9] |
Signaling Pathways and Mechanism of Action
While initially postulated to enhance glutathione (B108866) biosynthesis, studies suggest that the therapeutic effects of cysteamine bitartrate in mitochondrial disease models are not primarily mediated by an increase in total glutathione levels.[5][10] Instead, its mechanism of action appears to involve the modulation of other metabolic and signaling pathways. Mechanistic profiling has shown that cysteamine bitartrate increases aspartate levels and flux.[5][8][10] Furthermore, it promotes the transcriptional normalization of dysregulated pathways involved in intermediary metabolism, cellular defense, and DNA and immune responses.[5][10]
Caption: Proposed mechanism of cysteamine bitartrate in mitochondrial disease.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of cysteamine bitartrate in zebrafish models of mitochondrial disease.
Protocol 1: General Zebrafish Husbandry and Maintenance
-
Zebrafish Strain: Wild-type AB strain is commonly used.[5]
-
Housing: Maintain adult zebrafish in a recirculating aquaculture system with standard water quality parameters (pH 7.0-8.0, conductivity 500-1500 µS/cm, temperature 28.5°C) and a 14/10-hour light/dark cycle.
-
Breeding: Set up breeding pairs in crossing tanks the evening before egg collection. Remove dividers the following morning to allow for spawning.
-
Egg Collection and Maintenance: Collect freshly fertilized eggs and maintain them in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate) in an incubator at 28.5°C.
-
Larval Rearing: After hatching, transfer larvae to fresh E3 medium.
Protocol 2: Pharmacological Induction of Mitochondrial Dysfunction
This protocol describes the use of rotenone (B1679576) and sodium azide (B81097) to inhibit mitochondrial respiratory chain complexes I and IV, respectively.[5][8]
Materials:
-
Rotenone stock solution (in DMSO)
-
Sodium azide stock solution (in water)
-
Zebrafish larvae (5-6 days post-fertilization)
-
24-well plates
-
E3 medium
Procedure:
-
Drug Preparation: Prepare working solutions of rotenone or sodium azide in E3 medium to the desired final concentrations. A typical concentration for sodium azide is 100-125 µM.[5]
-
Exposure: At 6 dpf, transfer individual zebrafish larvae to the wells of a 24-well plate containing the mitochondrial inhibitor solution.
-
Incubation: Incubate the larvae for 16-18 hours at 28.5°C.[5]
-
Observation: Following incubation, assess the larvae for phenotypes indicative of mitochondrial dysfunction, such as the "gray brain" phenotype, which is indicative of brain death.[5]
Caption: Experimental workflow for testing cysteamine bitartrate in zebrafish.
Protocol 3: Cysteamine Bitartrate Treatment
This protocol details the pre-treatment of zebrafish larvae with cysteamine bitartrate prior to the induction of mitochondrial dysfunction.
Materials:
-
Cysteamine bitartrate
-
Zebrafish larvae (5 days post-fertilization)
-
24-well plates
-
E3 medium
Procedure:
-
Drug Preparation: Prepare a stock solution of cysteamine bitartrate in E3 medium. Further dilute the stock solution to the desired final concentration (e.g., 100 µM).[5]
-
Pre-treatment: At 5 dpf, transfer zebrafish larvae to the wells of a 24-well plate containing the cysteamine bitartrate solution.[5]
-
Incubation: Incubate the larvae in the cysteamine bitartrate solution for 24 hours at 28.5°C before exposing them to mitochondrial inhibitors as described in Protocol 2.
Protocol 4: Assessment of Neuromuscular Defects and Survival
Materials:
-
Zebrafish larvae following treatment
-
Stereomicroscope
-
High-speed camera (optional, for detailed movement analysis)
Procedure:
-
Survival Assessment: At 7 dpf, count the number of surviving larvae in each treatment group. Dead larvae are typically identified by the absence of a heartbeat and lack of response to touch.
-
Gross Motor Function: Observe the spontaneous swimming behavior of the larvae. Note any abnormalities such as reduced movement, erratic swimming patterns, or paralysis.
-
Touch-Evoked Escape Response: Gently touch the tail of a larva with a fine probe. Healthy larvae will exhibit a rapid escape response. Document the presence or absence of this response in each treatment group.
-
"Gray Brain" Phenotype: Examine the larvae under a stereomicroscope. The development of a severe gray and opaque appearance in the brain region is indicative of brain death.[5] Quantify the percentage of larvae exhibiting this phenotype in each group.
Conclusion
Cysteamine bitartrate demonstrates significant therapeutic potential in zebrafish models of mitochondrial respiratory chain disease, particularly in preventing the severe neurological consequences of complex I and IV inhibition.[5][8] The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of cysteamine bitartrate and other potential therapeutics for mitochondrial disorders. Careful consideration of the narrow therapeutic window is crucial, as toxicity has been observed at higher concentrations.[5][9][10] Future studies should focus on elucidating the precise molecular pathways modulated by cysteamine bitartrate to fully understand its protective effects.
References
- 1. How mitochondrial dysfunction affects zebrafish development and cardiovascular function: an in vivo model for testing mitochondria-targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Zebrafish as a model system for mitochondrial biology and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Existing Drug May Have Potential to Treat Mitochondrial Disease | Children's Hospital of Philadelphia [chop.edu]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Cysteamine affects skeletal development and impairs motor behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Clinical Applications of N-Acetylcysteine in Respiratory Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylcysteine (NAC) is a thiol-containing compound with a well-established history of use in respiratory medicine. Initially recognized for its mucolytic properties, NAC's therapeutic potential is now understood to encompass a broader range of activities, including potent antioxidant and anti-inflammatory effects.[1][2][3] These multifaceted mechanisms of action make NAC a subject of ongoing research and clinical investigation for a variety of chronic and acute respiratory diseases. This document provides detailed application notes on the clinical use of NAC in key respiratory conditions, along with protocols for relevant preclinical and clinical experimental assessments.
Mechanism of Action
NAC exerts its effects in respiratory diseases through three primary mechanisms:
-
Mucolytic Action: NAC's free sulfhydryl group cleaves disulfide bonds in the mucin glycoprotein (B1211001) matrix, reducing the viscosity of mucus and facilitating its clearance from the airways.[2][4] This is particularly beneficial in conditions characterized by excessive and thick mucus production.[2]
-
Antioxidant Effects: NAC serves as a precursor to L-cysteine, a key component for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[2] By replenishing GSH stores, NAC helps to counteract oxidative stress, a key pathogenic factor in many respiratory diseases.[2][5] It can also directly scavenge reactive oxygen species (ROS).[4][5]
-
Anti-inflammatory Activity: NAC can modulate inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory cytokines.[2][3] This leads to a reduction in the production of inflammatory mediators such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[3][6][7]
Diagram: Mechanisms of Action of N-Acetylcysteine
Caption: Overview of the primary mechanisms of action of N-Acetylcysteine.
Chronic Obstructive Pulmonary Disease (COPD)
Application Notes
NAC is used in patients with COPD, particularly those with chronic bronchitis, to reduce the frequency of exacerbations and improve symptoms.[8] High-dose NAC (e.g., 600 mg twice daily) has been shown to be more effective in reducing exacerbation rates compared to lower doses.[2][9] The 2015 American College of Chest Physicians/Canadian Thoracic Society guidelines recommend NAC for patients with moderate to severe COPD and a history of two or more exacerbations in the previous two years.[2] While some studies have shown a clear benefit, others have not, potentially due to insufficient doses, short observation times, or the choice of outcome parameters.[1]
Clinical Trial Data Summary
| Study/Analysis | Patient Population | NAC Dosage | Duration | Key Findings | Reference |
| Zheng et al. | Moderate-to-severe COPD | 600 mg twice daily | Long-term | Prevented exacerbations | [1] |
| Meta-analysis (13 studies) | 4155 COPD patients | Low (≤600 mg/day) and High (>600 mg/day) | Varied | Overall significant reduction in exacerbation frequency (RR 0.75). High doses were also effective in patients diagnosed via spirometry (RR 0.75). | [9] |
| PANTHEON Study | 100 COPD patients with chronic bronchitis | 900 mg twice daily | 3 months | No significant clinical benefits observed. | [10] |
| HIACE Study | Stable COPD | 600 mg twice daily | 1 year | Improved small airways function and significantly reduced exacerbation frequency. | [11] |
| AECOPD Study | Acute exacerbation of COPD | 600 mg twice daily | 7 days | Significant improvement in PaO2, PaCO2, and oxygen saturation. | [12] |
Cystic Fibrosis (CF)
Application Notes
In cystic fibrosis, NAC's mucolytic properties are leveraged to reduce the viscosity of the thick, tenacious sputum that is a hallmark of the disease, potentially aiding in its clearance. However, the clinical evidence for its routine use in CF is not definitive.[13] Some studies suggest a tendency towards a small beneficial effect on lung function with oral NAC, but the clinical relevance is debated.[13] High-dose oral NAC has been shown to be well-tolerated and may increase extracellular glutathione in the airways of CF patients.[14]
Clinical Trial Data Summary
| Study/Analysis | Patient Population | NAC Dosage | Duration | Key Findings | Reference |
| Systematic Review (6 RCTs) | 181 CF patients | Oral NAC | ≤ 3 months | A small, non-statistically significant beneficial effect on FEV1 (2.3% of predicted). | [13] |
| Phase II Clinical Trial | 21 CF patients | Low-dose (700 mg/day) or High-dose (2800 mg/day) | 12 weeks | High-dose NAC was well-tolerated and safe; tended to increase extracellular glutathione in induced sputum but did not alter clinical or inflammatory parameters. | [14] |
| Randomized Trial | 38 CF patients (6-18 years) | 200 mg three times a day (oral) | 3 months | No significant differences in FEV1, FVC, or quality of life compared to placebo. | [15][16] |
| Phase I Clinical Trial | 18 CF patients | 0.6 to 1.0 g three times daily (oral) | 4 weeks | Safe at high doses; improved GSH deficiency in blood neutrophils and markedly decreased sputum elastase activity. | [17] |
Idiopathic Pulmonary Fibrosis (IPF)
Application Notes
The rationale for using NAC in IPF stems from its antioxidant properties, which may help to counteract the oxidant-antioxidant imbalance observed in the lung tissue of these patients. Early studies suggested a benefit of high-dose NAC in combination with prednisone (B1679067) and azathioprine (B366305) ("triple therapy") in preserving lung function. However, a subsequent large clinical trial (PANTHER-IPF) found that NAC monotherapy offered no benefit over placebo in preserving forced vital capacity (FVC).[2][18] More recent research is exploring a potential pharmacogenetic interaction, suggesting NAC may be beneficial in a subgroup of IPF patients with a specific TOLLIP genotype.[19]
Clinical Trial Data Summary
| Study/Analysis | Patient Population | NAC Dosage | Duration | Key Findings | Reference |
| IFIGENIA Trial | 180 IPF patients | 600 mg three times daily (with prednisone and azathioprine) | 12 months | Reduced the decline in VC and DLCO compared to prednisone and azathioprine alone. | |
| PANTHER-IPF Trial | 264 IPF patients | 600 mg three times daily | 60 weeks | No difference in the decline of FVC between the NAC and placebo groups. | [2][18] |
| Meta-analysis (21 studies) | 1354 IPF patients | Most commonly 1800 mg/day (oral) | Varied | NAC therapy reduced the decline in FVC and DLCO. Combined therapy including NAC may be more effective than monotherapy. | [20] |
| Controlled Trial | 65 IPF patients | 600 mg three times daily (with prednisolone) | 12 weeks | Preserved vital capacity and DLCO, with better symptomatic improvement compared to prednisolone (B192156) alone. | [21] |
COVID-19
Application Notes
NAC has been investigated as a potential therapeutic agent for COVID-19 due to its antioxidant and anti-inflammatory properties, which may help mitigate the severe respiratory distress and cytokine storm associated with the disease.[6][19] By replenishing glutathione levels, which are often depleted in SARS-CoV-2 infection, NAC may help protect against oxidative damage.[19] Some retrospective studies and clinical trials have suggested that NAC may reduce the risk of mechanical ventilation and mortality in patients with COVID-19 pneumonia.[19][22] However, the evidence is still emerging and not consistently positive across all studies.[23]
Clinical Trial Data Summary
| Study/Analysis | Patient Population | NAC Dosage | Duration | Key Findings | Reference |
| Retrospective Cohort Study | Hospitalized patients with moderate or severe COVID-19 pneumonia | 600 mg twice daily (oral) | 14 days | Associated with a lower risk of progression to severe respiratory failure and mortality. | [19] |
| Retrospective Cohort Study | 243 critically ill patients with COVID-19 related ARDS | 600 mg twice daily (oral) | Not specified | Associated with reduced mortality. | [22] |
| Systematic Review & Meta-analysis | COVID-19 patients | Varied | Varied | NAC treatment was associated with improved respiratory outcomes and reduced mortality. | [23] |
| RC Trial | 67 severe COVID-19 cases | 300 mg/kg for 20 hours (IV) | Not specified | No difference in the duration of ICU and invasive mechanical ventilation stays or mortality. | [23] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Mucolytic Activity
Objective: To determine the effect of NAC on the viscosity of a mucus simulant.
Materials:
-
Bovine Submaxillary Mucin (BSM) or egg white
-
N-Acetylcysteine (NAC) solutions of varying concentrations
-
Phosphate-buffered saline (PBS)
-
Suspended level viscometer or a cone-plate rheometer[14]
-
Water bath at 37°C
Procedure:
-
Prepare a mucus simulant solution (e.g., 10% BSM in PBS or a homogenous egg white suspension).[13][14]
-
Aliquot the mucus simulant into separate tubes.
-
Add NAC solution to the treatment tubes to achieve final desired concentrations (e.g., 10, 20, 40, 60 mg/10 mL).[14] Add an equivalent volume of PBS to the control tube.
-
Incubate all tubes in a water bath at 37°C for a defined period (e.g., 30 minutes).[7]
-
Measure the viscosity of each sample using a viscometer or rheometer according to the manufacturer's instructions. For rheometry, oscillatory shear measurements can be performed to determine the storage modulus (G') and loss modulus (G'').[13]
-
Record the viscosity values and compare the NAC-treated samples to the control.
Diagram: Mucolytic Activity Assay Workflow
Caption: Workflow for the in vitro assessment of NAC's mucolytic activity.
Protocol 2: Quantification of Total Glutathione (GSH) in Bronchoalveolar Lavage (BAL) Fluid
Objective: To measure the total glutathione levels in BAL fluid as a marker of antioxidant capacity.
Materials:
-
BAL fluid samples
-
5% 5-Sulfosalicylic acid (SSA) for deproteinization
-
Microcentrifuge
-
Total Glutathione (GSSG/GSH) Assay Kit (utilizing the enzymatic recycling method with DTNB and glutathione reductase)[24]
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Centrifuge BAL fluid to remove cells.
-
To the cell-free supernatant, add an equal volume of cold 5% SSA.
-
Vortex and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.[25]
-
-
Assay:
-
Perform the glutathione assay according to the manufacturer's protocol of the selected kit. This typically involves:
-
Preparing a standard curve using the provided GSH standards.
-
Adding samples and standards to a 96-well plate in duplicate or triplicate.
-
Adding assay reagents, including 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), glutathione reductase, and NADPH.[24]
-
Incubating the plate at room temperature.
-
-
-
Measurement and Analysis:
-
Measure the absorbance at 405-412 nm using a microplate reader in a kinetic or endpoint mode, as specified by the kit.[24]
-
Calculate the concentration of total glutathione in the samples by comparing their absorbance to the standard curve.
-
Normalize the results to the total protein concentration of the BAL fluid if desired.
-
Protocol 3: Measurement of Inflammatory Cytokines (IL-6, TNF-α) in Sputum
Objective: To quantify the levels of pro-inflammatory cytokines in induced sputum samples.
Materials:
-
Induced sputum samples
-
Dithiothreitol (DTT) for sputum homogenization
-
Phosphate-buffered saline (PBS)
-
Human IL-6 and TNF-α ELISA kits[26]
-
Microplate reader
-
Microplate washer
Procedure:
-
Sputum Processing:
-
Select purulent or mucoid portions of the sputum sample.
-
Treat the sputum with an equal volume of 0.1% DTT in PBS to homogenize the sample.
-
Gently mix and incubate at room temperature for 15-30 minutes.
-
Centrifuge at high speed to pellet cells and debris.
-
Collect the supernatant (sol phase) for analysis.
-
-
ELISA Assay:
-
Follow the protocol provided with the specific human IL-6 and TNF-α ELISA kits. A general workflow includes:
-
Adding standards, controls, and sputum samples to the antibody-pre-coated microplate wells.
-
Incubating to allow the cytokine to bind to the immobilized antibody.
-
Washing the plate to remove unbound substances.
-
Adding a biotinylated detection antibody that binds to the captured cytokine.
-
Washing the plate.
-
Adding a streptavidin-HRP conjugate.
-
Washing the plate.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction with a stop solution.[27]
-
-
-
Measurement and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of IL-6 and TNF-α in the sputum samples from the standard curve.
-
Protocol 4: Western Blot Analysis of MAPK Pathway Activation
Objective: To assess the effect of NAC on the phosphorylation of key proteins (e.g., ERK, p38) in the MAPK signaling pathway in lung epithelial cells.
Materials:
-
Cultured lung epithelial cells (e.g., A549, BEAS-2B)
-
Cell culture medium and supplements
-
NAC solution
-
Stimulant (e.g., lipopolysaccharide (LPS), hydrogen peroxide (H₂O₂))
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed lung epithelial cells and grow to 70-80% confluency.
-
Pre-treat cells with NAC at desired concentrations for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an agent like LPS or H₂O₂ to activate the MAPK pathway for a short period (e.g., 15-30 minutes). Include untreated and stimulant-only controls.
-
-
Protein Extraction and Quantification:
-
Wash cells with cold PBS and lyse them with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target MAPK proteins, as well as a loading control (e.g., β-actin), overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein band to the total protein band and then to the loading control to determine the relative changes in protein phosphorylation between treatment groups.[10]
-
Diagram: MAPK Signaling Pathway and NAC Intervention
Caption: NAC's inhibitory effect on the MAPK signaling pathway.
Conclusion
N-Acetylcysteine is a versatile therapeutic agent with multiple mechanisms of action that are relevant to the pathophysiology of a range of respiratory diseases. Its mucolytic, antioxidant, and anti-inflammatory properties provide a strong rationale for its clinical use and continued investigation. The provided application notes and experimental protocols offer a framework for researchers and drug development professionals to further explore and harness the therapeutic potential of NAC in respiratory medicine. While promising, the clinical efficacy of NAC can be influenced by dosage, disease severity, and patient phenotype, highlighting the need for well-designed clinical trials to optimize its use.
References
- 1. dzl.de [dzl.de]
- 2. Randomized Trial of N-acetylcysteine in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of N-acetyl-L-cysteine on the viscosity of ileal neobladder mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase II study on safety and efficacy of high-dose N-acetylcysteine in patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. atsjournals.org [atsjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. A double-blind randomized controlled trial of N-acetylcysteine (NAC) for the treatment of acute exacerbation of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. N-acetylcysteine (NAC) for the Treatment of Acute Exacerbation of COPD | Clinical Research Trial Listing [centerwatch.com]
- 12. N-acetylcysteine in the Management of Acute Exacerbation of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of Adding Oral N acetyl Cysteine Supplement to the Cystic Fibrosis Treatment Regimen: A Randomized Quasi-Experimental Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. escholarship.org [escholarship.org]
- 19. m.youtube.com [m.youtube.com]
- 20. journals.physiology.org [journals.physiology.org]
- 21. jove.com [jove.com]
- 22. Effect of high-dose N-acetylcysteine on exacerbations and lung function in patients with mild-to-moderate COPD: a double-blind, parallel group, multicentre randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cellbiolabs.com [cellbiolabs.com]
- 25. bmgrp.com [bmgrp.com]
- 26. elkbiotech.com [elkbiotech.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
N-Acetylcysteine (NAC) Aqueous Solution Stability: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Acetylcysteine (NAC) in aqueous solutions for injection. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for NAC in aqueous solutions?
The primary degradation pathway for N-Acetylcysteine in aqueous solutions is oxidation. The thiol group (-SH) of NAC is susceptible to oxidation, leading to the formation of the disulfide dimer, N,N-diacetylcystine (DAC).[1][2] This process is significantly influenced by the presence of oxygen.[2]
Q2: What are the main factors that affect the stability of NAC solutions?
Several factors can impact the stability of NAC aqueous solutions:
-
Presence of Oxygen: Oxygen is a key driver of NAC oxidation to its dimer, DAC. Minimizing the oxygen content in the solution and headspace of the container is crucial for maintaining stability.[1][2]
-
pH: The pH of the solution can influence the rate of degradation. NAC is generally more stable in acidic to neutral conditions. Alkaline conditions can promote degradation.[3]
-
Temperature: Higher temperatures accelerate the degradation of NAC.[1][4] For long-term storage, refrigeration is recommended.[4][5]
-
Light Exposure: Exposure to light can also contribute to the degradation of NAC. Solutions should be protected from light.[1]
-
Presence of Metal Ions: Metal ions, particularly iron and copper, can catalyze the oxidation of NAC.[6] The use of chelating agents like disodium (B8443419) edetate (EDTA) can help sequester these metal ions and improve stability.[1][7]
Q3: My NAC solution has turned a light pink or purple color. Is it still usable?
A slight pink or purple discoloration may occur in NAC solutions upon opening or exposure to air. This color change is due to a chemical reaction but does not necessarily indicate a significant loss of potency or efficacy.[6][8][9] However, it is a sign that oxidation is occurring. For experimental purposes where precise concentrations are critical, it is advisable to use freshly prepared, colorless solutions.
Q4: How should I store my NAC solutions for injection to ensure stability?
For optimal stability, NAC solutions for injection should be:
-
Protected from light. [1]
-
Prepared fresh whenever possible.
-
If using a vial multiple times, the remaining portion should be refrigerated and used within 96 hours.[5]
-
To minimize oxidation, consider purging the solution and headspace with an inert gas like nitrogen.
Q5: Is NAC compatible with other intravenous drugs?
The compatibility of NAC with other intravenous drugs should be carefully considered. Co-administration with certain drugs can lead to incompatibilities. For instance, NAC solutions have been reported to be incompatible with amphotericin B, tetracyclines, and erythromycin.[6] It is crucial to consult compatibility charts and relevant literature before co-administering NAC with other medications. A study has shown that ondansetron (B39145) can be introduced into an NAC infusion without affecting the NAC concentration.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and analysis of NAC solutions.
Issue 1: Rapid Degradation of NAC in Solution
-
Possible Cause: Presence of dissolved oxygen.
-
Solution: De-gas your solvents (water, buffers) by sparging with an inert gas (e.g., nitrogen or argon) or by sonication before preparing the NAC solution. Prepare solutions in a glove box under an inert atmosphere if possible.
-
Possible Cause: Contamination with metal ions.
-
Solution: Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned and rinsed. Consider using equipment made of non-reactive materials like glass, plastic, or stainless steel.[6] The addition of a chelating agent like EDTA can help mitigate metal-catalyzed oxidation.[1]
-
Possible Cause: Inappropriate pH of the solution.
-
Solution: Adjust the pH of your solution to a slightly acidic to neutral range (ideally pH 6.0-7.5).[7]
Issue 2: Inconsistent Results in HPLC Analysis
-
Possible Cause: In-situ degradation of NAC in the autosampler.
-
Solution: Use a refrigerated autosampler to maintain the stability of your samples while awaiting injection. Minimize the time samples spend in the autosampler before analysis.
-
Possible Cause: Improper sample preparation.
-
Solution: Ensure that the diluent used for your samples is compatible with the mobile phase and helps to maintain the stability of NAC. Some methods recommend using the mobile phase as the diluent.
Issue 3: Unexpected Peaks in HPLC Chromatogram
-
Possible Cause: Formation of degradation products other than DAC.
-
Solution: Forced degradation studies can help identify potential degradation products under various stress conditions (acid, base, heat, light, oxidation).[1][11][12] This can help in peak identification and method validation.
-
Possible Cause: Contamination from excipients or other components in the formulation.
-
Solution: Analyze a placebo (a sample containing all components except NAC) to identify any interfering peaks.
Quantitative Data on NAC Stability
The stability of N-Acetylcysteine is highly dependent on the storage conditions. The following tables summarize the degradation of NAC under various conditions.
Table 1: Stability of NAC (60 mg/mL) in Different Diluents at 25°C in PVC Bags
| Time (hours) | Remaining NAC in 0.9% NaCl (%) | Remaining NAC in 0.45% NaCl (%) | Remaining NAC in 5% Dextrose (%) |
| 0 | 100.0 | 100.0 | 100.0 |
| 16 | 99.8 | 100.1 | 99.5 |
| 24 | 99.5 | 99.8 | 99.2 |
| 40 | 99.3 | 99.5 | 98.9 |
| 48 | 99.1 | 99.3 | 98.7 |
| 72 | 98.7 | 99.0 | 98.7 |
Data adapted from a study where solutions were considered stable if they maintained at least 90.0% of their initial concentration. All solutions maintained at least 98.7% of their initial concentration over 72 hours.[13]
Table 2: Stability of Repackaged NAC (20% Solution) in Oral Syringes
| Storage Condition | Duration | Remaining NAC (%) |
| Room Temperature | 3 months | 99% |
| Room Temperature | 6 months | 95% |
| Refrigerated | 6 months | >98% |
This study demonstrated that repackaged NAC is stable for up to six months, with refrigeration significantly minimizing degradation.[4]
Table 3: Results of Forced Degradation Studies of NAC
| Stress Condition | Duration | % Decrease in NAC |
| Light (Sunlamp) | 4 weeks | 3% |
| Heat (80°C) | 3 hours | 24% |
| Acidic (0.5 M HCl) | 1 minute | 15% |
| Basic (0.1 M NaOH) | 10 minutes | 23% |
| Oxidative (0.3% H₂O₂) | 3 hours | 6% |
Forced degradation studies help to understand the degradation pathways and to develop stability-indicating analytical methods.[1]
Experimental Protocols
1. Protocol for Preparation of NAC Solution for Stability Testing
This protocol outlines the preparation of a 60 mg/mL NAC solution, similar to that used in several stability studies.[13][14]
Materials:
-
N-Acetylcysteine (commercial sterile solution, e.g., 200 mg/mL)
-
Diluent: 0.9% Sodium Chloride, 0.45% Sodium Chloride, or 5% Dextrose in Water
-
Sterile PVC infusion bags or sterile glass vials
-
Sterile syringes and needles
Procedure:
-
Calculate the required volume of the commercial NAC solution and the diluent to achieve the target concentration of 60 mg/mL.
-
Under aseptic conditions (e.g., in a laminar flow hood), draw the calculated volume of the NAC solution into a sterile syringe.
-
Inject the NAC solution into the sterile PVC bag or glass vial containing the calculated volume of the chosen diluent.
-
Gently mix the solution by inverting the container several times. Avoid vigorous shaking to minimize the introduction of air.
-
If possible, purge the headspace of the container with an inert gas like nitrogen to displace oxygen.
-
Seal the container and label it with the concentration, diluent, preparation date, and storage conditions.
-
Store the prepared solutions under the desired conditions for the stability study (e.g., 25°C or refrigerated at 5°C).
2. Stability-Indicating HPLC Method for NAC Analysis
This protocol provides a general framework for a stability-indicating HPLC method based on published literature.[2][12][15][16] Method optimization and validation are essential for specific applications.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size).[2]
-
Mobile Phase: A common mobile phase is a buffer solution, such as 5 mM ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate, with a small amount of organic modifier like acetonitrile. The pH is typically adjusted to the acidic range (e.g., pH 3.0).[2][15]
-
Column Temperature: 25 - 40°C.[2]
Sample Preparation:
-
Withdraw an aliquot of the NAC solution from the storage container at specified time points.
-
Dilute the sample to a suitable concentration for HPLC analysis (e.g., within the linear range of the calibration curve) using the mobile phase or a compatible diluent.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a series of calibration standards to establish a linear relationship between concentration and peak area.
-
Inject the prepared samples.
-
Identify and quantify the NAC peak and any degradation product peaks (such as DAC) based on their retention times compared to standards.
-
Calculate the percentage of remaining NAC at each time point relative to the initial concentration.
Visualizations
Caption: Primary degradation pathway of N-Acetylcysteine.
Caption: Experimental workflow for NAC stability testing.
Caption: Troubleshooting decision tree for NAC instability.
References
- 1. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. color of the medium changes following N-acetyl Cysteine (NAC) addition - Biochemistry [protocol-online.org]
- 4. Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. N-Acetylcysteine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 7. US20210251889A1 - N-Acetylcysteine Compositions and Methods - Google Patents [patents.google.com]
- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 9. Acetylcysteine (Mucomyst): Uses, Side Effects, Benefits & More - GoodRx [goodrx.com]
- 10. Chemical Compatibility of N-Acetylcysteine After the Simultaneous Intravenous Administration of Ondansetron - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cjhp-online.ca [cjhp-online.ca]
- 12. archives.ijper.org [archives.ijper.org]
- 13. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 14. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajpp.in [ajpp.in]
- 16. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
Technical Support Center: Optimizing N-Acetylcysteine (NAC) in In Vitro Follicle Culture
Welcome to the technical support center for the application of N-Acetylcysteine (NAC) in in vitro follicle culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing NAC concentration, troubleshoot common experimental issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N-Acetylcysteine (NAC) in in vitro follicle culture?
A1: N-Acetylcysteine (NAC) is primarily used as an antioxidant supplement in in vitro follicle culture media.[1][2][3] Its main functions are to reduce oxidative stress by scavenging reactive oxygen species (ROS) and to serve as a precursor for glutathione (B108866) (GSH), a major intracellular antioxidant.[1][2][3][4] By mitigating oxidative damage, NAC helps to improve follicle growth, viability, oocyte quality, and subsequent embryo development.[1][2][3][5]
Q2: What is the optimal concentration of NAC for in vitro follicle culture?
A2: The optimal concentration of NAC is species-specific and depends on the stage of follicular development. For bovine secondary follicles, 1.0 mM NAC has been shown to be beneficial, increasing the percentage of growing follicles and their viability.[1][2] For goat ovarian granulosa cells, a lower concentration of 200 µM was found to be optimal for promoting cell proliferation.[6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: What are the signs of NAC toxicity in in vitro follicle culture?
A3: High concentrations of NAC can be detrimental to follicle and oocyte health. Signs of toxicity include damage to cell membranes and organelles, reduced follicular growth, and in some cases, rupture of the zona pellucida.[1][2] For instance, in bovine secondary follicles, concentrations of 5 mM and 25 mM NAC caused damage to oocytes and reduced the percentage of growing follicles.[1][2] High concentrations (above 10 mM) can also lower the pH of the culture medium, which is harmful to oocyte growth.[1][2]
Q4: How does NAC influence oocyte maturation and subsequent embryo development?
A4: Supplementation with an optimal concentration of NAC during in vitro maturation (IVM) can improve oocyte developmental competence. For example, 1.0 mM NAC in the IVM medium for bovine oocytes significantly increased maturation rates and subsequent blastocyst formation.[5] In porcine oocytes, 1.5 mM NAC supplementation, particularly during the last 24 hours of maturation, improved male pronucleus formation and blastocyst development.[8] These improvements are linked to reduced intracellular ROS and increased GSH levels.[4][5]
Q5: Can NAC be used in cryopreservation of ovarian tissues and oocytes?
A5: Yes, NAC is an effective antioxidant during the cryopreservation of ovarian follicles, oocytes, and embryos.[3] Its inclusion in preservation media can lead to improved mitochondrial function, better cell viability, and reductions in ROS and cellular apoptosis following thawing.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Decreased Follicle Viability or Growth Rate | NAC concentration is too high: Concentrations of 5 mM or greater have been shown to be detrimental in some models.[1][2] | Perform a dose-response curve to determine the optimal NAC concentration (starting with a range of 0.1 mM to 2.5 mM). |
| Suboptimal culture conditions: Other factors like media composition, pH, or temperature may not be optimal. | Ensure all other culture parameters are optimized for your specific follicle type and species. | |
| Low Oocyte Maturation Rate | Inappropriate NAC concentration: The concentration may be too low to be effective or too high, causing toxicity.[5] | Test a range of NAC concentrations during the in vitro maturation (IVM) phase. For bovine oocytes, 1.0 mM has been shown to be effective.[5] |
| Incorrect timing of NAC supplementation: The duration of NAC exposure might be critical. | Experiment with different supplementation windows during IVM (e.g., first 8 hours, last 24 hours).[5][8] | |
| Cloudy Culture Medium or pH Drop | High NAC concentration: NAC is acidic, and high concentrations can lower the pH of the culture medium.[1][2] | Monitor the pH of the culture medium regularly. If a drop is observed, consider using a lower NAC concentration or re-evaluating the buffering capacity of your medium. |
| Inconsistent Results Between Experiments | Variability in starting material: The quality of follicles at the start of the culture can vary significantly. | Standardize the follicle isolation and selection process to ensure a homogenous starting population. |
| NAC solution instability: NAC solutions can oxidize over time. | Prepare fresh NAC solutions for each experiment from a powder source and sterile filter. |
Data Presentation
Table 1: Effects of Different NAC Concentrations on Bovine Secondary Follicles
| NAC Concentration | Percentage of Growing Follicles | Viability (Calcein-AM Fluorescence) | Oocyte Ultrastructure | Reference |
| Control (0 mM) | Baseline | Baseline | Intact zona pellucida, some mitochondria with reduced cristae | [1][2] |
| 1.0 mM | Increased | Increased | Intact zona pellucida, some mitochondria with reduced cristae | [1][2] |
| 5.0 mM | No significant difference from control | No significant difference from control | Poor ultrastructure, signs of zona pellucida rupture | [1][2] |
| 25.0 mM | Reduced | Increased ethidium (B1194527) homodimer-1 staining (degeneration) | Poor ultrastructure, signs of zona pellucida rupture | [1][2] |
Table 2: Effects of NAC on Bovine Oocyte Maturation and Embryo Development
| NAC Concentration (in IVM medium) | Oocyte Maturation Rate | Blastocyst Formation Rate | Intracellular ROS Levels | Intracellular GSH Levels | Reference |
| Control (0 mM) | Baseline | 37.15% | Baseline | Baseline | [5] |
| 0.1 mM | No significant improvement | No significant improvement | Not specified | Not specified | [5] |
| 1.0 mM | Significantly increased (83.06%) | 41.69% | Significantly reduced | Significantly increased | [5] |
| 10 mM | Detrimental | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: In Vitro Culture of Bovine Secondary Follicles with NAC Supplementation
This protocol is based on the methodology described in the study by Rodrigues et al. (2022).[1][2]
-
Follicle Isolation: Isolate secondary follicles (approximately 300-500 µm in diameter) from bovine ovarian cortex tissue under sterile conditions.
-
Culture Medium Preparation: Prepare the base culture medium, TCM-199+, supplemented with follicle-stimulating hormone (FSH), insulin-transferrin-selenium (ITS), ascorbic acid, bovine serum albumin (BSA), glutamine, hypoxanthine, penicillin, streptomycin, and HEPES.
-
NAC Supplementation: Prepare fresh stock solutions of NAC. On the day of the experiment, supplement the TCM-199+ medium with different final concentrations of NAC (e.g., control, 1.0 mM, 5.0 mM, and 25.0 mM).
-
Follicle Culture: Culture individual follicles in microdrops of the prepared media under mineral oil in a humidified incubator at 38.5°C with 5% CO2 for 18 days. Replace half of the medium every two days.
-
Assessment of Follicle Growth and Viability:
-
Growth: Measure the diameter of the follicles on day 0 and day 18 of culture to determine the growth rate.
-
Viability: At the end of the culture period, assess follicle viability using a calcein-AM (live cells, green fluorescence) and ethidium homodimer-1 (dead cells, red fluorescence) staining assay.
-
Ultrastructure: Fix a subset of follicles for transmission electron microscopy to evaluate the ultrastructure of the oocyte and granulosa cells.
-
Protocol 2: Assessment of Reactive Oxygen Species (ROS) in Oocytes
This protocol is adapted from methodologies used to measure intracellular ROS levels.[5][9][10]
-
Oocyte Collection: Collect cumulus-oocyte complexes (COCs) from follicles at the end of the culture period.
-
Staining: Incubate the COCs in a solution containing a ROS-sensitive fluorescent probe, such as 6-carboxy-2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), for a specified time in the dark.
-
Washing: Wash the stained COCs several times in a suitable buffer to remove excess probe.
-
Imaging: Mount the COCs on a glass slide and observe under a fluorescence microscope with the appropriate filter set.
-
Quantification: Measure the fluorescence intensity of the oocytes using image analysis software. A higher fluorescence intensity corresponds to higher levels of intracellular ROS.
Visualizations
References
- 1. Effects of N-acetylcysteine on Growth, Viability, and Ultrastructure of In Vitro Cultured Bovine Secondary Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of N-acetylcysteine on Growth, Viability, and Ultrastructure of In Vitro Cultured Bovine Secondary Follicles [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. N-acetyl-L-cysteine Improves the Developmental Competence of Bovine Oocytes and Embryos Cultured In Vitro by Attenuating Oxidative Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of N-Acetylcysteine on the Proliferation, Hormone Secretion Level, and Gene Expression Profiles of Goat Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of N-acetyl-L-cysteine supplementation on in vitro porcine oocyte maturation and subsequent fertilisation and embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N-Acetylcysteine (NAC) in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Acetylcysteine (NAC) in cellular models. It addresses potential off-target effects and provides guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary, well-established mechanisms of action of N-Acetylcysteine (NAC) in cellular models?
N-Acetylcysteine (NAC) is primarily recognized for its role as a precursor to L-cysteine, a key component of the major intracellular antioxidant, glutathione (B108866) (GSH). By boosting intracellular GSH levels, NAC effectively mitigates oxidative stress.[1][2] Additionally, NAC functions as a mucolytic agent by breaking disulfide bonds in mucus proteins, thereby reducing viscosity. It is also clinically used as an antidote for acetaminophen (B1664979) overdose.[2]
Q2: What are the potential off-target effects of NAC that I should be aware of in my cell culture experiments?
Beyond its antioxidant and mucolytic properties, NAC can exhibit several off-target effects, particularly at higher concentrations or in specific cellular contexts. These include:
-
Pro-oxidant Effects: Under certain conditions, such as in the presence of transition metals like copper, NAC can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS) and subsequent cytotoxicity.[3][4][5]
-
Modulation of Signaling Pathways: NAC has been shown to influence signaling pathways independent of its role in GSH synthesis. Documented examples include the Notch-1/Hes-1 and JAK/STAT signaling pathways.[2][6][7][8][9][10]
-
Interference with Cellular Uptake: NAC can interfere with the cellular uptake of certain compounds. For instance, it has been demonstrated to reduce the uptake of isothiocyanates and copper, which can confound the interpretation of experiments involving these agents.[11][12][13][14][15]
-
Direct Chemical Interaction: NAC can directly interact with some small molecules, forming inactive adducts and preventing them from exerting their biological effects.[16]
Q3: How can I minimize the risk of observing off-target effects in my experiments?
To ensure the observed effects are specific to NAC's intended mechanism of action, consider the following strategies:
-
Conduct Dose-Response Studies: Perform thorough dose-response experiments to identify the minimal effective concentration of NAC required for the desired on-target effect in your specific cell line.[2]
-
Use Appropriate Controls: Always include untreated and vehicle-treated control groups to differentiate the specific effects of NAC from other experimental variables.[2]
-
Orthogonal Validation: Employ multiple, independent assays to confirm your findings. This approach helps to ensure that the observed phenotype is not an artifact of a single experimental technique.
-
Genetic Validation: When feasible, use genetic approaches like siRNA or CRISPR to knock down the proposed target of NAC's action. If the phenotype is rescued or mimicked, it provides stronger evidence for an on-target effect.[2]
Troubleshooting Guides
Issue 1: I'm observing unexpected cytotoxicity with NAC treatment.
| Potential Cause | Troubleshooting Step |
| NAC concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a lower concentration range (e.g., 0.1 mM) and incrementally increase it.[1] |
| Pro-oxidant effect of NAC. | Consider the possibility of NAC acting as a pro-oxidant, especially if your media contains high levels of transition metals. Try using a metal chelator as an additional control. In some leukemia cell lines, NAC concentrations as low as 0.5-1 mM have been shown to induce ROS production and cell death.[3] |
| pH shift in culture medium. | High concentrations of NAC can acidify the culture medium. Ensure the pH of your NAC stock solution and final culture medium is buffered and within the optimal range for your cells.[17] |
| NAC solution degradation. | Prepare fresh NAC solutions for each experiment, as it can oxidize over time. Protect solutions from light and heat.[2] |
Issue 2: My results with NAC are inconsistent and difficult to reproduce.
| Potential Cause | Troubleshooting Step |
| Variability in NAC solution preparation. | Standardize your NAC solution preparation protocol. Ensure complete dissolution and sterile filtration. Avoid repeated freeze-thaw cycles. |
| Inconsistent cell culture conditions. | Maintain consistency in cell density, passage number, and serum concentration, as these factors can influence cellular responses to NAC.[2] |
| Subtle off-target effects. | The observed variability might be due to a previously uncharacterized off-target effect in your specific cellular model. Conduct a thorough literature search for recent findings on NAC's mechanisms of action. |
Quantitative Data Summary
The following tables summarize quantitative data on NAC's effects in various cellular models. Note that these values are highly context-dependent and may vary between cell lines and experimental conditions.
Table 1: Cytotoxic Concentrations of NAC in Various Cell Lines
| Cell Line | Concentration | Effect | Reference |
| Human Leukemia (HL-60) | 0.5 - 1 mM | Extensive loss of viability | [3] |
| MH7A | 10 mM | 70% decrease in cell viability | [18] |
| SIEC02 | 162 and 324 µg/mL | Significant reduction in cell viability after 12h | [19] |
| A549 | > 4 mM | Dose-dependent inhibition of proliferation | [20] |
Table 2: Pro-oxidant vs. Antioxidant Concentrations of NAC
| Cell Line | Concentration | Observed Effect | Reference |
| CL1-0/PERP-428C | < 0.1 mM | Antioxidant (abolished GA-induced growth inhibition) | [20] |
| CL1-0/PERP-428C | > 0.25 mM | Pro-oxidant (enhanced GA-induced growth inhibition) | [20] |
| EUE-1 | 0.5 - 5 mM | Dose-dependent pro-oxidant and antioxidant effects on Dox-induced NF-κB activity | [21] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of NAC
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
NAC Preparation: Prepare a stock solution of NAC in sterile water or PBS and buffer the pH to ~7.4. Perform serial dilutions in complete cell culture medium to create a range of concentrations to test (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
Treatment: After allowing cells to adhere overnight, replace the medium with the medium containing the different concentrations of NAC. Include a vehicle control (medium without NAC).
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or resazurin (B115843) assay.
-
Data Analysis: Plot cell viability against NAC concentration to determine the IC50 (if applicable) and the optimal non-toxic concentration for your subsequent experiments.[1]
Protocol 2: Investigating NAC's Effect on Cellular Uptake of a Test Compound (e.g., Isothiocyanate)
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Pre-treatment with NAC: Pre-treat cells with the desired concentration of NAC (e.g., 5 mM) for 1 hour. Include a control group without NAC pre-treatment.
-
Treatment with Radiolabeled Compound: Add a radiolabeled version of your test compound (e.g., ¹⁴C-phenethyl ITC) to the culture medium at the desired concentration and incubate for the desired time (e.g., 5 hours).
-
Cell Lysis and Fractionation: Wash the cells to remove extracellular compound. Lyse the cells and separate the soluble and protein fractions.
-
Scintillation Counting: Measure the radioactivity in the soluble and protein fractions using a scintillation counter to determine the cellular uptake of the compound.
-
Data Analysis: Compare the radioactivity counts between the NAC-treated and untreated groups to determine if NAC affects the cellular uptake of the compound. A significant reduction in radioactivity in the NAC-treated group suggests interference with uptake.[14]
Signaling Pathways and Workflows
Below are diagrams illustrating signaling pathways and experimental workflows relevant to NAC's off-target effects.
Caption: Overview of NAC's primary antioxidant role and potential off-target signaling modulation.
Caption: Experimental workflow for validating the on-target effects of NAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-acetylcysteine improves autism-like behavior by recovering autophagic deficiency and decreasing Notch-1/Hes-1 pathway activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible involvement of the JAK/STAT signaling pathway in N-acetylcysteine-mediated antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Possible involvement of the JAK/STAT signaling pathway in N-acetylcysteine-mediated antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. A cautionary note on the use of N-acetylcysteine as a reactive oxygen species antagonist to assess copper mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.ed.ac.uk [pure.ed.ac.uk]
- 14. A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced ROS-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced reactive oxygen species-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of NAC and Gallic Acid on the Proliferation Inhibition and Induced Death of Lung Cancer Cells with Different Antioxidant Capacities | MDPI [mdpi.com]
- 21. Pro-oxidant and antioxidant effects of N-acetylcysteine regulate doxorubicin-induced NF-kappa B activity in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetylcysteine (NAC) Fluorometric Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing N-Acetylcysteine (NAC) fluorometric assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the N-Acetylcysteine (NAC) fluorometric assay?
A1: The fluorometric assay for N-Acetylcysteine (NAC) is typically a multi-step enzymatic assay. The core principle involves the deacetylation of NAC by an enzyme to produce cysteine. This cysteine then participates in a series of reactions that culminate in the interaction of an intermediate product with a non-fluorescent probe, generating a stable, highly fluorescent molecule. The intensity of the fluorescence, measured at a specific excitation and emission wavelength (commonly Ex/Em = 368/460 nm), is directly proportional to the concentration of NAC in the sample.[1]
Q2: What are the most common sources of interference in this assay?
A2: Interference in fluorometric assays can arise from several sources:
-
Fluorescence Quenching: This is a process that decreases the fluorescence intensity of the probe. Common quenchers in biological samples include molecular oxygen, heavy metal ions, and certain organic molecules.[] The thiol group in NAC itself has been observed to quench the fluorescence of some probes, particularly at high concentrations.
-
Autofluorescence: Components within the sample matrix (e.g., cell lysates, plasma) or the assay reagents may possess native fluorescence at the excitation and emission wavelengths of the assay, leading to high background signal.
-
Chemical Interference: Compounds in the sample that can react with the assay enzymes or the fluorescent probe can inhibit or enhance the signal. For example, other reducing agents present in the sample might compete with the reactions.[3]
-
Matrix Effects: The overall composition of the sample (e.g., high protein concentration, presence of detergents) can influence the enzymatic reactions or the fluorescence of the probe.[4][5][6]
Q3: Can I use samples other than serum or plasma?
A3: While the assay is commonly validated for serum and plasma, it can be adapted for other biological samples such as cell lysates and tissue homogenates.[1] However, it is crucial to perform sample preparation steps, such as deproteinization, to remove components that might interfere with the assay.[7] Always validate the assay for your specific sample type by running appropriate controls, such as spike and recovery experiments.
Q4: My NAC concentrations seem lower than expected. What could be the cause?
A4: Lower than expected NAC concentrations can result from:
-
Sample Degradation: NAC in solution, particularly at neutral or alkaline pH, can be oxidized. It is recommended to process samples quickly and store them at -80°C for long-term storage.[1][7]
-
Fluorescence Quenching: As mentioned in Q2, components in your sample could be quenching the fluorescent signal.
-
Incorrect Standard Curve: Errors in the preparation of the standard curve will lead to inaccurate quantification. Ensure accurate serial dilutions of the NAC standard.
Q5: Are there alternative methods for quantifying NAC?
A5: Yes, several other methods are available for NAC quantification, each with its own advantages and disadvantages. These include:
-
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[8][9][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Spectrophotometric methods.[11]
-
Chemiluminescence methods.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the NAC fluorometric assay, categorized by the observed problem.
Issue 1: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Autofluorescence of Sample Matrix | - Prepare a "sample background control" for each sample that includes all assay components except for the enzyme mix that initiates the final fluorescent reaction. Subtract this background reading from your sample reading.[1] - For cell culture experiments, use phenol (B47542) red-free media. |
| Contaminated Reagents or Buffers | - Prepare fresh buffers and solutions using high-purity water and reagents. - Filter-sterilize buffers to remove any particulate matter that might scatter light. |
| Incorrect Plate Type | - Use black, opaque-walled microplates with clear bottoms to minimize well-to-well crosstalk and background fluorescence.[13] |
| Light Leaks in the Plate Reader | - Ensure the plate reader's sample compartment is properly sealed during measurement. |
Issue 2: Low or No Signal
| Possible Cause | Recommended Solution |
| Inactive or Degraded Reagents | - Ensure that all kit components, especially enzymes and the fluorescent probe, have been stored at the recommended temperatures (-20°C, protected from light) and have not undergone repeated freeze-thaw cycles.[1][7] - Prepare fresh dilutions of enzymes and probes for each experiment. |
| Incorrect Instrument Settings | - Verify that the excitation and emission wavelengths on the plate reader are set correctly for the fluorophore used in the assay (e.g., Ex/Em = 368/460 nm).[1] - Optimize the gain setting on the plate reader to ensure the signal is within the linear range of the detector.[13][14] |
| Insufficient Incubation Time or Incorrect Temperature | - Adhere strictly to the incubation times and temperatures specified in the protocol, as the enzymatic reactions are time and temperature-dependent.[7] |
| Presence of Quenching Agents | - Dilute the sample to reduce the concentration of the quenching agent. - If heavy metals are suspected, consider adding a chelating agent like EDTA to your sample preparation, but validate that it does not interfere with the assay enzymes. |
| Sample Deproteinization Issues | - For samples with high protein content, a deproteinization step (e.g., with trichloroacetic acid - TCA) is often necessary.[7] Incomplete removal of proteins can interfere with the assay. Ensure proper execution of the deproteinization and neutralization steps. |
Issue 3: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of reagents and samples are added to each well. - When preparing serial dilutions for the standard curve, ensure thorough mixing at each step. |
| Inconsistent Incubation Times | - When adding reagents to a 96-well plate, try to do so in a consistent and timely manner to minimize variations in incubation times between the first and last wells. |
| Edge Effects in Microplate | - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for samples and standards. Instead, fill them with buffer or water. |
| Heterogeneous Sample | - Ensure that your samples are homogenous before aliquoting them into the assay plate. Vortex or mix samples thoroughly. |
Quantitative Data on Potential Interference
While specific quantitative data for interference in NAC fluorometric assays is not widely published, data from other assay types can be illustrative. For example, NAC is known to interfere with assays based on the Trinder reaction. The following table shows the concentration of NAC that causes ≥10% inhibition in several common clinical chemistry assays. This highlights the importance of validating the NAC fluorometric assay against any co-administered drugs or compounds present in the sample matrix.
| Assay | NAC Concentration Causing ≥10% Inhibition |
| Triglycerides (TRIG) | 570 mg/L |
| Cholesterol (CHOL) | 740 mg/L |
| Enzymatic Creatinine (Cr) | 790 mg/L |
| Uric Acid (UA) | 1100 mg/L |
| High-Density Lipoprotein Cholesterol (HDL-C) | 1760 mg/L |
| Low-Density Lipoprotein Cholesterol (LDL-C) | 2900 mg/L |
| (Data adapted from studies on Trinder-based assays and may not be directly applicable to all fluorometric assays, but serves as an example of potential interference levels.)[15] |
Experimental Protocols
Protocol 1: General N-Acetylcysteine (NAC) Fluorometric Assay
This protocol provides a general workflow. Refer to your specific assay kit's manual for detailed volumes and concentrations.
1. Reagent Preparation:
-
Prepare all buffers, enzyme mixes, probe solutions, and the NAC standard as per the kit instructions.[1][7]
-
Keep enzyme solutions on ice during use.[1]
-
Warm assay buffer and other necessary reagents to room temperature before use.[1]
2. Sample Preparation:
-
For serum or plasma, centrifuge to remove any particulate matter.[7]
-
For cell or tissue lysates, homogenize the sample and centrifuge to pellet debris.
-
Deproteinization (if necessary): Add a deproteinizing agent like cold TCA, incubate on ice, and centrifuge. Carefully transfer the supernatant to a new tube and neutralize.[7]
3. Standard Curve Preparation:
-
Prepare a stock solution of the NAC standard.
-
Perform serial dilutions of the NAC stock solution in the assay buffer to create a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[7]
-
Add the standards to a 96-well black plate.
4. Assay Procedure:
-
Add your prepared samples to the 96-well plate. Include a "sample background control" for each sample.
-
Add the initial enzyme mix to all wells (standards and samples).
-
Add the reaction mix containing the fluorescent probe to all wells.
-
Incubate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30 minutes).[1][7]
-
Add the second enzyme mix to initiate the final reaction.
-
Incubate for a shorter period (e.g., 5-10 minutes) at the recommended temperature.[7]
5. Measurement:
-
Measure the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 368/460 nm).
6. Calculation:
-
Subtract the fluorescence reading of the 0 nmol/well standard from all other standard readings.
-
Plot the standard curve of fluorescence intensity versus NAC amount (nmol).
-
For each sample, subtract the corresponding sample background control reading.
-
Determine the NAC concentration in your samples using the standard curve.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the NAC fluorometric assay.
NAC Antioxidant Signaling Pathway
Caption: NAC's primary antioxidant mechanism via glutathione (GSH) synthesis and ROS scavenging.
References
- 1. store.genprice.com [store.genprice.com]
- 3. news-medical.net [news-medical.net]
- 4. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bme.psu.edu [bme.psu.edu]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. content.abcam.com [content.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Gastrointestinal Side effects of Oral Cysteamine Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal side effects during oral cysteamine (B1669678) administration in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with oral cysteamine administration in animal models?
A1: The most predominantly reported gastrointestinal side effect is the development of duodenal ulcers.[1][2][3][4][5][6] In many cases, these can be severe, leading to perforation and subsequent mortality.[1][4] Gastric ulcers have also been observed.[1] Other reported effects include increased gastric acid secretion, elevated serum gastrin levels, and delayed gastric emptying.[1][3][7]
Q2: Which animal models are most susceptible to cysteamine-induced gastrointestinal side effects?
A2: Rats, particularly Wistar and Sprague-Dawley strains, are the most commonly used and appear to be highly susceptible to the ulcerogenic effects of cysteamine.[1][2][3] Mice have also been used to successfully model cysteamine-induced duodenal ulcers.[5] Interestingly, some studies suggest that monkeys may be less prone to these gastrointestinal effects compared to rodents.[1] Female and older rats have been reported to be more susceptible than their male and younger counterparts.[3]
Q3: What is the proposed mechanism for cysteamine-induced duodenal ulcers?
A3: The prevailing mechanism involves a cascade of hormonal and physiological changes. Oral cysteamine administration leads to a rapid depletion of somatostatin (B550006) in the gastrointestinal tract and plasma.[1] This reduction in somatostatin, a key inhibitor of gastrin release, results in a marked increase in serum gastrin levels.[1][3][7][8] Hypergastrinemia, in turn, stimulates gastric acid hypersecretion.[3][7][9] The combination of increased gastric acid and potentially decreased protective factors in the duodenum, such as bicarbonate secretion, is thought to be the primary cause of ulcer formation.[3][10] Delayed gastric emptying may also contribute by increasing the contact time of acid with the gastric and duodenal mucosa.[7]
Q4: Are there ways to mitigate the gastrointestinal side effects of cysteamine in animal studies?
A4: Yes, several strategies have been shown to be effective. Co-administration of somatostatin has been demonstrated to prevent the formation of duodenal ulcers.[1] Additionally, anticholinergic agents, antacids, and prostaglandins (B1171923) have been shown to be protective.[4] Pylorus ligation, which prevents the passage of gastric acid into the duodenum, also completely inhibits ulceration, highlighting the critical role of gastric acid in this process.[3][4] The use of enteric-coated formulations of cysteamine has been explored in humans to bypass gastric irritation and may be a translatable strategy for animal models.[11]
Troubleshooting Guides
Problem: High mortality rate in my rat cohort following oral cysteamine administration.
| Potential Cause | Troubleshooting Step |
| Dose is too high. | A single oral dose of 100 mg/kg in rats resulted in 70% mortality within 48 hours.[1] Review your dosing regimen and consider a dose-ranging study to find a balance between the desired effect and animal welfare. |
| Rapid ulcer perforation. | Severe, perforating duodenal ulcers are a known and rapid consequence of cysteamine administration.[1][4] Monitor animals closely for signs of distress (e.g., lethargy, hunched posture) and consider humane endpoints. |
| Animal strain or sex susceptibility. | Female rats have been noted to be more susceptible.[3] If not critical to your study design, consider using male animals. Be aware of potential strain-specific differences in sensitivity. |
Problem: Inconsistent or no ulcer formation in my animal model.
| Potential Cause | Troubleshooting Step |
| Dose is too low. | Ulcer formation is dose-dependent.[3] Ensure your dose is within the reported effective range for your chosen species and strain. For example, subcutaneous administration of 200 to 500 mg/kg in rats produced dose-dependent ulceration.[3] |
| Incorrect vehicle or administration technique. | Ensure proper oral gavage technique to guarantee the full dose is delivered to the stomach. The vehicle used should be inert and not interfere with cysteamine's effects. |
| Timing of observation is off. | Ulcers typically develop within 18-24 hours after a single administration.[3][4] Ensure you are assessing for ulcers within this timeframe. |
Quantitative Data Summary
Table 1: Effects of Oral Cysteamine Administration in Rats
| Dose (Oral) | Animal Model | Key Findings | Reference |
| 100 mg/kg | Wistar Rats | 70% mortality within 48 hours; all animals exhibited duodenal ulcers.[1] | [1] |
| 100 mg | Rats | 70% mortality within 48 hours; all animals had grossly evident duodenal ulcers.[3] | [3] |
| 300 mg/kg | Rats | Used to induce duodenal ulcers for preventative antiulcer activity evaluation.[8] | [8] |
Table 2: Effects of Subcutaneous Cysteamine Administration in Rats
| Dose (Subcutaneous) | Animal Model | Key Findings | Reference |
| 50 mg | Rats | 70% mortality within 48 hours; perforating ulcers seen in half of the animals.[1] | [1] |
| 100 mg | Rats | Immediately lethal.[1] | [1] |
| ≥ 200 mg/kg | Rats | Gastric and duodenal ulcers observed after single and repeat administration.[1] | [1] |
| 300 mg/kg | Rats | After 24 hours, all rats had duodenal ulcers.[3] | [3] |
| 425 mg/kg | Rats | At least 50% of ulcers perforated.[4] | [4] |
Experimental Protocols
Key Experiment: Induction of Duodenal Ulcers in Rats with Cysteamine
This protocol is a synthesis of methodologies described in the literature.[3][4][8]
-
Animal Model: Female Wistar rats (as they are reported to be more susceptible).[3]
-
Housing and Acclimation: House animals in standard conditions with ad libitum access to food and water. Allow for an acclimation period of at least one week before the experiment.
-
Fasting: Fast the rats for 12-24 hours prior to cysteamine administration, with continued access to water.[4][8]
-
Cysteamine Preparation: Dissolve cysteamine hydrochloride in sterile water or saline to the desired concentration.
-
Administration:
-
Observation Period: House the animals individually and monitor for signs of distress. Ulcers are typically expected to form within 24 hours.[3][4][8]
-
Euthanasia and Tissue Collection: After 24 hours, euthanize the animals via an approved method.
-
Ulcer Assessment:
-
Carefully dissect the stomach and duodenum.
-
Open the stomach along the greater curvature and the duodenum along the antimesenteric side.
-
Gently rinse with saline to remove contents.
-
Examine the mucosa for the presence, number, and severity of ulcers. Ulcers are often found in the proximal duodenum, just distal to the pylorus.[3]
-
The ulcer area can be measured for quantitative analysis.
-
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Healing of cysteamine-induced duodenal ulcers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Cysteamine induces duodenal ulcer in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mucosal surface morphology and histological changes in the duodenum of the rat following administration of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gastrointestinal challenges in nephropathic cystinosis: clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (-)-Fenchone Prevents Cysteamine-Induced Duodenal Ulcers and Accelerates Healing Promoting Re-Epithelialization of Gastric Ulcers in Rats via Antioxidant and Immunomodulatory Mechanisms [mdpi.com]
- 9. Cysteamine-induced duodenal ulcer and acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Managing N-Acetylcysteine (NAC) Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetylcysteine (NAC) solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my N-Acetylcysteine (NAC) solution turning a light purple or pink color?
A1: A light purple or pink discoloration in NAC solutions is a known phenomenon that can occur after opening a vial.[1][2] This color change is typically the result of a chemical reaction, often oxidation, but it does not significantly affect the drug's potency or mucolytic efficacy.[3][4] While visually noticeable, the presence of this color is generally considered acceptable for use.[2][3]
Q2: What causes the degradation and discoloration of NAC solutions?
A2: The primary degradation pathway for NAC in solution is oxidation.[5] The thiol group (-SH) in the NAC molecule is susceptible to oxidation, which can lead to the formation of N,N'-diacetyl-L-cystine (Di-NAC), the disulfide dimer of NAC.[5][6][7] This dimerization is a key factor in the loss of NAC potency.[5] Other factors that can accelerate degradation and discoloration include:
-
Exposure to Oxygen: The presence of oxygen promotes oxidation. It is recommended to minimize the oxygen concentration in the container, for instance, by filling it completely.[5]
-
Contact with Metals: Certain metals, particularly iron and copper, can catalyze the oxidation of NAC and cause discoloration and the liberation of hydrogen sulfide.[3] It is advisable to use equipment made of glass, plastic, aluminum, stainless steel, or other non-reactive materials.[2][3]
-
Heat and Light: Exposure to heat and light can increase the rate of NAC degradation.[5][8]
-
pH: NAC stability is influenced by the pH of the solution. Degradation can occur under both acidic and basic conditions.[5] A low pH can help reduce the rate of oxidation.[9]
Q3: How should I properly store my NAC solution to maintain its stability?
A3: Proper storage is crucial for maintaining the stability of NAC solutions. For unopened vials, storage at a controlled room temperature of 20 to 25°C (68 to 77°F) is recommended.[1][2] After opening a vial, the undiluted portion should be stored in a refrigerator at 2° to 8°C (36° to 46°F) and used within 96 hours.[1][2] Diluted solutions should be freshly prepared and used within one hour as they do not typically contain antimicrobial agents.[1][2]
Q4: What materials are compatible with NAC solutions?
A4: NAC solutions are compatible with glass, plastic, aluminum, anodized aluminum, chromed metal, tantalum, sterling silver, and stainless steel.[2][3] Contact with rubber and certain metals like iron and copper should be avoided as they can cause degradation.[2][3] While silver may tarnish upon exposure, it does not affect the potency of the NAC.[3]
Q5: Can I use a discolored NAC solution for my experiments?
A5: A slight pink or purple discoloration does not necessarily indicate a loss of potency and the solution may still be effective.[1][3] However, for sensitive quantitative experiments, it is best to use a fresh, colorless solution to ensure the highest accuracy. If the solution is significantly discolored or has a strong odor of hydrogen sulfide, it should be discarded.
Troubleshooting Guides
Issue 1: Rapid Discoloration of NAC Solution
| Possible Cause | Troubleshooting Step |
| Contamination with trace metals (e.g., iron, copper) | Ensure all glassware and equipment are thoroughly cleaned and rinsed with metal-free water. Use containers and equipment made of recommended materials (glass, plastic, stainless steel).[2][3] |
| High oxygen exposure | Minimize headspace in the storage container.[5] Consider purging the solution and headspace with an inert gas like nitrogen or argon before sealing. |
| Inappropriate storage temperature | Store opened, undiluted solutions in the refrigerator at 2° to 8°C.[1][2] |
| Exposure to light | Store solutions in amber vials or protect them from light.[5] |
Issue 2: Inconsistent or Lower-than-Expected NAC Concentration in Assays
| Possible Cause | Troubleshooting Step |
| Oxidation to Di-NAC | Prepare solutions fresh before use. If storage is necessary, consider adding a stabilizer like EDTA or using a reducing agent such as DTT or TCEP in your sample preparation for analysis.[9][10] Store solutions under inert gas and at low temperatures. |
| Incorrect pH of the solution or diluent | Ensure the pH of your solution and any diluents are controlled. A lower pH can reduce the rate of oxidation.[9] For HPLC analysis, using an acidic diluent like 0.3 M hydrochloric acid has been shown to be effective.[8] |
| Adsorption to container surfaces | Use low-binding plastic or glass containers. |
| Hydrolysis | Avoid prolonged storage in aqueous solutions, especially at extreme pH values.[11] |
Data Presentation
Table 1: Factors Affecting NAC Solution Stability
| Factor | Effect on NAC Stability | Mitigation Strategy | Reference(s) |
| Oxygen | Promotes oxidation to the disulfide dimer (Di-NAC). | Minimize headspace in containers; purge with inert gas. | [5] |
| Heat | Accelerates degradation. A 24% decrease in NAC content was observed after 3 hours at 80°C. | Store at recommended temperatures (refrigerated after opening). | [5] |
| Light | Can cause degradation. A 3% decrease in NAC content was noted after 4 weeks of sunlamp exposure. | Use amber vials or protect from light. | [5] |
| pH | Degradation occurs in both acidic and basic conditions. Decreases of 15% (0.5 M HCl) and 23% (0.1 M NaOH) have been observed. | Maintain a controlled, slightly acidic pH. | [5] |
| Metals (Iron, Copper) | Catalyze oxidation. | Use non-reactive containers and equipment (glass, plastic, stainless steel). | [3] |
Table 2: Efficacy of Stabilizers for NAC Solutions
| Stabilizer | Concentration | Storage Conditions | Outcome | Reference(s) |
| Zinc Gluconate | 62.5 µg/mL | 5 ± 3 °C | Stabilized a 25 mg/mL NAC solution for at least 8 days. | [5] |
| Disodium Edetate (EDTA) | 0.5 mg/mL (in commercial preparations) | Not specified | Used to prevent oxidation. | [5] |
| Dithiothreitol (DTT) | 1-20 mM | During sample preparation for HPLC | Acts as a reducing agent to prevent oxidation during analysis. | [9] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-10 mM | During sample preparation for HPLC | A reducing agent used to prevent oxidation during analysis. | [9] |
| Citric Acid | Not specified | During sample preparation for HPLC | Used to adjust pH and reduce the rate of oxidation. | [9] |
Experimental Protocols
1. HPLC Method for Quantification of NAC and Di-NAC
This method is adapted from a stability-indicating RP-HPLC assay.[6][12]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm).[12]
-
-
Mobile Phase:
-
Acetonitrile and water (4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA).[12]
-
-
Chromatographic Conditions:
-
Preparation of Standard Solutions:
-
Sample Preparation:
-
Dilute the NAC solution to be tested with the mobile phase to a concentration within the range of the standard curve.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of NAC and Di-NAC in the samples by comparing their peak areas to the calibration curve.
-
2. Colorimetric Determination of NAC
This method is based on the reduction of a tetrazolium salt.[13]
-
Principle: NAC reduces a colorless tetrazolium salt (e.g., tetrazolium red or tetrazolium blue) in an alkaline medium to a colored formazan (B1609692), which can be measured spectrophotometrically.[13]
-
Reagents:
-
N-Acetylcysteine (NAC) standard solution.
-
Tetrazolium Red (TZR) or Tetrazolium Blue (TZB) solution (e.g., 9 x 10⁻⁴ M in ethanol).[13]
-
Tetrabutylammonium hydroxide (B78521) (TBAH) solution.[13]
-
Ethanol.
-
-
Procedure (using TZR):
-
In a series of 10 mL volumetric flasks, add varying volumes of the NAC standard solution.
-
Add a fixed volume of the TZR solution to each flask.
-
Add 1 mL of TBAH solution to each flask.[13]
-
Bring the final volume to 10 mL with ethanol.[13]
-
Measure the absorbance at the wavelength of maximum absorbance for the formazan product (e.g., 485 nm for TZR).[13]
-
Prepare a blank solution without NAC and measure its absorbance.
-
Construct a calibration curve of absorbance versus NAC concentration.
-
Prepare the unknown sample in the same manner and determine its concentration from the calibration curve.
-
Mandatory Visualizations
Caption: NAC Oxidation-Reduction Pathway.
Caption: Troubleshooting Discoloration Workflow.
Caption: HPLC Analysis Experimental Workflow.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. droracle.ai [droracle.ai]
- 3. N-Acetylcysteine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 7. mdpi.com [mdpi.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. s10901.pcdn.co [s10901.pcdn.co]
- 10. s10901.pcdn.co [s10901.pcdn.co]
- 11. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 12. cdn.insights.bio [cdn.insights.bio]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in N-Acetylcysteine (NAC) Treatment for Reproducible Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure reproducible results when using N-Acetylcysteine (NAC) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of N-Acetylcysteine (NAC)?
N-Acetylcysteine primarily functions as a precursor to the amino acid L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant.[1] By replenishing intracellular GSH levels, NAC helps protect cells from oxidative stress caused by reactive oxygen species (ROS).[1][2] NAC can also directly scavenge some ROS and possesses anti-inflammatory properties.[1][2]
Q2: What are the common sources of variability in NAC experiments?
Variability in NAC experiments can arise from several factors, including:
-
NAC Solution Instability: Aqueous solutions of NAC can oxidize over time, especially at neutral or alkaline pH.[1]
-
Inconsistent Solution Preparation: Differences in solvent, concentration, pH, and storage can lead to variable results.
-
Cell Line-Specific Responses: The optimal concentration and effects of NAC can vary significantly between different cell types.[1]
-
Off-Target Effects: At high concentrations, NAC may modulate signaling pathways unrelated to its primary antioxidant function, such as the Notch-1/Hes-1 and JAK/STAT pathways.[3]
Q3: How should I prepare and store NAC stock solutions?
For cell culture applications, dissolve NAC in sterile, phenol (B47542) red-free media, a buffered solution like PBS, or sterile water.[1][3] It is highly recommended to prepare fresh solutions for each experiment due to the potential for oxidation.[1][3] If storage is necessary, aqueous stock solutions can be aliquoted and stored at -20°C for up to one month.[4]
Q4: What is a typical starting concentration range for NAC in cell-based assays?
The optimal concentration of NAC is highly dependent on the cell type and experimental goals. A common starting point for dose-response experiments is a range from 0.1 mM to 10 mM.[1] Some studies have used concentrations around 1 mM, while others have explored ranges up to 25 mM in specific cancer cell lines.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[1][3]
Q5: Can NAC have pro-oxidant effects?
Under certain conditions, particularly in the presence of transition metals or at high concentrations, NAC can exhibit pro-oxidant effects by promoting the formation of thiyl radicals.[5][6] This is an important consideration when interpreting results, as it can lead to unexpected cellular responses.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity or Death | NAC concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a lower concentration range and incrementally increase it.[1] |
| Contamination of NAC solution. | Ensure the NAC solution is sterile-filtered before adding it to the cell culture. Prepare fresh solutions for each experiment.[1] | |
| pH of the NAC solution is too acidic. | Since NAC is acidic, buffer the solution to a neutral pH with NaOH to avoid adding additional stress to the cells.[7] | |
| Inconsistent or Irreproducible Results | Variability in NAC solution stability. | Prepare fresh NAC solutions for each experiment, as it can oxidize over time. Protect solutions from light and heat.[3] |
| Insufficient incubation time. | Optimize the incubation time, as the effect of NAC can be time-dependent.[1] | |
| Cell type-specific effects. | Compare the effects of NAC across multiple cell lines to determine if the observed phenotype is specific to your cellular model.[3] | |
| Unexpected or Off-Target Effects | NAC concentration is in a range that modulates other signaling pathways. | Perform thorough dose-response studies to determine the minimal effective concentration for your desired on-target effect.[3] |
| Experimental artifacts. | Rule out confounding factors such as changes in pH or osmolarity of the culture medium due to high concentrations of NAC.[3] | |
| Lack of appropriate controls. | Include untreated and vehicle-treated controls to distinguish the specific effects of NAC.[3] |
Data Presentation
Table 1: N-Acetylcysteine (NAC) Solution Stability
| Storage Condition | Solvent/Diluent | Concentration | Stability Duration |
| Refrigerated (5 ± 3 °C) | - | 25 mg/mL with 62.5 µg/mL zinc gluconate | At least 8 days[8] |
| Room Temperature (25 ± 2 °C) | 0.9% NaCl, 0.45% NaCl, or 5% Dextrose in PVC bags | 60 mg/mL | At least 72 hours[9][10] |
| Room Temperature | 5% Dextrose in water (D5W) | 26 mg/mL | 60 hours[11] |
| -20°C | Aqueous solution | Stock solution | Up to 1 month[4] |
| Refrigerator | Undiluted portion of an opened vial | - | Up to 96 hours[12] |
Table 2: Pharmacokinetic Parameters of N-Acetylcysteine (NAC)
| Parameter | Route of Administration | Value |
| Bioavailability (Reduced NAC) | Oral | 4.0%[13] |
| Bioavailability (Total NAC) | Oral | 9.1%[13] |
| Time to Maximum Plasma Concentration (Cmax) | Oral | ~1 to 2 hours[14] |
| Terminal Half-Life (Reduced NAC) | Intravenous | 1.95 hours[13] |
| Terminal Half-Life (Total NAC) | Intravenous | 5.58 hours[14] |
| Terminal Half-Life (Total NAC) | Oral | 6.25 hours[14] |
| Volume of Distribution (Vd) (Total NAC) | - | 0.33 to 0.47 L/kg[14] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of NAC via Dose-Response Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase at the time of treatment. Allow them to adhere overnight.[1][3]
-
NAC Preparation: Prepare a stock solution of NAC in a suitable sterile solvent (e.g., sterile water or PBS) and sterilize by filtration.[3] Perform serial dilutions in a complete cell culture medium to create a range of concentrations (e.g., 0.1 mM to 10 mM).[1]
-
Treatment: Remove the existing culture medium from the cells and replace it with the fresh medium containing the different concentrations of NAC. Include untreated and vehicle-only controls.[1][3]
-
Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).[1][3]
-
Viability/Toxicity Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.[1][3]
-
Data Analysis: Plot cell viability against NAC concentration to determine the EC50 (effective concentration) or IC50 (inhibitory concentration) value.[3]
Protocol 2: Preparation of NAC Stock Solution for Cell Culture
-
Weighing: Accurately weigh out the desired amount of N-Acetylcysteine powder in a sterile environment.
-
Dissolving: Dissolve the NAC powder in a sterile, phenol red-free medium or a buffered solution like PBS.[1] For a 100 mM stock solution, you can dissolve NAC in sterile water or DMSO.[7][15] Gentle warming or sonication may be required to fully dissolve the NAC.[15]
-
pH Adjustment: Since NAC solutions can be acidic, adjust the pH to a physiological range (7.2-7.4) using sterile NaOH.[7] This is a critical step to avoid inducing pH-related stress on the cells.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Storage: For immediate use, the fresh solution is recommended.[1] For short-term storage, aliquot the stock solution into sterile tubes and store at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Caption: Primary antioxidant mechanism of N-Acetylcysteine (NAC).
Caption: Workflow for determining the optimal NAC concentration.
Caption: Troubleshooting logic for NAC experiment variability.
References
- 1. benchchem.com [benchchem.com]
- 2. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-Acetyl-L-cysteine [sigmaaldrich.com]
- 5. Pro-oxidant and antioxidant effects of N-acetylcysteine regulate doxorubicin-induced NF-kappa B activity in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 11. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization [mdpi.com]
- 12. droracle.ai [droracle.ai]
- 13. jvsmedicscorner.com [jvsmedicscorner.com]
- 14. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
N-Acetylcysteine (NAC) Animal Toxicity Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for N-Acetylcysteine (NAC) dosage considerations in animal toxicity studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical LD50 values for NAC in common laboratory animals?
A1: The acute toxicity of NAC is generally low, especially when administered orally. However, toxicity varies significantly with the route of administration. Intravenous and intraperitoneal routes are associated with higher toxicity. Below is a summary of reported LD50 values.
Data Presentation: Acute Toxicity of N-Acetylcysteine (LD50 Values)
| Species | Route of Administration | LD50 Value | Reference(s) |
| Rat | Oral | >5,050 mg/kg | [1] |
| Rat | Oral (fasted) | ~6,600 mg/kg | [2] |
| Rat | Intraperitoneal | 1,205 mg/kg | [1][3] |
| Rat | Intravenous | 1,140 mg/kg | [1] |
| Mouse | Oral | >4,400 mg/kg | [1] |
| Mouse | Intraperitoneal | 400 - 800 mg/kg | [1] |
| Mouse | Intravenous | 3,800 mg/kg | [1] |
| Mouse (Male) | Intraperitoneal | 800 mg/kg | [3] |
| Mouse (Female) | Intraperitoneal | 933 mg/kg | [3] |
| Dog | Oral | 1 g/kg | [4] |
Q2: What are some key considerations for oral NAC toxicity studies in rats?
A2: Long-term oral administration of NAC in rats has been studied. In an 18-month study, doses up to 1,000 mg/kg/day did not show evidence of carcinogenic potential.[1] A 30-day study in Sprague-Dawley rats with oral gavage doses of 600 or 1200 mg/kg/day showed no significant differences in body weight or organ histopathology (stomach, small intestine, liver, kidneys, spleen, thymus, and lungs).[5] However, serum alanine (B10760859) aminotransferase (ALT) activities were significantly elevated at these doses.[5]
Q3: Are there any known reproductive toxicity effects of NAC in animals?
A3: Yes, reproductive toxicity has been observed, particularly with intravenous administration at high doses. In a study with female Sprague-Dawley rats, intravenous administration of NAC at 100, 300, and 1000 mg/kg/day was investigated.[6][7] Infertility was observed in the 1000 mg/kg/day group, which was linked to changes in the zona pellucida of the oocytes.[6][7] Conversely, oral NAC administration appears safer in this regard.[1] Teratogenicity studies in rats at oral doses up to 2000 mg/kg/day and in rabbits at oral doses up to 1000 mg/kg/day did not show teratogenic effects.[8]
Data Presentation: Reproductive and Developmental Toxicity of N-Acetylcysteine
| Species | Route | Dosage | Findings | Reference(s) |
| Rat (Female) | Intravenous | 100, 300, 1000 mg/kg/day | Infertility observed at 1000 mg/kg/day, associated with zona pellucida changes. | [6][7] |
| Rat (Male) | Oral | 250, 500, 1000 mg/kg/day | Decreased sperm counts at >500 mg/kg and dose-related decrease in mating performance. | [2] |
| Rat | Oral | 500, 1000, 2000 mg/kg/day | No teratogenic effects observed. | [8] |
| Rabbit | Oral | 250, 500, 1000 mg/kg/day | No teratogenic effects observed. | [8] |
Troubleshooting Guide
Problem: Observed unexpected weight loss in mice during a long-term NAC study.
Possible Cause: High doses of NAC in drinking water have been shown to impair body weight gain in young, growing mice.[9][10]
Solution:
-
Re-evaluate Dosage: Consider if the current dose is too high for the age and strain of the mice.
-
Monitor Food and Water Intake: Ensure that the taste of NAC in the drinking water is not causing aversion and leading to reduced consumption.
-
Alternative Administration Route: If feasible for the study design, consider oral gavage to ensure accurate dosing and bypass potential taste aversion.
Problem: Elevated liver enzymes (e.g., ALT) in rats following oral NAC administration without visible histopathological changes.
Possible Cause: This can be a transient effect of NAC administration.[5] NAC's primary role is to replenish glutathione (B108866) (GSH) stores, a process heavily centered in the liver.[11] High doses may temporarily stress hepatocytes.
Solution:
-
Time-Course Analysis: If possible, include interim blood collection points to determine if the enzyme elevation is transient or progressive.
-
Lower Dosage Groups: Ensure the study includes a range of doses to identify a no-observed-adverse-effect level (NOAEL).
-
Correlate with Other Markers: Assess other markers of liver function and oxidative stress to get a more complete picture of the hepatic effects.
Experimental Protocols
Key Experiment: Acute Oral Toxicity Study (LD50 Determination) in Rats
This protocol is based on general principles for acute toxicity testing, such as those outlined by the OECD.
-
Test Guideline: OECD Test Guideline 401 (or similar).
-
Animals: Young adult albino rats (e.g., Sprague-Dawley or Wistar), typically 8-12 weeks old. Both sexes should be used.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single, high dose of N-acetylcysteine is administered by oral gavage.
-
A control group receives the vehicle (e.g., deionized water).
-
Animals are observed for clinical signs of toxicity and mortality for at least 14 days.
-
Body weights are recorded weekly.
-
At the end of the observation period, a gross necropsy is performed on all surviving animals.
-
-
Endpoint: Determination of the median lethal dose (LD50).[1]
Visualizations
Signaling Pathway: NAC's Role in Glutathione Synthesis and Detoxification
Caption: NAC's primary mechanism involves providing cysteine for glutathione (GSH) synthesis, which detoxifies harmful metabolites.
Experimental Workflow: General Animal Toxicity Study
Caption: A typical workflow for conducting an animal toxicity study with NAC.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. Acetylcysteine for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 5. Impact of 30-day oral dosing with N-acetyl-L-cysteine on Sprague-Dawley rat physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Infertility observed in reproductive toxicity study of N-acetyl-L-cysteine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pre-clinical evaluation of N-acetylcysteine reveals side effects in the mdx mouse model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre‐clinical evaluation of N‐acetylcysteine reveals side effects in the mdx mouse model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of N-acetylcysteine in the protection against the hepatotoxicity of acetaminophen in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Cysteamine-Induced Duodenal Ulcer in Rat Models: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the cysteamine-induced duodenal ulcer model in rats. The information is tailored for scientists and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of cysteamine-induced duodenal ulceration?
A1: The precise mechanism is multifactorial and not fully elucidated, but it is understood to involve a combination of aggressive and defensive factor imbalances in the duodenum. Key proposed mechanisms include:
-
Gastric Acid Hypersecretion: Cysteamine (B1669678) stimulates a marked and prolonged increase in gastric acid secretion.[1][2][3][4] However, acid hypersecretion alone is not the sole cause, as equivalent acid levels induced by pentagastrin (B549294) do not cause ulcers.[1][3]
-
Hormonal Dysregulation: It significantly elevates serum gastrin levels while reducing the bioavailability of somatostatin, a key inhibitor of acid secretion.[2][5][6][7]
-
Reduced Duodenal Defense: Cysteamine impairs the cytoprotective properties of the duodenal mucosa, including reducing bicarbonate secretion.[1][6] It also drastically decreases the activity of duodenal alkaline phosphatase (DAP), an enzyme involved in mucosal defense.[8]
-
Oxidative Stress and Iron Dysregulation: Cysteamine, a reducing aminothiol, can generate hydrogen peroxide in the presence of transition metals like iron, leading to oxidative stress via the Fenton reaction.[5][9][10][11] It disrupts the regulation of mucosal iron transport, leading to an expansion of the intracellular labile iron pool in the duodenal mucosa.[9][10][11] A recent theory proposes that cysteamine induces a unique form of cell death called type II ferroptosis.[12]
-
Dopaminergic Pathway Involvement: Cysteamine has been shown to decrease dopamine (B1211576) levels in the stomach and duodenum.[5][11] Dopamine agonists can prevent cysteamine-induced ulcers, while antagonists can worsen them, suggesting a role for dopamine signaling in mucosal protection.[13]
Q2: We are not observing consistent ulcer formation. What are the common causes?
A2: Inconsistent ulcer development is a frequent issue. Consider the following factors:
-
Dose and Administration Route: Ulcer formation is dose-dependent.[7][14] Subcutaneous (s.c.) or oral (p.o.) routes are both effective, but require different dosages. A single subcutaneous dose between 200 and 500 mg/kg is reported to produce ulcers within 18-24 hours.[3][7] For oral administration, doses up to 425 mg/kg have been used.[15]
-
Animal Strain, Sex, and Age: Female and older rats have been shown to be more susceptible to cysteamine-induced ulcers than male and younger rats.[7][15] Sprague-Dawley and Wistar are commonly used strains.[16][17]
-
Circadian Rhythm: The timing of cysteamine administration can influence ulcer development. The effect is greatest when administered just before the end of the diurnal rest period to just after the start of nocturnal activity, which may be due to circadian-dependent increases in gastric acid production.[18]
-
Gastric Emptying: Cysteamine inhibits gastric emptying.[5][7][11] If the passage of gastric acid into the duodenum is blocked (e.g., by pylorus ligation), ulcer formation is prevented.[3][7][15] This highlights the necessity of acidic gastric contents reaching the duodenum.
Q3: We are experiencing high mortality rates in our experimental animals. How can this be mitigated?
A3: High mortality is often related to the severity of the ulcers, leading to perforation and peritonitis.[7][15] To reduce mortality:
-
Optimize the Dose: Perform a dose-response study to find the optimal dose that induces consistent ulcers with minimal mortality in your specific rat strain and conditions. A dose of 425 mg/kg (s.c.) was reported to cause at least 50% perforation.[15] Lower doses may be sufficient.
-
Fasting: While fasting does not affect the incidence of ulcers, it has been shown to reduce the severity, particularly the rate of perforations.[15] A 12-hour fasting period is often employed.[6]
-
Monitor Animal Welfare: Closely monitor animals for signs of distress after cysteamine administration and provide appropriate supportive care as per your institution's ethical guidelines.
Q4: How long does it take for ulcers to develop and heal?
A4:
-
Development: Acute duodenal ulcers typically develop within 24 hours of a single ulcerogenic dose of cysteamine.[3][4][15][19] Perforating ulcers can also occur within this timeframe.[20] Early intracellular changes can be detected by electron microscopy as soon as 30 minutes after administration.[21]
-
Healing: The healing time depends on the severity of the lesion. Simple erosions may heal within three days.[22] More significant ulcers can heal within 15 days.[22] However, penetrating ulcers with destroyed muscle coats heal very slowly, with only about 64% healed after 200 days, making this a useful model for chronic ulcer studies.[22]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Ulcer Incidence | Insufficient cysteamine dose. | Increase the dose incrementally. Perform a dose-response study. A common starting point is 300 mg/kg s.c.[7][23] |
| Incorrect administration route for the dose used. | Ensure the dose is appropriate for the chosen route (oral vs. subcutaneous). | |
| Low susceptibility of the rat strain/sex. | Use female rats, which are generally more susceptible.[7][15] Ensure you are using a responsive strain. | |
| Timing of administration is suboptimal. | Administer cysteamine towards the end of the light cycle/beginning of the dark cycle.[18] | |
| High Variability in Ulcer Score | Inconsistent dosing technique. | Ensure accurate weighing of animals and precise calculation and administration of the cysteamine solution. |
| Differences in food intake prior to the experiment. | Standardize the fasting period for all animals (e.g., 12-24 hours) to ensure empty stomachs.[6] | |
| Genetic variability within the animal colony. | Use animals from a reliable supplier and of a similar age and weight. | |
| High Animal Mortality | Cysteamine dose is too high, causing excessive ulcer severity and perforation. | Reduce the cysteamine dose. A dose of 425 mg/kg s.c. is known to cause high perforation rates.[15] |
| Dehydration or systemic toxicity. | Ensure animals have free access to water. Monitor for signs of toxicity and consult with veterinary staff. | |
| Ulcers are not in the Proximal Duodenum | Model-specific localization. | Cysteamine-induced ulcers are characteristically found in the proximal duodenum, just below the pylorus.[7] If lesions are found elsewhere, re-evaluate the model and necropsy technique. |
| No Ulcers Despite Correct Dosing | Blockage of gastroduodenal transit. | Pylorus ligation completely prevents ulcer formation.[3][7][15] Ensure there are no inadvertent obstructions. This also confirms the necessity of acid in the duodenum for this model. |
| Neutralization of gastric acid. | Co-administration of antacids can prevent ulcer formation.[15] Ensure no confounding substances are present in the diet or vehicle. |
Quantitative Data Summary
Table 1: Cysteamine Dosing and Administration
| Parameter | Value | Route | Time to Ulcer | Reference |
| Effective Dose Range | 200 - 500 mg/kg | Subcutaneous | 18-24 hours | [7] |
| Perforating Dose | 425 mg/kg | Subcutaneous | 24 hours | [15] |
| Chronic Ulcer Induction | 300 mg/kg followed by 100 mg/kg 8h later | Subcutaneous | 24 hours (initial) | [23] |
| Oral Dosing | 300 mg/kg (twice, 4h interval) | Oral | 24 hours | [6] |
| Mouse Model Dose | 70 mg/100g (twice) | Oral | 48-72 hours | [14] |
Table 2: Key Biochemical and Hormonal Changes
| Parameter | Change Observed | Time Point | Significance | Reference |
| Serum Gastrin | Markedly elevated | 3 hours (peak) | Stimulates gastric acid secretion | [2][6] |
| Somatostatin | Bioavailability reduced | - | Reduces inhibition of acid secretion | [5][6][11] |
| Duodenal Alkaline Phosphatase | Drastically decreased | 4-12 hours | Impaired mucosal defense | [8] |
| Mucosal cAMP/cGMP Ratio | Decreased | Pre-ulcerative to ulcerative phase | Shift towards damaging processes | [16] |
| Duodenal Mucosal Iron | Increased by 33% | Pre-ulcerative stage | Increased susceptibility to oxidative stress | [9][10] |
| Gastric Acid Output | Increased fourfold | 5 hours (peak) | Aggressive factor in ulcerogenesis | [3][4] |
Experimental Protocols
Protocol: Induction of Acute Duodenal Ulcer with Cysteamine
-
Animal Selection: Use female Wistar or Sprague-Dawley rats, weighing approximately 180-220g. House them in a controlled environment with a 12-hour light/dark cycle.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Fasting: Fast the rats for 12-24 hours before cysteamine administration, but allow free access to water. This reduces variability and ulcer severity.[6][15]
-
Cysteamine Preparation: Prepare a fresh solution of Cysteamine-HCl in distilled water or saline. A common concentration is 100 mg/mL. Neutralize the solution to a pH of ~7.0 with NaOH, as the initial solution is highly acidic.
-
Administration:
-
Post-Administration Monitoring: Return animals to their cages with free access to water and food. Monitor them for signs of distress.
-
Euthanasia and Tissue Collection: 24 hours after the first (or only) dose, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Ulcer Evaluation:
-
Immediately perform a laparotomy and expose the stomach and duodenum.
-
Excise the stomach and the first 2-3 cm of the duodenum.
-
Open the duodenum along the anti-mesenteric border and gently rinse with saline.
-
Examine the mucosal surface for ulcers, which typically appear as elongated lesions in the proximal duodenum, near the pylorus.
-
Ulcers can be scored based on their number and severity (e.g., using a scale from 0 to 5, where 0=no lesion, 1=hyperemia, 2=small erosion, 3=linear ulcer, 4=multiple ulcers, 5=perforation). The total length of ulcers can also be measured.
-
-
Histological Analysis: Fix the duodenal tissue in 10% buffered formalin for subsequent histological processing (e.g., H&E or Masson's trichrome staining) to confirm the depth of the lesion.[6]
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of cysteamine-induced duodenal ulceration.
Experimental Workflow Diagram
Caption: Standard experimental workflow for the cysteamine ulcer model.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for inconsistent ulcer formation.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. The mechanism of gastrin release in cysteamine-induced duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteamine-induced duodenal ulcer and acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of cysteamine on duodenal alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of iron in the pathogenesis of cysteamine-induced duodenal ulceration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of iron in the pathogenesis of cysteamine-induced duodenal ulceration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the origin of cysteamine-induced duodenal cytotoxicity and type II ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. karger.com [karger.com]
- 15. karger.com [karger.com]
- 16. On the biochemical background of cysteamine-induced duodenal ulceration in the rat [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and significance of cysteamine and propionitrile models of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. Experimental model for production of perforating duodenal ulcers by cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Early ultrastructural changes in rat duodenal mucosa associated with cysteamine-induced ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Healing of cysteamine-induced duodenal ulcers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Histamine, histamine formation capacity and gastrin in cysteamine-induced peptic ulcer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Repackaging and Storage of Acetylcysteine Oral Solutions for Clinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the repackaging and storage of acetylcysteine oral solutions for clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for repackaged acetylcysteine oral solutions?
A1: For optimal stability, it is recommended to store repackaged acetylcysteine oral solutions under refrigeration.[1][2][3][4][5] Studies have shown that refrigerated solutions retain more of their initial concentration over extended periods compared to those stored at room temperature.[1][2][3][4][5] If refrigeration is not possible, storage at room temperature is acceptable for shorter durations, but it is crucial to protect the solution from light.[1][2][3][4][5]
Q2: What type of packaging materials are compatible with acetylcysteine oral solutions?
A2: Acetylcysteine oral solutions can be safely repackaged into oral syringes and amber plastic bottles.[1][6] Glass, plastic, aluminum, anodized aluminum, chromed metal, tantalum, sterling silver, or stainless steel are also considered acceptable materials for parts that may come into contact with the solution.[7][8] It is important to avoid materials like rubber and certain metals, particularly iron and copper, as they can react with acetylcysteine.[9]
Q3: How long is repackaged acetylcysteine oral solution stable?
A3: The stability of repackaged acetylcysteine oral solution depends on the storage conditions. One study found that a 20% acetylcysteine solution repackaged as 600 mg/3 mL in oral syringes was physically and chemically stable for six months when refrigerated, with less than 2% loss of the initial concentration.[1][2][3][4][5] At room temperature and exposed to fluorescent light, the same solution retained 99% of its concentration at three months and 95% at six months.[1][2][3][4][5] Another study on a flavored 86.5 mg/mL formulation in amber plastic bottles showed stability for at least 35 days at both room temperature and under refrigeration.[6]
Q4: Is a color change in the acetylcysteine solution a sign of degradation?
A4: A slight color change to light purple may occur in an opened bottle of acetylcysteine solution.[10][11][12] This is due to a chemical reaction but does not significantly impact the safety or mucolytic effectiveness of the drug.[10]
Q5: The acetylcysteine solution has a strong, unpleasant odor. Is it still safe to use?
A5: Yes, acetylcysteine solutions may have a slight, disagreeable odor, often described as smelling like rotten eggs.[10][12][13] This odor is due to the sulfhydryl group in the molecule and is normal.[12] The odor usually becomes less noticeable shortly after administration.[10][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Significant loss of potency in a shorter than expected timeframe. | Improper storage conditions (e.g., exposure to high temperatures or direct sunlight). | Verify storage conditions. Ensure the solution is stored under refrigeration and protected from light for maximum stability. |
| Incompatible packaging materials. | Confirm that the packaging materials used (syringes, bottles, caps) are made of compatible materials such as plastic or glass and do not contain reactive metals like iron or copper.[9] | |
| Discoloration of the solution beyond a light purple hue. | Potential contamination or significant degradation. | Discard the solution. Review repackaging procedures to ensure aseptic techniques are followed to minimize contamination.[14] |
| Precipitation or particulate matter observed in the solution. | Chemical incompatibility or degradation. | Do not use the solution. This could indicate a significant chemical change. |
| Noticeable change in pH. | Degradation of acetylcysteine. | A notable change in pH can indicate instability.[1] It is advisable to perform stability testing, including pH measurement, at regular intervals. |
Data Presentation
Table 1: Stability of Repackaged Acetylcysteine 20% Solution (600 mg/3 mL) in Oral Syringes
| Storage Condition | Duration | Percentage of Initial Concentration Retained |
| Refrigeration | 6 months | >98%[1][2][3][4][5] |
| Room Temperature (exposed to fluorescent light) | 3 months | 99%[1][2][3][4] |
| Room Temperature (exposed to fluorescent light) | 6 months | 95%[1][2][3][4] |
Table 2: Stability of Flavored Acetylcysteine Solution (86.5 mg/mL) in Amber Plastic Bottles
| Storage Condition | Duration | Percentage of Initial Concentration Retained |
| Refrigeration (3-5 °C) | 35 days | 96.7%[6] |
| Room Temperature (23-25 °C) | 35 days | 92.5%[6] |
Experimental Protocols
Protocol 1: Stability Testing of Repackaged Acetylcysteine Oral Solution
This protocol outlines a method for assessing the physical and chemical stability of repackaged acetylcysteine oral solution.
1. Materials:
-
Acetylcysteine oral solution
-
Oral syringes or amber plastic bottles
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[15][16]
-
pH meter
-
Refrigerator and room temperature storage area with controlled lighting
2. Procedure:
-
Repackaging: Repackage the acetylcysteine oral solution into the chosen containers (oral syringes or amber plastic bottles) under aseptic conditions.
-
Storage: Store the samples under the desired conditions (e.g., refrigeration at 2-8°C and room temperature at 20-25°C with exposure to fluorescent light).
-
Sampling: At predetermined time points (e.g., day 0, weekly for the first month, then bi-weekly), withdraw samples for analysis.
-
Physical Stability Assessment: Visually inspect the samples for any changes in color, odor, or for the presence of particulate matter. Measure the pH of the solution.
-
Chemical Stability Assessment (HPLC Analysis):
-
Prepare standard solutions of acetylcysteine of known concentrations.
-
Assay the samples in duplicate using a validated stability-indicating HPLC method.[1][3] A common method involves a reversed-phase C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile, with UV detection at 214 nm.[15]
-
Calculate the percentage of the initial acetylcysteine concentration remaining in each sample at each time point. Stability is often defined as the retention of at least 90% of the initial drug concentration.[1]
-
Visualizations
Caption: Experimental workflow for stability testing of repackaged acetylcysteine.
Caption: Simplified degradation pathways of acetylcysteine in solution.[17][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcysteine Solution: Package Insert / Prescribing Info [drugs.com]
- 8. pfizermedical.com [pfizermedical.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. Acetylcysteine Oral Inhalation: MedlinePlus Drug Information [medlineplus.gov]
- 12. biomedicus.gr [biomedicus.gr]
- 13. Acetylcysteine (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. droracle.ai [droracle.ai]
- 15. A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. ajpp.in [ajpp.in]
- 17. researchgate.net [researchgate.net]
- 18. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Intravenous N-Acetylcysteine (IV NAC) Administration
This technical support center provides essential information for researchers, scientists, and drug development professionals on identifying, managing, and understanding adverse reactions associated with the intravenous administration of N-Acetylcysteine (NAC).
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse reactions to intravenous NAC administration?
A1: The most common adverse reactions are anaphylactoid reactions, which are not true IgE-mediated allergies but result from direct histamine (B1213489) release.[1][2] These reactions are often rate-related and typically occur during the initial loading dose.[3][4] Symptoms are categorized as:
-
Cutaneous (most common): Flushing, itching (pruritus), rash, and hives (urticaria).[1][5]
-
Systemic: Angioedema (swelling of the face, lips, and tongue), respiratory symptoms (cough, wheezing, shortness of breath), and gastrointestinal symptoms (nausea, vomiting).[1][5]
-
Severe (rare): Hypotension (low blood pressure), bronchospasm, and in very rare cases, cardiac arrest.[1][5]
Q2: What is the incidence of these adverse reactions?
A2: The reported incidence of anaphylactoid reactions to IV NAC varies widely in literature, ranging from approximately 3% to as high as 75% of patients, with most studies reporting figures between 8% and 18%.[1][2][6] The majority of these reactions are mild to moderate cutaneous reactions.[2] Severe reactions are uncommon, occurring in about 1% of patients.[2]
Q3: What are the known risk factors for developing an adverse reaction to IV NAC?
A3: Several factors are associated with an increased risk of developing an anaphylactoid reaction to IV NAC. These include:
-
A family history of allergies.[1]
-
Female sex.[1]
-
Administering the loading dose over a period shorter than 60 minutes.[1]
-
Lower plasma acetaminophen (B1664979) concentrations at the time of NAC administration. It is hypothesized that acetaminophen may reduce histamine release from mast cells and basophils.[1][2]
Q4: What is the underlying mechanism of NAC-induced anaphylactoid reactions?
A4: These reactions are primarily caused by a non-IgE-mediated release of histamine and other inflammatory mediators from mast cells and basophils.[1] Unlike a true allergic reaction, this does not require prior sensitization to the drug.[1] The severity of the reaction has been shown to correlate with the extent of histamine release.[7]
Troubleshooting Guide for Adverse Reactions
This guide provides a step-by-step approach to managing adverse reactions during IV NAC administration.
| Observed Issue/Symptom | Severity | Immediate Action | Troubleshooting/Follow-up Steps |
| Flushing | Mild | Continue NAC infusion. | No specific therapy is required. Closely monitor the patient for the development of other symptoms.[3][8] |
| Rash, Hives (Urticaria), Itching (Pruritus) | Mild to Moderate | Continue NAC infusion. | Administer an H1 antihistamine such as diphenhydramine (B27) (1 mg/kg, max 50 mg) intravenously.[3][4][8] |
| Angioedema (Swelling of face, lips, tongue) | Moderate to Severe | Stop the NAC infusion immediately. | Administer an H1 antihistamine (e.g., diphenhydramine 1 mg/kg IV).[1][4] If symptoms resolve, the NAC infusion can be restarted after one hour, possibly at a slower rate.[4][8] |
| Respiratory Symptoms (Wheezing, shortness of breath, cough) | Severe | Stop the NAC infusion immediately. | Provide supportive care (ABCs). Administer epinephrine (B1671497), bronchodilators (e.g., salbutamol), and H1 antihistamines as clinically indicated.[1][3] |
| Hypotension (Low blood pressure) | Severe | Stop the NAC infusion immediately. | Provide supportive care (ABCs). Administer intravenous fluids and consider vasopressors if necessary. Administer epinephrine and H1 antihistamines.[1][3] |
Quantitative Data on Adverse Reactions
The following tables summarize the incidence and severity of adverse drug reactions (ADRs) to IV NAC as reported in various studies.
Table 1: Incidence of Common Adverse Reactions to IV NAC
| Adverse Reaction | Incidence Rate (%) | Reference |
| Any Anaphylactoid Reaction | 8.2% | [9] |
| Cutaneous Reactions (Rash, Pruritus, Flushing) | 75.4% (of all reactions) | [9] |
| Vomiting | 60.4% | [10] |
| Nausea | 70.4% | [10] |
| Dyspnea | 13.6% | [10] |
| Bronchospasm | 7.1% | [10] |
| Hypotension | 9.6% (severe reactions) | [10] |
Table 2: Severity of Anaphylactoid Reactions to IV NAC
| Severity | Percentage of Patients with Reactions | Reference |
| Mild | 6% | [2] |
| Moderate | 10% | [2] |
| Severe | 1% | [2] |
| Minimal | 59.8% | [11] |
| Moderate | 30.2% | [11] |
| Severe | 10.1% | [11] |
Experimental Protocols
Clinical Management Protocol for Anaphylactoid Reactions to IV NAC
This protocol is based on guidelines from poison control centers and clinical toxicology literature.[3][4][8]
1. Objective: To provide a systematic approach to the management of anaphylactoid reactions during IV NAC administration to ensure patient safety while attempting to complete the necessary course of treatment.
2. Materials:
-
IV NAC solution
-
Standard infusion equipment
-
Emergency medications:
-
Diphenhydramine (or another H1 antihistamine)
-
Epinephrine (IM/IV)
-
Salbutamol (or other beta-2 agonists) for nebulization
-
Corticosteroids (optional, benefit is controversial for anaphylactoid reactions)[3]
-
Intravenous fluids (Normal Saline or Ringer's Lactate)
-
-
Patient monitoring equipment (blood pressure, pulse oximetry)
3. Methodology:
-
Step 1: Patient Assessment and Stratification of Reaction Severity
-
Continuously monitor the patient during the NAC infusion, especially during the first hour of the loading dose.
-
If a reaction occurs, immediately assess the patient's airway, breathing, and circulation (ABCs).
-
Categorize the reaction based on symptoms:
-
Mild: Flushing only.
-
Moderate: Urticaria, pruritus, rash.
-
Severe: Angioedema, respiratory distress (wheezing, stridor), or hypotension.
-
-
-
Step 2: Intervention Based on Severity
-
For Mild Reactions (Flushing):
-
For Moderate Reactions (Urticaria/Rash):
-
Continue the NAC infusion.
-
Administer diphenhydramine 1 mg/kg (maximum 50 mg) IV.[4]
-
-
For Severe Reactions (Angioedema, Respiratory Distress, Hypotension):
-
Provide symptomatic and supportive care as required:
-
Administer diphenhydramine 1 mg/kg IV.[4]
-
-
Step 3: Re-initiation of NAC Therapy (if indicated)
-
For severe reactions, once the patient's symptoms have fully resolved (typically after about 1 hour), a decision must be made on whether to continue NAC therapy.[4][8]
-
If NAC is still deemed necessary, restart the infusion at half the original rate.[3][4]
-
Closely monitor the patient for any recurrence of symptoms.
-
If a severe reaction recurs, consider switching to an oral NAC protocol if feasible.[1][3]
-
Visualizations
Signaling Pathway
References
- 1. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 2. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ontariopoisoncentre.ca [ontariopoisoncentre.ca]
- 4. ontariopoisoncentre.ca [ontariopoisoncentre.ca]
- 5. litfl.com [litfl.com]
- 6. anmfonline.org [anmfonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Management of anaphylactoid reactions to intravenous N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anaphylactoid Reactions to Intravenous N-Acetylcysteine during Treatment for Acetaminophen Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Incidence of adverse drug reactions induced by N-acetylcysteine in patients with acetaminophen overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
N-Acetylcysteine vs. N-Acetylcysteine Amide in the Management of Metal Toxicity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Acetylcysteine (NAC) and its amide derivative, N-acetylcysteine amide (NACA), in the context of metal toxicity. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
The detrimental health effects of heavy metal exposure, such as lead and mercury, have necessitated the development of effective therapeutic agents. Both NAC and NACA have emerged as promising candidates due to their antioxidant and chelating properties. This guide delves into a head-to-head comparison of their performance, supported by preclinical data.
Executive Summary
N-acetylcysteine amide (NACA) generally demonstrates superior efficacy compared to N-acetylcysteine (NAC) in mitigating metal toxicity, particularly in the case of lead poisoning.[1][2] This enhanced performance is attributed to NACA's higher lipophilicity, which allows for greater cellular permeability and the ability to cross the blood-brain barrier more effectively than NAC.[1][2][3][4][5] Experimental evidence indicates that NACA is more effective at reducing blood and tissue lead levels, restoring depleted glutathione (B108866) (GSH) stores, and mitigating oxidative stress.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from comparative studies on NAC and NACA in a lead toxicity model.
Table 1: Effect of NAC and NACA on Lead Levels in CD-1 Mice
| Treatment Group | Blood Lead (µg/dL) | Brain Lead (µg/g) | Kidney Lead (µg/g) | Liver Lead (µg/g) |
| Control | Undetectable | Undetectable | Undetectable | Undetectable |
| Lead (Pb) | 25.3 ± 2.1 | 0.8 ± 0.1 | 12.5 ± 1.5 | 5.2 ± 0.6 |
| Pb + NAC (500 mg/kg) | 15.1 ± 1.8 | 0.4 ± 0.05 | 7.8 ± 0.9 | 3.1 ± 0.4 |
| Pb + NACA (500 mg/kg) | 10.2 ± 1.5 | 0.2 ± 0.03 | 5.1 ± 0.6 | 2.0 ± 0.3 |
*p < 0.05 compared to the lead-only group. Data adapted from a study on lead-exposed CD-1 mice.[1]
Table 2: Effect of NAC and NACA on Oxidative Stress Markers in CD-1 Mice
| Treatment Group | Brain GSH (nmol/g tissue) | Liver GSH (nmol/g tissue) | RBC MDA (nmol/mL) |
| Control | 2.8 ± 0.2 | 8.5 ± 0.7 | 1.2 ± 0.1 |
| Lead (Pb) | 1.5 ± 0.1 | 5.1 ± 0.4 | 2.5 ± 0.2 |
| Pb + NAC (500 mg/kg) | 2.1 ± 0.2 | 6.8 ± 0.5 | 1.8 ± 0.1 |
| Pb + NACA (500 mg/kg) | 2.6 ± 0.2 | 7.9 ± 0.6 | 1.5 ± 0.1 |
*p < 0.05 compared to the lead-only group. GSH: Glutathione (an antioxidant); MDA: Malondialdehyde (a marker of oxidative stress). Data adapted from a study on lead-exposed CD-1 mice.[1]
In vitro studies further support the superior binding affinity of NACA for lead compared to NAC. X-ray photoelectron spectroscopy (XPS) analysis showed that approximately 21.6% of Pb(II) was chemically bound to NACA, whereas only 11.2% was bound to NAC.[4]
Mechanism of Action: Chelation and Antioxidant Effects
Both NAC and NACA exert their protective effects through a dual mechanism: direct chelation of metal ions and replenishment of intracellular glutathione (GSH), a critical antioxidant.[1][6] The thiol group (-SH) in both molecules can bind to heavy metals like lead and mercury, facilitating their excretion from the body.[4][7]
Lead exposure is known to induce oxidative stress by depleting GSH levels.[1] NAC and NACA act as precursors for cysteine, a key amino acid for GSH synthesis, thereby restoring the cellular antioxidant capacity.[4]
Below is a diagram illustrating the proposed mechanism of action.
References
- 1. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterizing N-acetylcysteine (NAC) and N-acetylcysteine Amide (NACA) Binding for Lead Poisoning Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Systematic Review of Human and Animal Studies Examining the Efficacy and Safety of N-Acetylcysteine (NAC) and N-Acetylcysteine Amide (NACA) in Traumatic Brain Injury: Impact on Neurofunctional Outcome and Biomarkers of Oxidative Stress and Inflammation [frontiersin.org]
- 6. Protective effects of N-acetylcysteine and its amide derivative against toxic metals in vitro: Potential alternatives/adjuncts to traditional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. examine.com [examine.com]
Cysteamine vs. Cystamine: A Comparative Analysis in Mitigating Oxidative Stress
For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant compounds is critical. This guide provides a detailed comparison of cysteamine (B1669678) and its oxidized disulfide form, cystamine (B1669676), in the context of mitigating oxidative stress, supported by experimental data and detailed protocols.
Cysteamine and cystamine are two closely related aminothiols that have demonstrated significant potential in combating oxidative stress, a key pathological factor in numerous diseases. While structurally similar, their distinct redox states confer different and complementary mechanisms of action. Cysteamine, the reduced form, and cystamine, the oxidized form, both contribute to cellular antioxidant defenses, but their efficacy and modes of action can vary depending on the cellular environment and the nature of the oxidative insult.
In the cellular reducing environment, cystamine is readily converted to two molecules of cysteamine, which is considered the active metabolite responsible for many of the observed radioprotective and antioxidant effects in vivo.[1][2] Both molecules can increase intracellular levels of cysteine, a crucial precursor for the synthesis of the major endogenous antioxidant, glutathione (B108866) (GSH).[3][4] This enhancement of the glutathione pool is a cornerstone of their antioxidant capacity.
Core Mechanisms of Action
The antioxidant properties of cysteamine and cystamine are multifaceted and include:
-
Direct Radical Scavenging: Cysteamine's thiol (-SH) group can directly donate a hydrogen atom to neutralize reactive oxygen species (ROS) such as hydroxyl radicals (•OH).[5]
-
Replenishment of Glutathione (GSH): Both compounds increase intracellular cysteine levels, which in turn boosts GSH synthesis.[3][4]
-
Modulation of Antioxidant Enzymes: Studies have shown that cysteamine can influence the activity of key antioxidant enzymes like catalase and glutathione peroxidase.[6]
-
Inhibition of Pro-oxidant Enzymes: Cysteamine and cystamine can inhibit enzymes like transglutaminase 2, which can contribute to pathological protein cross-linking and cellular stress.[3][7]
-
Upregulation of Neuroprotective Pathways: In the context of neurodegenerative diseases, both molecules have been shown to upregulate pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[3][8]
Quantitative Data Summary
The following tables summarize quantitative findings from various in vitro and in vivo studies, offering a comparative perspective on the antioxidant efficacy of cysteamine and cystamine.
Table 1: In Vitro Antioxidant Effects
| Parameter | Cysteamine | Cystamine | Cell/System Type | Key Findings | Reference(s) |
| ROS Reduction | 33% reduction in PMA-stimulated macrophages; 43-52% reduction in macrophages phagocytosing apoptotic cells | - | Cultured macrophages | Cysteamine significantly reduces ROS generation. | [9] |
| Glutathione (GSH) Enhancement | Increases intracellular GSH levels | Increases intracellular GSH levels | Various cell lines | Both compounds bolster the primary cellular antioxidant defense. | [3][5] |
| Cysteine Enhancement | 6-fold increase | Slower, delayed increase | SN56 cholinergic cells | Cysteamine leads to a more rapid and pronounced increase in cysteine. | [4] |
| LDL Oxidation Inhibition | 5.5-fold increase in lag time at 25 µM; 14.4-fold at 50 µM | - | Human monocyte-derived macrophages | Cysteamine effectively inhibits the oxidation of low-density lipoprotein. | [10] |
Table 2: In Vivo Antioxidant and Protective Effects
| Model | Cysteamine | Cystamine | Key Outcome Measures | Key Findings | Reference(s) |
| Mouse Model of Chronic Kidney Disease (Unilateral Ureteral Obstruction) | 600 mg/kg in drinking water | - | Renal oxidized protein levels, fibrosis severity | Decreased renal oxidized protein levels at all time points; significantly decreased fibrosis at 14 and 21 days. | [9][11] |
| Mouse Model of Parkinson's Disease (MPTP-induced neurotoxicity) | Neuroprotective | Ameliorated mitochondrial dysfunction and oxidative stress | Tyrosine hydroxylase levels, BDNF levels | Both compounds afforded neuroprotection and increased BDNF levels. | [3] |
| Rat Cerebral Cortex (Acute Administration) | - | - | Thiobarbituric acid reactive substances (TBA-RS), protein carbonyls | Cysteamine administration decreased lipoperoxidation (TBA-RS) but increased protein carbonylation. | [6] |
| Mouse Model of Atherosclerosis (LDLR-deficient mice) | 1.6 g/L in drinking water | - | Aortic lesion size, oxidized phospholipids (B1166683) | Reduced atherosclerotic lesions by 32-56%; decreased oxidized phospholipids by 73%. | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by cysteamine and cystamine in mitigating oxidative stress, as well as a typical experimental workflow for assessing intracellular ROS.
Caption: Antioxidant signaling pathways of cysteamine and cystamine.
Caption: Experimental workflow for DCFH-DA intracellular ROS assay.
Detailed Experimental Protocols
Intracellular ROS Scavenging Assay (DCFH-DA)
This assay quantifies the ability of a compound to scavenge intracellular reactive oxygen species.[5]
Principle: The non-fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) is cell-permeable. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the probe as 2',7'-dichlorofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS.
Protocol:
-
Cell Seeding: Plate cells (e.g., macrophages, neuronal cells) in a suitable multi-well plate and culture until they reach the desired confluence.
-
Induction of Oxidative Stress: Treat cells with an ROS-inducing agent (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA), hydrogen peroxide (H₂O₂), or lipopolysaccharide (LPS)) for a predetermined time.
-
Cysteamine/Cystamine Treatment: Concurrently with or prior to ROS induction, treat the cells with various concentrations of cysteamine or cystamine. Include a vehicle control group.
-
Probe Loading: After treatment, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a DCFH-DA solution (typically 5-10 µM in serum-free media) in the dark at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. The excitation wavelength is typically ~485 nm and the emission wavelength is ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the percentage reduction in ROS.
Comparative Conclusion
Both cysteamine and its oxidized form, cystamine, are potent agents for mitigating oxidative stress. Cysteamine often demonstrates more direct and rapid antioxidant effects due to its readily available thiol group for radical scavenging and its faster impact on intracellular cysteine levels.[4] However, cystamine provides a more sustained effect, as it is reduced to cysteamine within the cell, effectively acting as a pro-drug.[1][2]
The choice between cysteamine and cystamine for research or therapeutic development may depend on the specific application. For conditions requiring rapid intervention against acute oxidative stress, cysteamine may be more advantageous. In contrast, for chronic conditions, the sustained-release nature of cystamine could be beneficial. It is also crucial to consider the local redox environment of the target tissue, as this will influence the conversion of cystamine to cysteamine.[7] Further research into the specific transporters and metabolic pathways for each compound will continue to elucidate their distinct therapeutic potentials.
References
- 1. Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates [mdpi.com]
- 3. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteamine inhibits lysosomal oxidation of low density lipoprotein in human macrophages and reduces atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cysteamine modulates oxidative stress and blocks myofibroblast activity in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
N-Acetylcysteine's In Vivo Antioxidant Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
N-Acetylcysteine (NAC) is a well-established antioxidant with a multifaceted mechanism of action, primarily centered on replenishing intracellular glutathione (B108866) (GSH) stores and directly scavenging reactive oxygen species (ROS).[1][2] Its efficacy in mitigating oxidative stress has been demonstrated in numerous preclinical and clinical studies.[3][4][5] This guide provides a comparative analysis of the in vivo antioxidant effects of NAC against two other widely studied antioxidants, Vitamin C and Vitamin E, supported by experimental data.
Comparative Efficacy of Antioxidants on In Vivo Biomarkers of Oxidative Stress
The following table summarizes quantitative data from a comparative in vivo study, illustrating the effects of N-Acetylcysteine (NAC), Vitamin E, and Vitamin C on key biomarkers of oxidative stress in a rat model of diazinon-induced oxidative stress.
| Biomarker | Control Group | Oxidative Stress Group (Diazinon) | NAC + Oxidative Stress | Vitamin E + Oxidative Stress | Vitamin C + Oxidative Stress |
| Malondialdehyde (MDA) (nmol/g tissue) | 105.3 ± 5.8 | 142.7 ± 7.3 | 110.1 ± 6.2 | 118.4 ± 6.9 | 125.6 ± 7.1 |
| Glutathione (GSH) (µmol/g tissue) | 8.3 ± 0.5 | 5.1 ± 0.4 | 7.9 ± 0.6 | 6.8 ± 0.5 | 6.2 ± 0.4 |
| Superoxide (B77818) Dismutase (SOD) (U/mg protein) | 12.4 ± 0.7 | 15.8 ± 0.9 | 13.1 ± 0.8 | 13.9 ± 0.8 | 14.5 ± 0.9 |
| Catalase (CAT) (U/mg protein) | 35.2 ± 2.1 | 28.4 ± 1.7 | 33.8 ± 2.0 | 32.1 ± 1.9 | 30.5 ± 1.8 |
Data adapted from Heydari et al., Journal of Birjand University of Medical Sciences, 2016.[6][7] The study utilized a rat model where oxidative stress was induced by diazinon. The data clearly indicates that while all three antioxidants show protective effects, NAC was particularly effective in restoring GSH levels and normalizing MDA and CAT activity to near-control levels.
Signaling Pathway: Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. These genes encode for various antioxidant enzymes and proteins, including those involved in glutathione synthesis and regeneration. NAC is known to activate the Nrf2 pathway, contributing to its potent antioxidant effects.
Experimental Workflow for In Vivo Antioxidant Assessment
The following diagram outlines a typical experimental workflow for assessing the in vivo antioxidant activity of a compound like N-Acetylcysteine.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific animal model and laboratory conditions.
Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This assay measures lipid peroxidation by quantifying MDA, a secondary product of polyunsaturated fatty acid oxidation.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically.
-
Procedure:
-
Tissue Homogenization: Homogenize a known weight of tissue in ice-cold potassium chloride (KCl) solution (e.g., 1.15%).
-
Reaction Mixture: To the homogenate, add a solution of sodium dodecyl sulfate (B86663) (SDS), acetic acid, and TBA reagent.
-
Incubation: Heat the mixture in a water bath at 95°C for 60 minutes.
-
Extraction: After cooling, add n-butanol and pyridine, vortex, and centrifuge to separate the organic layer.
-
Measurement: Measure the absorbance of the organic layer at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
-
Reduced Glutathione (GSH) Assay
This assay quantifies the level of reduced glutathione, a key intracellular antioxidant.
-
Principle: The assay is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.
-
Procedure:
-
Tissue Homogenization: Homogenize a known weight of tissue in ice-cold trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifugation: Centrifuge the homogenate to obtain a protein-free supernatant.
-
Reaction: Mix the supernatant with a phosphate (B84403) buffer and DTNB solution.
-
Measurement: Measure the absorbance of the resulting yellow color at 412 nm.
-
Quantification: Calculate the GSH concentration using a standard curve prepared with known concentrations of GSH.
-
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen.
-
Principle: The assay relies on the ability of SOD to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT, or a water-soluble tetrazolium salt - WST-1) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.
-
Procedure:
-
Tissue Homogenization: Homogenize a known weight of tissue in an ice-cold buffer (e.g., phosphate buffer) and centrifuge to obtain the supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing xanthine, the detector molecule (e.g., NBT), and the tissue supernatant.
-
Initiation: Start the reaction by adding xanthine oxidase.
-
Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 560 nm for NBT) over time. The inhibition of the colorimetric reaction is proportional to the SOD activity.
-
Quantification: One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of the detector molecule's reduction by 50%.
-
Catalase (CAT) Activity Assay
This assay measures the activity of catalase, an enzyme that decomposes hydrogen peroxide (H₂O₂) into water and oxygen.
-
Principle: The assay is based on the measurement of the rate of H₂O₂ decomposition, which can be monitored directly by the decrease in absorbance at 240 nm.
-
Procedure:
-
Tissue Homogenization: Homogenize a known weight of tissue in an ice-cold phosphate buffer and centrifuge to obtain the supernatant.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a phosphate buffer and the tissue supernatant.
-
Initiation: Start the reaction by adding a known concentration of H₂O₂.
-
Measurement: Immediately measure the decrease in absorbance at 240 nm for a defined period (e.g., 1-3 minutes).
-
Quantification: Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm.
-
References
- 1. Effects of N-acetyl cysteine, vitamin E and vitamin C on liver glutathione levels following amiodarone treatment in rats [termedia.pl]
- 2. alternative-therapies.com [alternative-therapies.com]
- 3. N-acetylcysteine and vitamin E rescue animal longevity and cellular oxidative stress in preclinical models of mitochondrial complex I disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of N-acetyl cysteine, vitamin E and vitamin C on liver glutathione levels following amiodarone treatment in rats [termedia.pl]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Comparison of antioxidant properties of N- acetylcysteine and vitamins E and C on diazinon-induced oxidative stress in rat spleen - Journal of Translational Medical Research [journal.bums.ac.ir]
Cysteamine vs. Placebo in Animal Models of Neurodegenerative Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Huntington's, Parkinson's, and Alzheimer's are characterized by the progressive loss of structure and function of neurons. The quest for disease-modifying therapies has led to the investigation of numerous compounds, including cysteamine (B1669678), a naturally occurring aminothiol. Cysteamine has garnered significant interest for its neuroprotective properties, which are attributed to its ability to mitigate oxidative stress, reduce inflammation, and upregulate crucial neurotrophic factors. This guide provides an objective comparison of the performance of cysteamine versus placebo in preclinical animal models of these devastating diseases, supported by experimental data.
Mechanism of Action: Key Signaling Pathways
Cysteamine is believed to exert its neuroprotective effects through multiple mechanisms, primarily involving the upregulation of Brain-Derived Neurotrophic Factor (BDNF) signaling and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.
BDNF/TrkB Signaling Pathway
Cysteamine has been shown to increase the levels of BDNF, a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.[1] BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating a signaling cascade that promotes neuronal health.
Nrf2-ARE Signaling Pathway
Cysteamine also activates the Nrf2 pathway, a master regulator of the cellular antioxidant response.[2] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.
References
Navigating N-Acetylcysteine Administration for Acetaminophen Toxicity: A Comparative Guide to Delivery Regimens
An in-depth analysis of intravenous and oral N-acetylcysteine protocols, supported by clinical data, reveals comparable efficacy in preventing liver injury when administered early. However, notable differences in adverse effect profiles and administration complexities exist, guiding regimen selection in clinical practice.
Acetaminophen (B1664979) overdose is a leading cause of acute liver failure worldwide. The timely administration of N-acetylcysteine (NAC) is a cornerstone of treatment, acting as a precursor for glutathione (B108866), which is essential for detoxifying the reactive metabolite of acetaminophen, N-acetyl-p-benzoquinone imine (NAPQI).[1][2][3] While the efficacy of NAC is well-established, the optimal delivery regimen remains a subject of ongoing research. This guide provides a comparative analysis of different NAC administration protocols, focusing on intravenous versus oral routes and variations in intravenous infusion schedules, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Replenishing the Liver's Defenses
Acetaminophen, when taken in therapeutic doses, is primarily metabolized through glucuronidation and sulfation. A small fraction is oxidized by the cytochrome P450 system to form the highly toxic NAPQI. Under normal circumstances, NAPQI is detoxified by conjugation with glutathione. However, in an overdose situation, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation and depletion of hepatic glutathione stores.[1] Unbound NAPQI then covalently binds to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[1] NAC exerts its protective effect by replenishing intracellular glutathione stores, and may also act as a direct antioxidant.[2][4]
Intravenous vs. Oral NAC: A Head-to-Head Comparison
The two primary routes of NAC administration are intravenous (IV) and oral (PO). While both have demonstrated efficacy, they differ in their pharmacokinetic profiles, adverse effects, and logistical considerations.
A meta-analysis of multiple studies revealed no significant difference in the overall proportion of patients who developed hepatotoxicity (defined as serum transaminase greater than 1000 IU/L) between IV and oral administration. The rates of hepatotoxicity were 12.6% for IV-treated patients and 12.0% for orally-treated patients. Another systematic review and meta-analysis reported similar findings, with overall hepatotoxicity rates of 13.2% for the IV route and 12.6% for the oral route.[5] Crucially, the timing of NAC initiation is a more significant determinant of outcome than the route of administration, with early treatment (within 8-10 hours of ingestion) being associated with significantly lower rates of liver injury.[1][5]
| Feature | Intravenous (IV) NAC | Oral (PO) NAC |
| Bioavailability | 100% | Low (4-10%) due to first-pass metabolism[6][7] |
| Time to Peak Concentration | Rapid | Slower, with a mean time to peak of 0.65 hours in one study[8] |
| Common Adverse Effects | Anaphylactoid reactions (flushing, rash, pruritus, angioedema), gastrointestinal effects (nausea, vomiting)[9][10] | Gastrointestinal effects (nausea, vomiting) are more frequent than with IV administration[5][10] |
| Administration Complexity | Requires IV access and infusion pumps, potential for administration errors with multi-bag regimens[11][12] | Simpler administration, but palatability and vomiting can be challenges |
| Use in Vomiting Patients | Preferred route | Can be difficult to administer effectively |
Table 1: Comparison of Intravenous and Oral N-Acetylcysteine.
Evolution of Intravenous NAC Protocols: From Three Bags to Two
The traditional IV NAC regimen in the United States involves a three-bag infusion over 21 hours.[13] However, this complex protocol has been associated with administration errors and a higher incidence of anaphylactoid reactions, particularly during the initial high-dose infusion.[11][14] This has led to the development and increasing adoption of a simplified two-bag regimen.
A systematic review and meta-analysis found that two-bag NAC regimens were associated with significantly fewer non-allergic anaphylactic reactions and other adverse events compared to the three-bag regimen, without compromising efficacy in preventing hepatic injury.[15][16] A retrospective study at a children's hospital found significantly fewer administration errors with a two-infusion regimen compared to the standard three-infusion protocol (4 errors vs. 23 errors, p < 0.001), while rates of hepatotoxicity were similar.[11][12]
| Regimen | Total Duration | Infusion Protocol | Key Findings |
| Three-Bag Regimen | 21 hours | 1. 150 mg/kg over 1 hour2. 50 mg/kg over 4 hours3. 100 mg/kg over 16 hours[14] | Higher incidence of anaphylactoid reactions and administration errors[11][14][15] |
| Two-Bag Regimen | 20 hours | 1. 200 mg/kg over 4 hours2. 100 mg/kg over 16 hours[14] | Fewer adverse reactions and administration errors, non-inferior efficacy in preventing hepatotoxicity[11][15][16] |
Table 2: Comparison of Three-Bag and Two-Bag Intravenous NAC Regimens.
Experimental Protocols: A Closer Look at the Evidence
The findings presented in this guide are supported by numerous clinical studies. Below are summaries of the methodologies from key comparative trials.
Oral vs. Intravenous NAC
A retrospective analysis compared a 20-hour IV NAC protocol with 36-hour and 72-hour oral NAC protocols for acute acetaminophen poisoning when treatment was initiated within 8 hours of ingestion.[17][18] The study included 795 patients.[17][18] The primary outcomes were survival, liver transplant, and death.[17][18] The results showed that the 20-hour IV protocol was as effective as the longer oral protocols, with no cases of transplant or death in any of the groups.[17][18]
Two-Bag vs. Three-Bag IV NAC
A prospective, double-blind, quasi-experimental study compared the clinical outcomes and adverse effects of the two-bag and three-bag NAC prescription methods in individuals with acetaminophen poisoning.[19] The study included 61 patients in the two-bag group and 49 in the three-bag group.[19] Clinical parameters such as liver enzymes (AST, ALT, ALP) and adverse reactions were monitored. The study found no significant difference in the reduction of liver enzymes or the incidence of adverse reactions between the two groups.[19]
Conclusion
The available evidence suggests that both intravenous and oral N-acetylcysteine are effective in preventing acetaminophen-induced hepatotoxicity, particularly when administered within 8 hours of overdose. The choice of administration route often depends on the clinical scenario, with the IV route being favored in patients who are vomiting or have contraindications to oral administration. Within the realm of intravenous administration, the simplified two-bag regimen is emerging as a safer and less error-prone alternative to the traditional three-bag protocol, without compromising efficacy. Future research should continue to refine dosing strategies and personalize treatment approaches to optimize outcomes in patients with acetaminophen toxicity.
References
- 1. Frontiers | N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review [frontiersin.org]
- 2. Mechanism of action of N-acetylcysteine in the protection against the hepatotoxicity of acetaminophen in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. tandfonline.com [tandfonline.com]
- 5. Oral and Intravenous Acetylcysteine for Treatment of Acetaminophen Toxicity: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jvsmedicscorner.com [jvsmedicscorner.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. A Multi-center Comparison of the Safety of Oral versus Intravenous Acetylcysteine for Treatment of Acetaminophen Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two versus Three Infusion Regimens of N-Acetylcysteine for Acetaminophen Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Update: Can a simplified 2-bag acetylcysteine approach improve tolerability in acetaminophen overdoses? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 14. hqsc.govt.nz [hqsc.govt.nz]
- 15. mdpi.com [mdpi.com]
- 16. N-acetylcysteine regimens for paracetamol overdose | Medicines Information Centre [mic.uct.ac.za]
- 17. Direct comparison of 20-hour IV, 36-hour oral, and 72-hour oral acetylcysteine for treatment of acute acetaminophen poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
In Vitro Comparison of N-Acetylcysteine and Other Antioxidants on Immune Cell Function: A Researcher's Guide
For Immediate Publication
This guide provides a comprehensive in vitro comparison of N-Acetylcysteine (NAC) and other prominent antioxidants—Vitamin C, Vitamin E, and Glutathione (B108866) (GSH)—on key immune cell functions. The information is tailored for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to support further investigation and decision-making.
Comparative Analysis of Antioxidant Effects on Immune Cell Functions
The following tables summarize the in vitro effects of N-Acetylcysteine (NAC), Vitamin C, Vitamin E, and Glutathione (GSH) on critical immune cell parameters. It is important to note that the experimental conditions, including cell types, antioxidant concentrations, and stimulation methods, may vary across different studies.
Lymphocyte Proliferation
Lymphocyte proliferation is a cornerstone of the adaptive immune response. The data below outlines the impact of the selected antioxidants on the proliferation of T and B lymphocytes.
| Antioxidant | Effective Concentration Range | Observed Effect on Proliferation | Cell Type | Notes |
| N-Acetylcysteine (NAC) | 0.4 - 10 mM | Stimulatory[1][2] | Human T cells, PBMCs | Higher concentrations (>12.5 mM) can be inhibitory[1][3]. |
| Vitamin C (Ascorbic Acid) | 40 - 80 µg/mL | Stimulatory[4] | Human Lymphocytes | High concentrations (284 µM and above) can decrease proliferation and viability[5]. |
| Vitamin E (α-tocopherol) | 46 µM | Stimulatory[6][7] | Mouse T cells | Particularly effective in reversing age-related decline in T cell proliferation[6]. |
| Glutathione (GSH) | 2 - 10 mM | Stimulatory[8][9] | Human PBMCs | Lower concentrations (0.5 - 1 mM) may decrease mitogenic response[8]. |
Cytokine Production
Cytokines are crucial signaling molecules that orchestrate the immune response. This table details how each antioxidant modulates the production of key pro-inflammatory and anti-inflammatory cytokines.
| Antioxidant | Cytokine(s) Affected | Observed Effect | Cell Type |
| N-Acetylcysteine (NAC) | IFN-γ, IL-1β, IL-5, IL-12 | Upregulation[10] | Human PBMCs |
| IL-10 | Downregulation[10] | Human PBMCs | |
| TNF-α, IL-6, IL-1β | Downregulation (in LPS-stimulated cells)[11] | Human PBMCs | |
| Vitamin C & E (Combined) | IL-1β, TNF-α | Upregulation[12] | Human PBMCs |
| Vitamin E | IL-2 | Upregulation[6] | Mouse T cells |
| IL-4 | Downregulation[6] | Mouse T cells | |
| Glutathione (GSH) | IL-2 | Upregulation[8] | Human PBMCs |
| Prostaglandin E2 | Downregulation[8] | Human PBMCs |
Other Immune Cell Functions
Beyond proliferation and cytokine production, these antioxidants influence a range of other vital immune processes.
| Antioxidant | Function Affected | Observed Effect | Cell Type |
| N-Acetylcysteine (NAC) | Chemotaxis | Counteracts endotoxin-induced decrease[13] | Mouse Lymphocytes |
| Adherence | Counteracts endotoxin-induced increase[13] | Mouse Lymphocytes | |
| TNF-α & ROS Production | Counteracts endotoxin-induced increase[13] | Mouse Lymphocytes | |
| Vitamin C (Ascorbic Acid) | Chemotaxis | Counteracts endotoxin-induced decrease[13] | Mouse Lymphocytes |
| Adherence | Counteracts endotoxin-induced increase[13] | Mouse Lymphocytes | |
| TNF-α & ROS Production | Counteracts endotoxin-induced increase[13] | Mouse Lymphocytes |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways influenced by these antioxidants and the general workflows for the experimental protocols provided.
References
- 1. N-acetyl-L-cysteine increases acute graft-versus-host disease and promotes T-cell-mediated immunity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine enhances T cell functions and T cell growth in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [The effect of ascorbic acid (vitamin C) on the proliferation of human lymphocytes stimulated with phytohemagglutinin (PHA)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Vitamin C on Lymphocytes: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Vitamin E in Immunity [mdpi.com]
- 7. Vitamin E Reverses Impaired Linker for Activation of T Cells Activation in T Cells from Aged C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro glutathione supplementation enhances interleukin-2 production and mitogenic response of peripheral blood mononuclear cells from young and old subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lymphocyte proliferation modulated by glutamine: involved in the endogenous redox reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of N-acetyl-L-cysteine on Cytokine Production by Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Supplementation with vitamins C and E enhances cytokine production by peripheral blood mononuclear cells in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ascorbic acid and N-acetylcysteine improve in vitro the function of lymphocytes from mice with endotoxin-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Cysteamine Bitartrate vs. N-Acetylcysteine in Mitochondrial Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial diseases, a group of debilitating genetic disorders, are characterized by impaired energy production and increased oxidative stress, leading to progressive multi-organ dysfunction. The therapeutic landscape for these conditions remains limited, with a significant focus on antioxidant strategies to mitigate cellular damage. This guide provides an objective comparison of two such therapeutic candidates, cysteamine (B1669678) bitartrate (B1229483) and N-Acetylcysteine (NAC), based on their performance in preclinical mitochondrial disease models.
At a Glance: Cysteamine Bitartrate vs. N-Acetylcysteine
| Feature | Cysteamine Bitartrate | N-Acetylcysteine (NAC) |
| Primary Mechanism | Primarily a cystine-depleting agent; proposed to increase intracellular cysteine for glutathione (B108866) synthesis.[1][2][3] | A direct precursor to L-cysteine, thereby promoting glutathione (GSH) synthesis.[4][5] |
| Effect on Glutathione | Does not consistently increase total glutathione levels, but may restore glutathione balance and normalize metabolism pathways.[2][6][7] | Known to replenish intracellular glutathione levels.[4][5][8] |
| Antioxidant Effect | Reduces oxidative stress in various models.[1][2][6] | Well-established antioxidant properties, reduces reactive oxygen species (ROS).[8][9][10] |
| Mitochondrial Function | Improves mitochondrial membrane potential and protects against respiratory chain complex inhibition.[2][3][6] | Can improve mitochondrial complex I and IV activity and mitochondrial membrane potential.[8][9][11] |
| Cell Viability | Improves cell survival in human fibroblast models of mitochondrial disease under stress.[2][3][6] | Improves survival in cells from patients with mitochondrial complex I disease.[10][12] |
| Therapeutic Window | Narrow therapeutic window; toxicity observed at millimolar concentrations.[2][6] | Generally well-tolerated with a good safety profile.[13] |
| FDA Approval | Approved for nephropathic cystinosis.[1][2][3] | Approved for acetaminophen (B1664979) overdose and as a mucolytic agent.[4][14] |
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of cysteamine bitartrate and N-Acetylcysteine in various mitochondrial disease models.
Table 1: Effects on Cell Viability and Oxidative Stress
| Model System | Compound | Concentration | Outcome | % Improvement/Change | Reference |
| C. elegans (gas-1) | Cysteamine Bitartrate | 100 µM | Mitochondrial Oxidative Stress | Significant Reduction | [2] |
| Human Fibroblasts (FBXL4) | Cysteamine Bitartrate | 10-100 µM | Cell Survival (under stress) | Improved | [2][6] |
| Danio rerio (rotenone-induced) | Cysteamine Bitartrate | 10-100 µM | Survival (brain death) | Protected | [2][3] |
| Danio rerio (azide-induced) | Cysteamine Bitartrate | 10-100 µM | Survival (brain death) | Protected | [2][3] |
| Danio rerio (surf1-/-) | Cysteamine Bitartrate | Not specified | Resiliency to stressor-induced brain death | Significantly improved | [7][15] |
| C. elegans (complex I disease) | N-Acetylcysteine | Not specified | Lifespan | Prolonged | [10][12] |
| Human Fibroblasts (complex I disease) | N-Acetylcysteine | Not specified | Survival | Improved | [10][12] |
| Murine Oligodendrocytes (VLCFA-induced) | N-Acetylcysteine | 500 µM | Mitochondrial Superoxide | Notably decreased | [8] |
| Danio rerio (surf1-/-) | N-Acetylcysteine | 20 mM | Resiliency to stressor-induced brain death | Significantly improved | [7] |
| Human Fibroblasts (AVFS) | N-Acetylcysteine | 1 mM | Oxidative Damage Markers (8-OHdG, MDA, Carbonyl) | Partially rescued | [16] |
Table 2: Effects on Mitochondrial Parameters
| Model System | Compound | Concentration | Parameter | Outcome | Reference |
| C. elegans (gas-1) | Cysteamine Bitartrate | 100 µM | Mitochondrial Membrane Potential | Significantly improved | [2][3] |
| Danio rerio (surf1-/-) | Cysteamine Bitartrate | Not specified | Complex IV activity | No improvement | [7][15] |
| Danio rerio (surf1-/-) | Cysteamine Bitartrate | Not specified | ATP deficiency | No improvement | [7][15] |
| Murine Oligodendrocytes (VLCFA-induced) | N-Acetylcysteine | 500 µM | Mitochondrial Membrane Potential | Reversed decrease | [8][11] |
| Murine Oligodendrocytes (VLCFA-induced) | N-Acetylcysteine | 500 µM | Mitochondrial GSH levels | Improved | [8][11] |
| Human Fibroblasts (AVFS) | N-Acetylcysteine | 1 mM | Complex I Activity | Partially restored | [16] |
| Human Fibroblasts (AVFS) | N-Acetylcysteine | 1 mM | Mitochondrial Membrane Potential | Partially rescued | [16] |
| Human Fibroblasts (AVFS) | N-Acetylcysteine | 1 mM | Cellular Respiration | Partially restored | [16] |
Signaling Pathways and Mechanisms of Action
Cysteamine Bitartrate
Cysteamine bitartrate's primary, FDA-approved function is to deplete lysosomal cystine in cystinosis.[1] In the context of mitochondrial disease, its proposed mechanism revolves around its antioxidant properties. While initially thought to act by increasing glutathione levels, recent studies suggest a more complex mechanism. It appears to normalize dysregulated metabolic pathways, including those related to glutathione, and reduce oxidative stress without necessarily increasing the total glutathione pool.[2][6] It may, however, restore the balance of reduced to oxidized glutathione.[7]
Caption: Proposed mechanism of Cysteamine Bitartrate in mitochondrial disease.
N-Acetylcysteine (NAC)
N-Acetylcysteine is a well-established antioxidant that acts as a precursor for L-cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH).[5] By replenishing intracellular GSH stores, NAC enhances the cell's capacity to neutralize reactive oxygen species.[4][8] This reduction in oxidative stress helps to protect mitochondria from damage, thereby improving their function and promoting cell survival.[8][9]
References
- 1. Cysteamine Bitartrate [benchchem.com]
- 2. Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of N-Acetylcysteine in Mitochondrial Function, Redox Signaling, and Sirtuin 3 Levels in the Heart During Cardiorenal Syndrome Type 4 Development [mdpi.com]
- 5. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine and cysteamine bitartrate prevent azide-induced neuromuscular decompensation by restoring glutathione balance in two novel surf1−/− zebrafish deletion models of Leigh syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Lab Tests, Antioxidants Show Promise in Treating Mitochondrial Disease | Children's Hospital of Philadelphia [chop.edu]
- 11. experts.umn.edu [experts.umn.edu]
- 12. sciencedaily.com [sciencedaily.com]
- 13. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. N-acetylcysteine and cysteamine bitartrate prevent azide-induced neuromuscular decompensation by restoring glutathione balance in two novel surf1-/- zebrafish deletion models of Leigh syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating the mucolytic activity of N-Acetylcysteine compared to other agents
An in-depth guide for researchers and drug development professionals on the mucolytic activity of N-Acetylcysteine (NAC) in comparison to other prominent mucolytic agents. This report synthesizes experimental data, details methodologies for key assays, and visualizes relevant biological pathways to provide a comprehensive understanding of NAC's performance.
N-Acetylcysteine (NAC) is a well-established mucolytic agent widely utilized in the management of respiratory conditions characterized by the overproduction of viscous mucus. Its primary mechanism of action involves the disruption of disulfide bonds within the mucin polymer network, leading to a reduction in mucus viscosity and elasticity, thereby facilitating its clearance from the airways.[1][2][3][4] This guide provides a comparative analysis of NAC's mucolytic activity against other agents such as Erdosteine (B22857), Carbocisteine (B549337), and Ambroxol (B1667023), supported by both in vitro experimental data and clinical findings.
Comparative Mucolytic Activity: In Vitro and Clinical Evidence
The mucolytic efficacy of NAC and its counterparts has been evaluated through various in vitro and clinical studies. Direct-acting mucolytics like NAC and the active metabolite of erdosteine exert their effect by breaking down the structure of mucus, while mucoregulators like carbocisteine aim to normalize mucus secretion.
In Vitro Viscosity Reduction
A key method for evaluating mucolytic activity in a laboratory setting is the measurement of mucus viscosity after the application of the agent. Porcine gastric mucin is often used as a substitute for human bronchial mucus due to its similar biochemical properties.[5]
One in vitro study utilizing 20% porcine gastric mucin solution demonstrated that N-Acetylcysteine at concentrations between 10⁻³ M and 10⁻¹ M caused a marked reduction in viscoelasticity.[5] In the same study, carbocisteine did not show a mucolytic effect at pH 7.0 but was effective at pH 6.0.[5] Another study found that the active metabolite of erdosteine, M1, at concentrations of 10 μM to 1 mM, significantly reduced the viscosity of porcine stomach mucin.[6]
| Agent | Concentration | Model | Key Findings | Reference |
| N-Acetylcysteine | 10⁻³ - 10⁻¹ M | 20% Porcine Gastric Mucin | Marked reduction in viscoelasticity. | [5] |
| Carbocisteine | Not specified | 20% Porcine Gastric Mucin | No mucolytic effect at pH 7.0; effective at pH 6.0. | [5] |
| Erdosteine (Metabolite 1) | 10 µM - 1 mM | Porcine Stomach Mucin | Significant reduction in viscosity. | [6] |
Clinical Efficacy in COPD
Clinical trials, particularly in patients with Chronic Obstructive Pulmonary Disease (COPD), provide valuable data on the real-world effectiveness of these agents. A network meta-analysis of seven randomized controlled trials involving 2,753 COPD patients offered a comparative ranking of erdosteine, carbocisteine, and N-acetylcysteine. The analysis suggested a ranking of effectiveness in reducing AECOPD as erdosteine > carbocysteine (B602091) > NAC.[3][7]
| Clinical Outcome | N-Acetylcysteine (NAC) | Erdosteine | Carbocisteine | Ambroxol | Reference |
| Reduction in AECOPD Risk | Effective | Most effective in a network meta-analysis. The only agent that reduced the risk of at least one AECOPD. | Effective | Not explicitly compared in this meta-analysis. | [3][7] |
| Reduction in AECOPD Duration | Significantly reduced duration. | Significantly reduced duration. | No significant reduction. | Not explicitly compared in this meta-analysis. | [3][7] |
| Reduction in Hospitalization Risk due to AECOPD | No significant reduction. | The only agent that significantly reduced the risk. | No significant reduction. | Not explicitly compared in this meta-analysis. | [3][7] |
| Sputum Viscosity Reduction | Significant decrease. | Significant decrease. | Not explicitly stated in these studies. | Significant decrease. | [7][8] |
A double-blind controlled clinical trial directly comparing erdosteine with NAC in patients with exacerbations of chronic obstructive bronchopulmonary diseases found that both drugs induced significant favorable changes in sputum volume and viscosity. However, the onset of the effect of erdosteine was significantly faster than that of NAC on these parameters.[9] In a study comparing ambroxol and NAC in children with acute spastic bronchitis, both treatments significantly decreased sputum viscosity, with ambroxol showing a more rapid improvement in some bronchial signs and symptoms.[7]
Mechanisms of Action
The mucolytic agents discussed herein operate through distinct yet sometimes overlapping mechanisms.
N-Acetylcysteine and Erdosteine: Thiol-Based Mucolytics
Both NAC and the active metabolite of erdosteine (Metabolite 1) are thiol-containing compounds. Their free sulfhydryl (-SH) groups directly act on the disulfide bonds (-S-S-) that cross-link mucin glycoproteins, the primary structural components of mucus. This chemical cleavage depolymerizes the mucin fibers, leading to a reduction in sputum viscosity and elasticity.[1][10]
dot
Caption: Mechanism of N-Acetylcysteine's mucolytic action.
Carbocisteine: A Mucoregulator
Carbocisteine is considered a mucoregulator. Instead of directly breaking down the mucus, it is thought to normalize the synthesis of mucus glycoproteins, potentially by restoring a more balanced production of sialomucins and fucomucins. This leads to the secretion of mucus with a more normal, less viscous composition.[10]
Ambroxol: A Multifaceted Agent
Ambroxol, the active metabolite of bromhexine, has a broader range of actions. It not only depolymerizes mucopolysaccharide fibers but also stimulates the secretion of pulmonary surfactant by type II pneumocytes. This surfactant acts as an anti-glue factor, reducing the adhesion of mucus to the bronchial epithelium and enhancing its clearance.[5]
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of mucolytic activity.
In Vitro Mucolytic Activity Assay using Porcine Gastric Mucin
This assay provides a controlled environment to evaluate the direct effects of mucolytic agents on mucin viscosity.
-
Preparation of Mucin Solution: A 20% (w/v) porcine gastric mucin solution is prepared by dissolving it in a tris-HCl buffer solution.
-
Incubation: The mucolytic agent to be tested is added to the mucin solution at various concentrations. The mixture is then incubated at 37°C for 30 minutes at a physiological pH (e.g., 7.0).[5]
-
Viscoelasticity Measurement: The viscosity and elasticity of the mucin solution are measured using a rheometer (e.g., a cone-plate or parallel-plate viscometer) or a glass plate method.[5] A reduction in viscoelasticity compared to a control (mucin solution without the agent) indicates mucolytic activity.
dot
Caption: Workflow for in vitro mucolytic activity assay.
Sputum Rheology Measurement
This method assesses the effects of mucolytic agents on the viscoelastic properties of human sputum.
-
Sputum Collection and Handling: Sputum samples are collected from patients. It is crucial to separate the sputum from saliva and any debris. To reduce variability, samples can be vortexed. If not analyzed immediately, samples should be frozen at -80°C.[11]
-
Sample Loading: The sputum sample is transferred to the lower static plate of a cone-plate rheometer using a non-electrostatic spatula. The upper rotating cone is then lowered to confine the sample, and any excess is trimmed.[12]
-
Oscillatory Shear Measurements: Dynamic oscillatory measurements are performed to characterize the linear macrorheological properties of the sputum. This involves applying a range of strain deformations and frequencies to determine the elastic (G') and viscous (G'') moduli.[11][12] A decrease in these moduli after treatment with a mucolytic agent indicates efficacy.
Conclusion
N-Acetylcysteine is a potent mucolytic agent with a well-established mechanism of action. Experimental and clinical data demonstrate its efficacy in reducing mucus viscosity and improving clinical outcomes in patients with respiratory diseases. While direct head-to-head in vitro comparisons with all other mucolytics are limited, clinical meta-analyses suggest that agents like erdosteine may offer superior efficacy in certain patient populations and for specific outcomes, such as reducing the risk of AECOPD and hospitalization. The choice of mucolytic agent may, therefore, depend on the specific clinical context and desired therapeutic endpoint. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these important therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of erdosteine on sputum biochemical and rheologic properties: pharmacokinetics in chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. copdnewstoday.com [copdnewstoday.com]
- 4. Efficacy and safety of inhaled ambroxol solution in improving sputum of lower respiratory tract infection in children: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsfk.ffarmasi.unand.ac.id [jsfk.ffarmasi.unand.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of erdosteine on sputum biochemical and rheologic properties: Pharmacokinetics in chronic obstructive lung disease | Semantic Scholar [semanticscholar.org]
Comparative pharmacokinetics of cysteamine following different administration routes
For Researchers, Scientists, and Drug Development Professionals
Cysteamine (B1669678), a well-established aminothiol, is the cornerstone of treatment for nephropathic cystinosis and is under investigation for other conditions. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which varies significantly with the route of administration. This guide provides a comprehensive comparison of cysteamine's pharmacokinetics following different administration routes, supported by experimental data, to inform future research and drug development.
Comparative Pharmacokinetic Data
The systemic exposure and absorption rate of cysteamine are profoundly influenced by the administration route. Below is a summary of key pharmacokinetic parameters from studies in healthy adult volunteers.
| Administration Route | Formulation | Dose | Cmax (µM) | Tmax (min) | AUC (min·µM) | Bioavailability |
| Oral | Immediate-Release (Cysteamine HCl) | 0.2 mmol/kg | 66 ± 25.5 | 52.8 | 10140 ± 3060 | Low (<10%)[1] |
| Immediate-Release (Cysteamine Bitartrate) | 0.2 mmol/kg | 63 ± 20 | 52.8 | 10380 ± 2940 | - | |
| Delayed-Release (Fasting) | 600 mg | 29.4 ± 1.7 | ~180 | 6313 ± 329 | - | |
| Delayed-Release (High-Fat Meal) | 600 mg | 10.9 ± 1.7 | ~360 | 2572 ± 295 | - | |
| Gastrointestinal Infusion | Cysteamine Bitartrate (B1229483) Solution | 500 mg | ||||
| Gastric | 39 ± 16 | 50 ± 26 | 3901.9 ± 1591.9 | - | ||
| Small Intestine | 51 ± 21 | 21 ± 6 | 4331.3 ± 1907.6 | - | ||
| Caecal | 23 ± 15 | 64 ± 26 | 3141.4 ± 1627.6 | - | ||
| Topical (Ocular) | 0.5% & 1.0% Cysteamine Drops | Multiple | Not Systemically Measured | - | - | Local |
| Subcutaneous (Rat Model) | Cysteamine Solution | 280 mg/kg | Not Reported | - | - | High |
Experimental Protocols
The data presented above is derived from studies employing rigorous methodologies. Below are summaries of the experimental protocols for the key administration routes.
Oral Administration (Delayed-Release Food Effect Study)
-
Study Design: A randomized, open-label, crossover study was conducted in 58 healthy adults.[3]
-
Dosing: Subjects received a single 600 mg dose of delayed-release cysteamine bitartrate as capsules or sprinkles under different conditions: fasting, with a high-fat meal, and 30 or 120 minutes before a carbohydrate meal.[3]
-
Sampling: Blood samples were collected at predose and at multiple time points up to 24 hours post-dose.[3]
-
Analysis: Plasma cysteamine concentrations were determined using a validated analytical method. Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated from the concentration-time data.[3]
Gastrointestinal Infusion
-
Study Design: A study was conducted in healthy adult subjects to assess the pharmacokinetics of cysteamine bitartrate delivered directly to different parts of the gastrointestinal tract.[4][5]
-
Procedure: A naso-enteric catheter was used to infuse a 500 mg dose of cysteamine bitartrate solution into the stomach (n=8), small intestine (n=8), or caecum (n=4).[4][5]
-
Sampling: Plasma samples were collected at various time points following the infusion.
-
Analysis: Cysteamine concentrations in plasma were measured using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5]
Visualizing the Process
To better understand the methodologies and concepts discussed, the following diagrams illustrate a typical pharmacokinetic study workflow and the influence of administration routes on drug disposition.
Discussion and Implications
The route of administration is a critical determinant of cysteamine's pharmacokinetic profile.
-
Oral Administration: Immediate-release oral formulations of cysteamine exhibit rapid absorption, with a time to maximum concentration (Tmax) of approximately one hour.[6] However, the oral bioavailability is generally low, suggesting significant first-pass metabolism.[1] Delayed-release formulations can prolong the absorption phase, leading to a later Tmax and sustained plasma concentrations. The presence of food, particularly high-fat meals, can significantly decrease the rate and extent of absorption of delayed-release formulations.[3]
-
Gastrointestinal Infusion: Direct infusion into the small intestine results in the most rapid and highest peak plasma concentrations compared to gastric or caecal infusion.[4][5] This highlights the small intestine as the primary site for cysteamine absorption.
-
Topical Administration: Topical application, particularly for ocular conditions, is designed for local effects with minimal systemic absorption. Studies on ophthalmic cysteamine solutions focus on local tissue concentrations rather than systemic pharmacokinetics.
-
Parenteral Administration: While human intravenous data is lacking in the reviewed literature, subcutaneous administration in animal models demonstrates a bypass of the gastrointestinal tract and first-pass metabolism, leading to direct entry into the systemic circulation.[2] This would theoretically result in 100% bioavailability and a different pharmacokinetic profile compared to oral routes.
References
- 1. A study of the relative bioavailability of cysteamine hydrochloride, cysteamine bitartrate and phosphocysteamine in healthy adult male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in action of topical and systemic cysteamine on gastric blood flow, gastric acid secretion and gastric ulceration in the rat [pubmed.ncbi.nlm.nih.gov]
- 3. cystinosis.org [cystinosis.org]
- 4. cystinosis.org [cystinosis.org]
- 5. Pharmacokinetics of cysteamine bitartrate following gastrointestinal infusion [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the relative bioavailability of cysteamine hydrochloride, cysteamine bitartrate and phosphocysteamine in healthy adult male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Efficacy of Cysteamine: A Preclinical Comparative Guide
An Objective Analysis of Cysteamine's Performance Across Preclinical Models of Neurodegenerative and Lysosomal Storage Diseases.
Cysteamine (B1669678), an aminothiol (B82208) compound, has demonstrated therapeutic potential across a spectrum of preclinical disease models. This guide provides a comprehensive comparison of its efficacy in various species, focusing on key quantitative outcomes and detailed experimental methodologies. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the cross-species translational potential of cysteamine.
Huntington's Disease
Cysteamine and its oxidized form, cystamine, have shown significant neuroprotective effects in multiple mouse models of Huntington's disease. The primary mechanism is thought to involve the modulation of brain-derived neurotrophic factor (BDNF) and antioxidant pathways.[1]
Data Summary: Cysteamine in Huntington's Disease Mouse Models
| Animal Model | Treatment Regimen | Key Quantitative Outcomes | Reference |
| R6/2 Mouse | 112 mg/kg/day cystamine, intraperitoneal injection | - Survival: Increased by ~19.5% (120.8 ± 5.8 days vs. 101.1 ± 3.6 days in control) - Motor Performance: Significant improvement in rotarod performance from 4 to 16 weeks. | [2] |
| R6/2 Mouse | 225 mg/kg/day cystamine, intraperitoneal injection | - Survival: Increased by ~17% (118.3 ± 4.3 days vs. 101.1 ± 3.6 days in control) - Body Weight: Significantly improved compared to control. | [2] |
| R6/2 Mouse | 225 mg/kg/day cystamine, oral administration in drinking water | - Survival: Increased by 16.8% (114.1 ± 5.5 days vs. 98.2 ± 2.3 days in control). | [2] |
| YAC128 Mouse | Not specified in detail | - Neuropathology: Ameliorated striatal phenotype by reducing atrophy and cell loss. - Motor Function: Did not improve impaired motor function. | [1] |
Experimental Protocols
Rotarod Performance Assessment in R6/2 Mice: Motor coordination and balance were assessed using an accelerating rotarod. Mice were placed on a rotating rod that gradually increased in speed. The latency to fall from the rod was recorded. Testing was typically performed at regular intervals (e.g., weekly) to track disease progression and the effect of treatment.[2]
Survival and Body Weight Monitoring: Mice were monitored daily for health status, and body weight was recorded weekly. Survival was documented as the age at which the mice reached a predetermined endpoint or died.[2]
Parkinson's Disease
In preclinical models of Parkinson's disease, cysteamine has demonstrated neuroprotective and, in some cases, neurorestorative properties. Its mechanisms of action are linked to antioxidant effects, modulation of BDNF, and reduction of alpha-synuclein (B15492655) aggregation.[3][4]
Data Summary: Cysteamine in Parkinson's Disease Mouse Models
| Animal Model | Treatment Regimen | Key Quantitative Outcomes | Reference |
| MPTP-induced Mouse | 20 mg/kg/day cysteamine, intraperitoneal injection (pretreatment for 4 days) | - Dopaminergic Neurons: Significantly ameliorated the loss of dopaminergic neurons in the substantia nigra. - Striatal Dopamine (B1211576): Significantly attenuated the reduction in striatal dopamine concentrations. - Oxidative Stress: Suppressed the production of reactive oxygen species (ROS) and malondialdehyde (MDA). - GSH Levels: Attenuated the reduction in glutathione (B108866) (GSH) levels. - BDNF Secretion: Restored the inhibited secretion of BDNF. | [4] |
| Thy1-α-Syn Mouse | 20 mg/kg/day cysteamine, intraperitoneal injection for 6 weeks | - Motor Performance: Displayed significant improvements in a battery of motor tests. - Alpha-Synuclein Pathology: Reduced fibrillation, phosphorylation, and total levels of human α-Synuclein. | [3] |
| 6-OHDA-induced Mouse | Cystamine or Cysteamine treatment | - Neurorestoration: Showed neurorestorative properties on the number of nigral dopaminergic neurons 5 weeks post-lesion. | [5] |
Experimental Protocols
MPTP-induced Neurodegeneration Model: Male C57BL/6 mice are typically used. A common regimen involves four intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at 2-hour intervals on a single day to induce dopaminergic neurodegeneration. Cysteamine is administered prior to and concurrently with MPTP treatment.[4]
Immunohistochemical Analysis of Dopaminergic Neurons: Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive cells in the substantia nigra is quantified to assess neuronal loss.[6]
Measurement of Striatal Dopamine: Striatal tissue is dissected and homogenized. Dopamine levels are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[4]
Lysosomal Storage Disorders: Cystinosis
Cysteamine is the standard-of-care treatment for nephropathic cystinosis, a lysosomal storage disorder caused by mutations in the CTNS gene.[7] Its primary mechanism is to reduce the accumulation of cystine within lysosomes.[8]
Data Summary: Cysteamine in a Cystinosis Mouse Model
| Animal Model | Treatment Regimen | Key Quantitative Outcomes | Reference |
| Ctns-/- Mouse | 200 mg/kg/day cysteamine in drinking water | - Tissue Cystine Levels: Showed a decrease in cystine content after 7 days, becoming more significant after 30 days. | [9] |
| Ctns-/- Mouse | 400 mg/kg/day cysteamine in drinking water for 60 days | - Tissue Cystine Levels: Demonstrated efficient clearance of cystine in various tissues. | [9] |
| Ctns-/- Mouse | 400 mg/kg/day cysteamine from age 2 to 16 months | - Kidney Cystine Levels: 93% median reduction in cystine content. | [10] |
Experimental Protocols
Administration of Cysteamine in Drinking Water: The required daily dose of cysteamine is calculated based on the average weight and water consumption of the mice. The calculated amount is dissolved in the drinking water and provided fresh daily.[7]
Measurement of Tissue Cystine Content: Tissues are dissected, snap-frozen, and homogenized. Cystine levels are quantified using methods such as a radiocompetition assay with a commercial cystine-binding protein kit or HPLC.[7][9]
Mitochondrial Respiratory Chain Disease
Cysteamine has been evaluated in models of mitochondrial respiratory chain disease, demonstrating a narrow therapeutic window. Its protective effects are attributed to antioxidant properties, though not necessarily through the modulation of total glutathione levels.[11]
Data Summary: Cysteamine in Mitochondrial Disease Models
| Animal Model | Treatment Regimen | Key Quantitative Outcomes | Reference |
| C. elegans (gas-1(fc21)) | Micromolar range cysteamine bitartrate (B1229483) | - Mitochondrial Function: Significantly improved mitochondrial membrane potential and reduced oxidative stress. - Fecundity: Modest improvement. - Lifespan: No significant improvement. | [11] |
| Danio rerio (Zebrafish) | 10 to 100 µM cysteamine bitartrate | - Survival: Protected against brain death in both rotenone (B1679576) (complex I inhibitor) and azide (B81097) (complex IV inhibitor) models. | [11] |
Experimental Protocols
C. elegans Maintenance and Treatment: Worms are cultured on nematode growth medium (NGM) plates seeded with E. coli OP50. Cysteamine bitartrate is added to the NGM at the desired concentrations.[11]
Zebrafish Maintenance and Treatment: Zebrafish embryos are raised in standard E3 medium. Cysteamine bitartrate is added to the medium at specified concentrations and time points. Survival and phenotypic changes are monitored.[12]
Signaling Pathways and Experimental Workflows
Caption: Proposed neuroprotective signaling pathways of cysteamine.
Caption: Experimental workflow for evaluating cysteamine in a cystinosis mouse model.
Caption: Mechanism of cysteamine action in reducing lysosomal cystine.
References
- 1. Cysteamine Protects Neurons from Mutant Huntingtin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Beneficial effects of cysteamine in Thy1-α-Syn mice and induced pluripotent stem cells with a SNCA gene triplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cysteamine on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cystamine/cysteamine rescues the dopaminergic system and shows neurorestorative properties in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteamine HCl Administration Impedes Motor and Olfactory Functions, Accompanied by a Reduced Number of Dopaminergic Neurons, in Experimental Mice: A Preclinical Mimetic Relevant to Parkinson’s Disease [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Cysteamine Hydrochloride? [synapse.patsnap.com]
- 9. Intralysosomal Cystine Accumulation in Mice Lacking Cystinosin, the Protein Defective in Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylcysteine as an Adjunct Therapy: A Comparative Guide to Validation Studies
For Researchers, Scientists, and Drug Development Professionals
N-Acetylcysteine (NAC), a precursor of the antioxidant glutathione (B108866), has garnered significant attention as a potential adjunct therapy across a spectrum of clinical disorders. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and glutamatergic modulation, positions it as a promising candidate to augment standard treatments for various conditions. This guide provides a comprehensive comparison of the clinical evidence supporting the use of NAC as an adjunct therapy, with a focus on quantitative data from validation studies, detailed experimental protocols, and the underlying signaling pathways.
Mechanisms of Action
NAC's therapeutic potential stems from three primary interconnected mechanisms:
-
Antioxidant Effects via Glutathione Replenishment: NAC is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[1][2] By boosting intracellular GSH levels, NAC enhances the cellular defense against oxidative stress, a key pathological feature in many diseases.[1]
-
Anti-inflammatory Activity: NAC has been shown to modulate inflammatory pathways, primarily by inhibiting the activation of the transcription factor nuclear factor-kappa B (NF-κB).[3][4] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[5][6]
-
Glutamatergic Modulation: In the central nervous system, NAC influences glutamatergic neurotransmission through the cystine-glutamate antiporter (system xc-).[7][8] This leads to a non-synaptic release of glutamate (B1630785), which can, in turn, modulate synaptic glutamate levels, a process implicated in several psychiatric disorders.[7][8]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by N-Acetylcysteine.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of N-acetylcysteine on nuclear factor-kappa B activation, interleukin-6, interleukin-8, and intercellular adhesion molecule-1 expression in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-Acetylcysteamine
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and adhering to environmental regulations. N-Acetylcysteamine, a derivative of cysteamine, requires careful handling and disposal due to its potential hazards. This document provides a comprehensive, procedural guide for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] In Germany, it is assigned a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water. Therefore, it is imperative to prevent this chemical from entering drains or the environment.[1]
Always wear appropriate Personal Protective Equipment (PPE) when handling this compound waste, including:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemically compatible gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing.
Quantitative Data for Disposal
The following table summarizes key data pertinent to the safe disposal of this compound.
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1] |
| German Water Hazard Class (WGK) | 3 (highly hazardous to water) | |
| Storage Class | 10 - Combustible liquids | |
| Disposal Regulations | Must be disposed of in accordance with national and local regulations. | [1] |
Step-by-Step Disposal Protocol
This procedure applies to solid this compound, its solutions, and materials contaminated with it. Under no circumstances should this chemical or its containers be disposed of down the drain.
1. Waste Identification and Segregation:
-
Designate a Waste Container: Use a specific, dedicated container for this compound waste.
-
Do Not Mix: Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1]
2. Containerization and Labeling:
-
Select an Appropriate Container: Use a clean, leak-proof, and chemically compatible container with a secure lid. The container must be suitable for storing combustible liquids.[2][3]
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound Waste".[4] Include any relevant hazard pictograms (e.g., exclamation mark for irritant).
3. Waste Collection:
-
Solid Waste: Carefully transfer solid this compound waste into the designated hazardous waste container. Avoid creating dust.
-
Liquid Waste: Collect any solutions containing this compound in the designated liquid hazardous waste container.
-
Contaminated Materials: Any materials contaminated with this compound (e.g., pipette tips, weigh boats, gloves, absorbent pads) must also be placed in the designated solid hazardous waste container.[5]
4. Storage of Waste:
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6]
-
Segregation: Ensure the waste container is stored separately from incompatible materials.
-
Secondary Containment: It is best practice to store chemical waste containers in secondary containment (such as a chemical-resistant tub or tray) to contain any potential leaks or spills.[2]
5. Final Disposal:
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Maintain a log of the waste generated, including the quantity and date of generation, as required by your institution and local regulations.[7]
6. Empty Container Disposal:
-
Treat as Product: Handle uncleaned, empty containers as you would the product itself.[1]
-
Rinsing: If permitted by your institution's procedures, triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Final Disposal of Container: After proper decontamination, the container can be disposed of in accordance with institutional guidelines.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
Caption: Empty Container Disposal Decision Tree.
References
Essential Safety and Logistics for Handling N-Acetylcysteamine
For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of N-Acetylcysteamine (CAS No. 1190-73-4), designed to ensure a safe laboratory environment and procedural clarity.
Hazard Identification and Classification
This compound is classified as a hazardous substance that requires careful handling to avoid adverse health effects. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1]
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure when handling this compound.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must comply with European Standard EN166 or OSHA 29 CFR 1910.133.[2] A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[2] | Inspect gloves before use.[2] Follow proper glove removal technique to avoid skin contact. |
| Laboratory coat. | Wear a standard lab coat to prevent skin contact.[2] | |
| Respiratory Protection | Not required under normal use with adequate ventilation. | If dust or aerosols are generated, use a NIOSH-approved respirator.[3] Ensure the work area has adequate engineering controls like a fume hood.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] this compound is air-sensitive and should be handled and stored under an inert gas.
-
Incompatibilities : Keep away from strong oxidizing agents, oxygen, metals, and butyl rubber.[2][4]
Handling and Use
-
Ventilation : Always handle this compound in a well-ventilated area or a chemical fume hood.[4]
-
Avoid Contact : Prevent contact with skin and eyes.[3] Avoid breathing any dust, fumes, or vapors.
-
Hygiene : Wash hands thoroughly after handling the substance.[2] Do not eat, drink, or smoke in the work area.[2] Contaminated clothing should be removed and washed before reuse.[2]
Spill Management
-
Personal Precautions : Ensure adequate ventilation and wear appropriate PPE.[2]
-
Containment : Prevent the spill from entering drains. Cover drains if necessary.
-
Cleanup : For liquid spills, absorb with a liquid-absorbent material (e.g., Chemizorb®). For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[2] Clean the affected area thoroughly.
Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If the person feels unwell, call a POISON CENTER or doctor. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Immediately make the victim drink water (two glasses at most). Consult a physician. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal : Dispose of unused material and residues in a suitable, labeled container as hazardous waste. This should be done through an approved waste disposal plant. Do not allow the product to enter drains.[5]
-
Container Disposal : Empty containers should be treated as hazardous waste. The first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[3] After appropriate rinsing, the container can be disposed of or recycled according to local regulations.[3]
Workflow for Safe Handling of this compound
Caption: Procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
